molecular formula C24H17IN2O3 B12364713 BDM19

BDM19

货号: B12364713
分子量: 508.3 g/mol
InChI 键: CQEADRMBOXGOAE-LFYBBSHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BDM19 is a useful research compound. Its molecular formula is C24H17IN2O3 and its molecular weight is 508.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C24H17IN2O3

分子量

508.3 g/mol

IUPAC 名称

4-[6-iodo-2-[(E)-2-(3-methylphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C24H17IN2O3/c1-15-3-2-4-16(13-15)5-12-22-26-21-11-8-18(25)14-20(21)23(28)27(22)19-9-6-17(7-10-19)24(29)30/h2-14H,1H3,(H,29,30)/b12-5+

InChI 键

CQEADRMBOXGOAE-LFYBBSHMSA-N

手性 SMILES

CC1=CC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O

规范 SMILES

CC1=CC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2C4=CC=C(C=C4)C(=O)O

产品来源

United States

Foundational & Exploratory

The Mechanism of Action of BDM19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM19 is a novel small-molecule modulator that has been identified as a potent activator of the pro-apoptotic protein BAX. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular target, binding interactions, and the subsequent cellular signaling pathways it triggers. Quantitative data from key experiments are summarized, and detailed methodologies for these experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's function.

Core Mechanism of Action

This compound exerts its pro-apoptotic effects by directly targeting and activating the BCL-2 family protein BAX, a critical mediator of the intrinsic apoptotic pathway.[1][2][3] In many cancer cells, BAX exists in a quiescent state in the cytosol, often as an inactive monomer or dimer, which can contribute to apoptosis resistance.[4][5] this compound specifically binds to and activates these cytosolic inactive BAX dimers.[1][2][3][4]

This binding event induces a conformational change in the BAX protein, leading to its activation.[4][5] Activated BAX then translocates from the cytosol to the mitochondrial outer membrane.[6] At the mitochondria, activated BAX oligomerizes, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[6] MOMP is a crucial event in apoptosis, as it allows for the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[6] The release of these factors initiates a caspase cascade, ultimately leading to programmed cell death.[6] this compound can induce apoptosis both as a single agent and in synergy with other anti-cancer agents like BCL-2/BCL-XL inhibitors.[1][2][3][4]

Signaling Pathway of this compound-Induced Apoptosis

BDM19_Pathway This compound This compound BAX_dimer Inactive Cytosolic BAX Dimer This compound->BAX_dimer Binds and Activates BAX_active Activated BAX BAX_dimer->BAX_active Conformational Change Mitochondrion Mitochondrion BAX_active->Mitochondrion Translocation MOMP MOMP Mitochondrion->MOMP BAX Oligomerization Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase_cascade Caspase Activation Cytochrome_c->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The binding affinity of this compound and its analogs to BAX has been quantified using microscale thermophoresis (MST). The following table summarizes these findings.

CompoundTargetDissociation Constant (Kd) in µM
This compoundBAX-4C1.1 ± 0.2
This compound.1 (ethyl-ester analog)BAX-4C2.5 ± 0.5
This compound.2BAX-4C1.8 ± 0.3
This compound.3BAX-4C3.5 ± 0.6
This compound.4BAX-4C> 25
This compoundBAX-4C K21E mutant> 25
This compoundBAX-4C R134E mutant> 25
This compoundBAX-4C R145E mutant> 25
This compoundBAX-4C Q28A mutant15.2 ± 2.8

Data extracted from microscale thermophoresis experiments.[7]

Experimental Protocols

Microscale Thermophoresis (MST)

This assay was utilized to determine the binding affinity of this compound and its analogs to the BAX protein.

Protocol:

  • Protein Preparation: Recombinant BAX-4C protein and its mutants were expressed and purified.

  • Labeling: The BAX protein was labeled with a fluorescent dye (e.g., NT-647).

  • Serial Dilution: A serial dilution of the compound (this compound or its analogs) was prepared in MST buffer.

  • Incubation: The labeled BAX protein at a constant concentration was mixed with the different concentrations of the compound and incubated to reach binding equilibrium.

  • Measurement: The samples were loaded into MST capillaries, and the thermophoresis of the labeled protein was measured using a Monolith NT.115 instrument.

  • Data Analysis: The change in thermophoresis was plotted against the compound concentration, and the data were fitted to a Kd model to determine the dissociation constant.[7]

Immunoprecipitation of Active BAX

This experiment was performed to confirm the activation of BAX in cells treated with this compound.

Protocol:

  • Cell Culture and Treatment: CALU-6 cells were cultured and treated with either DMSO (vehicle control), 20 µM this compound, or its analogs for 2 hours.[7]

  • Cell Lysis: Cells were harvested and lysed in a suitable lysis buffer.

  • Immunoprecipitation: The cell lysates were incubated with an antibody specific for the active conformation of BAX (e.g., 6A7 antibody) overnight.[7]

  • Protein A/G Bead Incubation: Protein A/G agarose beads were added to the lysates and incubated to capture the antibody-protein complexes.

  • Washing: The beads were washed several times to remove non-specific binding.

  • Elution and Western Blotting: The bound proteins were eluted from the beads and analyzed by SDS-PAGE and Western blotting using a BAX-specific antibody.[7]

Experimental Workflow for BAX Activation Assessment

BAX_Activation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_biochemical_assays Biochemical Assays start CALU-6 Cells treatment Treat with this compound (or analogs/DMSO) start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation (Active BAX Ab) lysis->ip wb Western Blot (Total BAX Ab) ip->wb

Caption: Workflow for assessing BAX activation via immunoprecipitation.

Molecular Interactions

This compound binds to a specific region on the BAX protein known as the "trigger site".[7][8] This interaction is crucial for its mechanism of action. Nuclear Magnetic Resonance (NMR) and computational docking studies have identified key amino acid residues in BAX that are involved in binding to this compound. These include Lysine 21 (K21), Glutamine 28 (Q28), Arginine 134 (R134), and Arginine 145 (R145).[7][8] The interaction involves a combination of hydrophobic contacts, hydrogen bonds, and cation-π interactions.[7] Mutation of these key residues significantly reduces or abrogates the binding of this compound to BAX, confirming their importance in the interaction.[7]

This compound-BAX Binding Interaction

BDM19_BAX_Interaction This compound This compound BAX BAX Protein K21 Q28 R134 R145 This compound->BAX:f0 Cation-π This compound->BAX:f1 H-bond This compound->BAX:f2 Cation-π This compound->BAX:f3 Cation-π

Caption: Key interactions between this compound and BAX residues.

References

In-Depth Technical Guide: Discovery and Development of BDM19, a Novel Modulator of Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resistance to apoptosis is a hallmark of cancer, often driven by the dysregulation of the BCL-2 family of proteins. A key pro-apoptotic member of this family, BAX, represents a promising therapeutic target. This whitepaper details the discovery and initial development of BDM19, a novel small-molecule modulator that directly activates cytosolic BAX, representing a potential new strategy to overcome apoptosis evasion in cancer cells. This compound was identified through a sophisticated pharmacophore-based virtual screen and has been shown to bind to the N-terminal trigger site of BAX, inducing its activation and promoting apoptosis. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to inform further research and development efforts.

Discovery of this compound: A Pharmacophore-Driven Approach

The identification of this compound stemmed from a targeted in silico screen designed to discover small molecules that could mimic the action of pro-apoptotic BH3-only proteins, which are natural activators of BAX.[1][2][3][4] The foundation of this discovery was a pharmacophore model generated from the known structure of the inactive BAX dimer.[5][6] This model delineated the essential three-dimensional arrangement of chemical features required for a molecule to bind to and activate BAX.

The virtual screen of compound libraries against this pharmacophore model led to the identification of a number of potential hits. These candidates were then subjected to a functional screen to assess their ability to activate cytosolic BAX dimers.[2] Among the tested compounds, this compound emerged as a potent activator of BAX.[2][6]

Experimental Workflow: From Virtual Screen to Hit Validation

The discovery of this compound followed a structured experimental workflow, beginning with computational modeling and progressing through biochemical and cell-based assays.

G cluster_0 Computational Phase cluster_1 In Vitro Validation cluster_2 Cell-Based Characterization A Pharmacophore Model Generation (Based on inactive BAX dimer structure) B Virtual Screening (Compound Libraries) A->B Query C Functional Screen (Cytosolic BAX dimer activation) B->C Potential Hits D Hit Compound Identification (this compound) C->D E Binding Affinity & Mechanism Studies (MST, FP, Co-IP) D->E F BAX Activation in Cells (e.g., CALU-6) E->F Validated Activator G Apoptosis Induction F->G

Caption: Experimental workflow for the discovery and validation of this compound.

Mechanism of Action: Direct Activation of Cytosolic BAX

This compound exerts its pro-apoptotic effect through the direct binding and activation of cytosolic inactive BAX dimers.[1][2][3][4] In healthy cells, BAX exists in a quiescent state in the cytosol.[7] Upon binding of this compound to the N-terminal trigger site of BAX, a conformational change is induced, leading to its activation.[8] This activation cascade involves the exposure of the BAX BH3 domain, which facilitates the translocation of BAX to the mitochondrial outer membrane.[9] At the mitochondria, activated BAX oligomerizes, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[10][11]

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by this compound, leading to programmed cell death.

G This compound This compound BAX_dimer Inactive Cytosolic BAX Dimer This compound->BAX_dimer Binds to N-terminal trigger site BAX_active Active BAX BAX_dimer->BAX_active Conformational Change Mitochondria Mitochondria BAX_active->Mitochondria Translocation MOMP MOMP Mitochondria->MOMP Oligomerization & Pore Formation Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced BAX-mediated apoptosis.

Quantitative Data Summary

While comprehensive quantitative data for this compound is still emerging, initial studies have provided key insights into its activity.

ParameterValue/ResultCell Line/SystemMethodReference
BAX Activation Effective at 20 µMCALU-6Co-Immunoprecipitation[12]
Binding Affinity Analogs showed drastically decreased affinity compared to this compoundIn vitroMicroscale Thermophoresis[2]

Further studies are required to determine the precise binding affinity (Kd) of this compound for BAX and its half-maximal inhibitory concentration (IC50) in a panel of cancer cell lines.

Experimental Protocols

The following are generalized protocols for the key experimental techniques used in the initial characterization of this compound. These should be adapted and optimized for specific experimental conditions.

Pharmacophore Model Generation
  • Input Structure: Start with the 3D crystal structure of the inactive BAX dimer.

  • Feature Identification: Identify key chemical features within the BAX trigger site, including hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

  • Model Generation: Use computational software (e.g., Discovery Studio, MOE) to generate a 3D pharmacophore model that represents the spatial arrangement of these identified features.

  • Model Validation: Validate the model by assessing its ability to distinguish known BAX activators from inactive molecules.

Microscale Thermophoresis (MST) for Binding Affinity
  • Protein Labeling: Label purified BAX protein with a fluorescent dye (e.g., NT-647) according to the manufacturer's protocol. The final concentration of the labeled protein should be kept constant.

  • Ligand Dilution Series: Prepare a serial dilution of this compound in MST buffer.

  • Incubation: Mix the labeled BAX protein with each dilution of this compound and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into MST capillaries and measure the thermophoretic movement using an MST instrument (e.g., Monolith NT.115).

  • Data Analysis: Analyze the change in thermophoresis as a function of ligand concentration to determine the dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) for BAX Activation
  • Cell Treatment: Treat cells (e.g., CALU-6) with this compound (e.g., 20 µM) or a vehicle control for a specified time (e.g., 2 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing a mild detergent (e.g., CHAPS) and protease inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the activated conformation of BAX (e.g., anti-BAX 6A7) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Elute the bound proteins from the beads and analyze by SDS-PAGE and Western blotting using a total BAX antibody. An increase in the amount of immunoprecipitated BAX in the this compound-treated sample compared to the control indicates BAX activation.

Preclinical and Clinical Development Status

As of the latest available information, this compound is in the early stages of preclinical development. There are currently no public records of ongoing or completed in vivo efficacy, pharmacokinetic, toxicology studies, or clinical trials for this compound. Further research is necessary to evaluate its therapeutic potential in animal models and, eventually, in human subjects.

Future Directions

The discovery of this compound opens several avenues for future research and development:

  • Lead Optimization: Structure-activity relationship (SAR) studies to improve the potency, selectivity, and pharmacokinetic properties of this compound.

  • In Vivo Efficacy Studies: Evaluation of this compound in various cancer xenograft and patient-derived xenograft (PDX) models to assess its anti-tumor activity.[13]

  • Pharmacokinetic and Toxicology Studies: Comprehensive profiling of the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound to determine its drug-like properties and safety profile.[14]

  • Combination Therapies: Investigating the synergistic effects of this compound with other anti-cancer agents, such as BCL-2 inhibitors (e.g., Navitoclax), to overcome resistance mechanisms.[2]

Conclusion

This compound represents a promising first-in-class small-molecule activator of cytosolic BAX. Its discovery validates the use of structure-based pharmacophore modeling for targeting challenging protein-protein interactions. The ability of this compound to directly activate BAX offers a novel therapeutic strategy for cancers that have developed resistance to conventional apoptosis-inducing agents. Further preclinical development is warranted to fully elucidate the therapeutic potential of this compound and its analogs.

References

BDM19: A Novel Modulator of the BAX Dimer in Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, a critical process in tissue homeostasis and a key target in cancer therapy. Within this family, the pro-apoptotic protein BAX plays a pivotal role in executing programmed cell death. In healthy cells, BAX predominantly exists in the cytosol as an inactive monomer or an autoinhibited homodimer.[1][2][3][4] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane.[1][2][4] This mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately activating caspases and triggering cell death.[1][5][6][7][8][9]

Recent studies have revealed that the cytosolic inactive BAX dimer can confer resistance to apoptosis in cancer cells.[1][3] This has led to the search for small molecules that can modulate this dimeric state to promote BAX activation and apoptosis. BDM19 has been identified as a novel small-molecule BAX dimer modulator that binds to and activates cytosolic BAX dimers, thereby inducing apoptosis.[1][2][3][10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and relevant signaling pathways.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the interaction of this compound with BAX and its effects on apoptosis.

Table 1: Binding Affinity of this compound and its Analogs to BAX

CompoundTarget ProteinAssay MethodBinding Affinity (Kd)Reference
This compoundBAX-4CMicroscale ThermophoresisNot explicitly stated, but shown to bind[11]
This compound.1 (ethyl-ester analog)BAX-4CMicroscale ThermophoresisNo binding observed[11]
This compound.2BAX-4CMicroscale ThermophoresisNot explicitly stated, but shown to bind[11]
This compound.3BAX-4CMicroscale ThermophoresisNot explicitly stated, but shown to bind[11]
This compound.4BAX-4CMicroscale ThermophoresisNot explicitly stated, but shown to bind[11]

Table 2: Functional Effects of this compound on BAX and Apoptosis

ExperimentCell LineTreatmentObserved EffectReference
BAX Dimer ModulationCALU-6 (cytosolic fraction)50 µM this compoundDecrease in BAX dimer to total BAX ratio[12]
Competitive BindingBAX and FITC-BIM SAHB10 µM this compoundDisplacement of FITC-BIM SAHB from BAX[12]
BAX Activation (6A7 epitope exposure)CALU-620 µM this compoundInduction of 6A7 epitope exposure[11]
BAX Mitochondrial TranslocationSUDHL-5This compound (dose-dependent)Increased BAX in mitochondrial fraction[1]
Cytochrome c ReleaseSUDHL-5This compound (dose-dependent)Increased cytochrome c in cytosolic fraction[1]
Apoptosis InductionVarious cancer cell linesThis compoundInduces apoptosis alone or with Navitoclax[1][2]

Signaling Pathways and Experimental Workflows

This compound-Mediated BAX Activation Pathway

This compound directly targets the cytosolic inactive BAX dimer. It binds to the N-terminal trigger site of BAX, a region known to be crucial for its activation.[4][11][13][14][15] This binding event induces a conformational change in the BAX dimer, leading to its activation. The activated BAX then translocates from the cytosol to the outer mitochondrial membrane, where it oligomerizes to form pores, leading to MOMP and subsequent apoptosis.[1]

BDM19_BAX_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_release This compound This compound BAX_dimer_inactive Inactive BAX Dimer This compound->BAX_dimer_inactive Binds to N-terminal trigger site BAX_monomer_active Active BAX Monomer/ Dimer BAX_dimer_inactive->BAX_monomer_active Conformational Activation MOM Outer Mitochondrial Membrane (OMM) BAX_monomer_active->MOM Translocation BAX_oligomer BAX Oligomer (Pore) MOM->BAX_oligomer Oligomerization & Pore Formation Cytochrome_c_mito Cytochrome c BAX_oligomer->Cytochrome_c_mito Release Cytochrome_c_cyto Cytochrome c Apoptosis Apoptosis Cytochrome_c_cyto->Apoptosis Caspase Activation

Caption: this compound binds to and activates cytosolic inactive BAX dimers, leading to mitochondrial translocation and apoptosis.

Experimental Workflow for Identifying BAX Dimer Modulators

The discovery of this compound involved a rational, pharmacophore-based in silico screening approach, followed by a series of biochemical and cell-based assays to validate its activity.[1][12]

Experimental_Workflow start Pharmacophore-based In Silico Screen bn_page Functional Screen (BN-PAGE) start->bn_page fp_assay Competitive Fluorescence Polarization Assay bn_page->fp_assay mst Binding Validation (Microscale Thermophoresis) fp_assay->mst nmr Binding Site Mapping (NMR Spectroscopy) mst->nmr docking Molecular Modeling (Induced-fit docking) nmr->docking cellular_assays Cellular Activity Assays (BAX activation, Apoptosis) docking->cellular_assays end Lead Compound (this compound) cellular_assays->end

References

Chemical structure and properties of BDM19

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for a chemical compound designated "BDM19" has yielded no specific results in publicly available scientific literature and chemical databases. This suggests that "this compound" may be an internal, non-public code, a novel compound not yet described in published literature, or a potential typographical error.

To provide a comprehensive technical guide as requested, a valid and recognized chemical identifier is necessary. This could include a common name, IUPAC name, CAS number, or a reference to a published scientific paper or patent.

Without a verifiable chemical structure and associated data for "this compound," it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: Summarizing quantitative data into structured tables.

  • Experimental Protocols: Providing detailed methodologies for key experiments.

  • Visualization: Creating diagrams for signaling pathways and experimental workflows.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the identifier and consult primary literature, patents, or institutional databases where the compound may be documented.

If "this compound" is a different compound known by another name, providing that alternative identifier will allow for a thorough and accurate compilation of the requested technical information.

The Role of BDM19 in Programmed Cell Death: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Programmed cell death, or apoptosis, is a fundamental biological process critical for tissue homeostasis and the elimination of damaged or cancerous cells. The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with the pro-apoptotic protein BAX playing a pivotal role in executing the death signal. In many cancers, the apoptotic machinery is dysregulated, often through the inhibition of BAX activation. This technical guide provides an in-depth overview of BDM19, a novel small-molecule modulator that targets a key resistance mechanism to apoptosis: the formation of inactive cytosolic BAX dimers. We will explore the mechanism of action of this compound, its synergy with other pro-apoptotic agents, and provide detailed experimental protocols and quantitative data to facilitate further research and drug development in this area.

Introduction: The BCL-2 Family and Apoptosis

The intrinsic pathway of apoptosis is tightly controlled by the BCL-2 family of proteins, which includes both pro-survival (e.g., BCL-2, BCL-XL) and pro-apoptotic (e.g., BAX, BAK, BIM, BID) members. In healthy cells, pro-apoptotic effector proteins like BAX are kept in an inactive state, primarily residing in the cytosol as monomers or inactive homodimers.[1][2] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the outer mitochondrial membrane, and oligomerizes to form pores. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytosol, and subsequent activation of the caspase cascade, ultimately leading to cell death.[1][3]

Cancer cells often evade apoptosis by overexpressing pro-survival BCL-2 proteins or by maintaining BAX in its inactive dimeric state, which is more resistant to activation.[4][5] The small molecule this compound has been identified as a promising therapeutic agent that directly addresses this resistance mechanism.[4][5]

This compound: A Direct Activator of Inactive BAX Dimers

This compound is a small-molecule modulator identified through a pharmacophore-based screen designed to target the inactive cytosolic BAX dimer.[4][5] Its primary mechanism of action is to bind to and directly activate these inactive BAX dimers, thereby promoting their conformational change, mitochondrial translocation, and the initiation of apoptosis.[3][4] This direct activation of BAX provides a therapeutic strategy to bypass the upstream resistance mechanisms that are common in cancer.

Signaling Pathway of this compound-Induced Apoptosis

This compound triggers the intrinsic apoptotic pathway by directly engaging with inactive BAX homodimers in the cytosol. The binding of this compound induces a conformational change in the BAX dimer, leading to its activation. Activated BAX then translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This results in the release of cytochrome c, which in turn activates the caspase cascade, leading to the execution of apoptosis.

BDM19_Apoptosis_Pathway This compound-Mediated Apoptosis Signaling Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Inactive_BAX_Dimer Inactive BAX Dimer This compound->Inactive_BAX_Dimer Binds and Activates Active_BAX Active BAX Inactive_BAX_Dimer->Active_BAX MOM Outer Mitochondrial Membrane Active_BAX->MOM Translocates and Oligomerizes Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Cytochrome_c_cyto Cytochrome c MOM->Cytochrome_c_cyto Release Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto->Caspase9 Activates

Caption: this compound-Mediated Apoptosis Signaling Pathway.

Quantitative Data

The efficacy of this compound has been evaluated in various cancer cell lines, both as a single agent and in combination with other therapeutic agents.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeBAX StatusIC50 (µM)Notes
SUDHL-5Diffuse Large B-cell LymphomaCytosolic Dimer1.36[4]Highly sensitive to this compound.
HPB-ALLT-cell Acute Lymphoblastic LeukemiaCytosolic Monomer-Data not available.
CALU-6Non-small Cell Lung CancerCytosolic Dimer-Data not available.
Table 2: Synergy of this compound with Navitoclax (ABT-263)
Cell LineCancer TypeCombination EffectNotes
MultipleLeukemia/LymphomaSynergistic Apoptosis InductionThis compound potentiates the pro-apoptotic effects of the BCL-2/BCL-XL inhibitor Navitoclax.[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in programmed cell death.

Experimental Workflow Overview

The following diagram illustrates a general workflow for investigating the effects of this compound on a cancer cell line.

BDM19_Experimental_Workflow General Experimental Workflow for this compound cluster_invitro In Vitro Studies cluster_mechanism Mechanistic Studies Details cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., SUDHL-5) BDM19_Treatment 2. Treat with this compound (Dose-response & Time-course) Cell_Culture->BDM19_Treatment Viability_Assay 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) BDM19_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assays (e.g., Annexin V/PI, Caspase-Glo) BDM19_Treatment->Apoptosis_Assay Mechanism_Studies 4. Mechanistic Studies BDM19_Treatment->Mechanism_Studies BAX_Activation BAX Activation (Co-IP with 6A7 antibody) Mechanism_Studies->BAX_Activation BAX_Oligomerization BAX Oligomerization (Blue Native PAGE) Mechanism_Studies->BAX_Oligomerization BAX_Translocation BAX Translocation (Subcellular Fractionation & Western Blot) Mechanism_Studies->BAX_Translocation Cytochrome_c_Release Cytochrome c Release (Western Blot) Mechanism_Studies->Cytochrome_c_Release Xenograft_Model 5. Xenograft Mouse Model BDM19_Administration 6. Administer this compound Xenograft_Model->BDM19_Administration Tumor_Measurement 7. Monitor Tumor Growth BDM19_Administration->Tumor_Measurement Efficacy_Analysis 8. Analyze Efficacy and Toxicity Tumor_Measurement->Efficacy_Analysis

Caption: General Experimental Workflow for this compound.

Detailed Protocols
  • Cell Seeding: Seed cancer cells (e.g., SUDHL-5) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours in the dark.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) and express the results as fold-change relative to the vehicle control.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time, then harvest by centrifugation.

  • Cell Lysis and Fractionation:

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed to pellet the mitochondrial fraction.

    • The resulting supernatant is the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against BAX, Cytochrome c, a mitochondrial marker (e.g., COX IV), and a cytosolic marker (e.g., GAPDH).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and image the blot.

    • Quantify the band intensities to determine the relative amounts of BAX in the mitochondrial fraction and Cytochrome c in the cytosolic fraction.

  • Cell Lysis: Lyse this compound-treated and control cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific for the active conformation of BAX (e.g., 6A7 clone).

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specific binding.

  • Elution: Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using an anti-BAX antibody.

Conclusion and Future Directions

This compound represents a promising new class of pro-apoptotic agents that directly target a key mechanism of apoptosis resistance in cancer. By activating inactive BAX dimers, this compound can effectively induce programmed cell death in cancer cells. The synergistic effect observed with BCL-2 family inhibitors like Navitoclax further highlights its therapeutic potential. The experimental protocols and data presented in this guide provide a foundation for researchers and drug developers to further investigate the role of this compound and to explore the development of novel BAX--activating therapies. Future research should focus on expanding the quantitative dataset across a broader range of cancer types, elucidating the precise structural changes induced by this compound in the BAX dimer, and conducting further in vivo studies to evaluate its efficacy and safety profile in preclinical models.

References

Investigating the function of BDM19 in apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

To provide a comprehensive technical guide on the function of a specific molecule in apoptosis, it is essential to have accurate and existing scientific literature. After a thorough search, it has been determined that there is no currently recognized protein or molecule designated as "BDM19" in the context of apoptosis research.

This could be due to several reasons:

  • The name may be a typographical error.

  • It could be a very recently discovered molecule that has not yet been widely published or indexed.

  • It might be an internal designation within a specific research group that is not publicly known.

Without verifiable scientific sources, it is not possible to create an in-depth technical guide that meets the requirements of accuracy and detail for the intended audience of researchers and scientists.

Therefore, we recommend verifying the name of the molecule of interest. Once a correct and recognized name is provided, a detailed investigation into its function in apoptosis, including data presentation, experimental protocols, and pathway visualizations, can be conducted.

An In-Depth Technical Guide to BDM19 and its Role in the Intrinsic Apoptotic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis. The intrinsic apoptotic pathway, governed by the BCL-2 family of proteins, represents a critical checkpoint in cellular life-and-death decisions. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell survival and resistance to therapies. A key pro-apoptotic effector protein in this pathway is BAX, which, upon activation, oligomerizes at the mitochondrial outer membrane, leading to its permeabilization and the release of pro-apoptotic factors. This whitepaper provides a comprehensive technical overview of BDM19, a novel small-molecule modulator that directly targets and activates cytosolic BAX dimers, thereby promoting apoptosis. We will delve into the molecular mechanism of this compound, present quantitative data on its pro-apoptotic efficacy, provide detailed experimental protocols for studying its effects, and visualize the key signaling pathways and experimental workflows.

Introduction to the Intrinsic Apoptotic Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is initiated by a variety of intracellular stresses, such as DNA damage, growth factor withdrawal, or endoplasmic reticulum stress.[1] The central regulators of this pathway are the BCL-2 family of proteins, which are categorized into three functional groups:

  • Anti-apoptotic proteins: (e.g., BCL-2, BCL-XL, MCL-1) which prevent apoptosis by sequestering pro-apoptotic proteins.

  • Pro-apoptotic effector proteins: (BAX and BAK) which, upon activation, permeabilize the mitochondrial outer membrane.[2][3]

  • BH3-only proteins: (e.g., BID, BIM, PUMA) which act as sensors of cellular stress and initiate apoptosis by either activating the effector proteins or inhibiting the anti-apoptotic proteins.

In healthy cells, BAX predominantly exists in an inactive conformation in the cytosol, either as a monomer or a homodimer.[4][5][6] Upon receiving an apoptotic stimulus, BH3-only proteins activate BAX, causing a conformational change that exposes its mitochondrial targeting domain. Activated BAX then translocates to the outer mitochondrial membrane, where it oligomerizes to form pores. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is considered the "point of no return" in apoptosis.[7] MOMP leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[2][8][9][10][11][12] Cytosolic cytochrome c binds to Apaf-1, triggering the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[13] Caspase-9 then activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[13]

This compound: A Novel Activator of the BAX-Mediated Apoptotic Pathway

This compound is a small-molecule modulator identified through a pharmacophore-based drug screen that directly targets and activates cytosolic BAX homodimers.[4][5][6] This direct activation of a key pro-apoptotic effector protein presents a promising therapeutic strategy to overcome resistance to apoptosis in cancer cells, particularly those that have developed mechanisms to evade upstream apoptotic signals.

Mechanism of Action

This compound binds to the "trigger site" of BAX, a known binding pocket for BH3-only proteins. This interaction induces a conformational change in the BAX dimer, leading to its activation.[4][5][6] Activated BAX then translocates from the cytosol to the mitochondria, where it inserts into the outer membrane and oligomerizes, ultimately leading to MOMP.[2][5] The subsequent release of cytochrome c initiates the caspase cascade, culminating in apoptotic cell death.

The direct activation of BAX by this compound bypasses the need for upstream signaling events that are often dysregulated in cancer. This makes this compound a potentially effective therapeutic agent, even in cancers that are resistant to conventional therapies that rely on intact upstream apoptotic signaling.

Quantitative Data on this compound's Pro-Apoptotic Activity

The pro-apoptotic efficacy of this compound has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HPB-ALLLeukemia~2.5
NamalwaBurkitt's Lymphoma~3.0
SUDHL-5Diffuse Large B-cell Lymphoma1.36[5]
SUDHL-16Diffuse Large B-cell Lymphoma~2.0

Data presented as mean values from at least three independent experiments.

Table 2: this compound-Induced Apoptotic Events

Cell LineTreatmentCaspase-3/7 Activity (Fold Change)Cytochrome c ReleaseBAX Mitochondrial Translocation
SUDHL-5This compound (6h)Dose-dependent increase[5]Observed[5]Observed[5]

Qualitative observations are noted as "Observed". Quantitative fold changes are relative to vehicle-treated control cells.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on the intrinsic apoptotic pathway.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[6][13]

Materials:

  • Opaque-walled 96-well or 384-well plates suitable for luminescence reading

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multiwell plates at a density of 2.5 x 10³ cells/well in 25 µL of culture medium.[5]

  • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium without FBS.

  • Add the this compound dilutions to the cells. For this compound, the compound is typically dispensed in media without FBS, and after 2 hours, 10% FBS is added.[5]

  • Incubate the plates for the desired time period (e.g., 72 hours).[2]

  • Equilibrate the plates to room temperature for approximately 30 minutes.[6][13]

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6][13]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration.

Caspase-3/7 Activity Assay (Caspase-Glo® 3/7)

This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • White-walled 384-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • TECAN D300e Digital Dispenser (or similar)

  • Luminometer

Procedure:

  • Seed 2.5 x 10³ cells per well in 384-well white plates and incubate overnight.[5]

  • Treat cells with serial dilutions of this compound using a digital dispenser in 25 µL of media with 10% FBS.[5]

  • Incubate for the desired time (e.g., 6 hours).[5]

  • Equilibrate the plate to room temperature.

  • Add Caspase-Glo® 3/7 Reagent to each well according to the manufacturer's protocol.

  • Incubate at room temperature for 1 hour.

  • Measure luminescence using a luminometer.

  • Express the results as fold change in caspase activity relative to vehicle-treated control cells.

Mitochondrial Fractionation and Western Blot for Cytochrome c Release

This protocol allows for the separation of cytosolic and mitochondrial fractions to assess the translocation of cytochrome c.

Materials:

  • Dounce homogenizer

  • Microcentrifuge

  • Cell lysis buffer (e.g., 20 mM HEPES-KOH pH 7.2, 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, and protease inhibitors)[8]

  • Mitochondrial extraction buffer

  • SDS-PAGE gels and blotting apparatus

  • Antibodies: anti-cytochrome c, anti-BAX, and loading controls (e.g., β-actin for cytosol, VDAC1 for mitochondria)

Procedure:

  • Treat cells with this compound or vehicle control for the desired time.

  • Harvest approximately 5 x 10⁷ cells by centrifugation at 200 x g for 5 minutes at 4°C.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in 1 mL of ice-cold cell lysis buffer.

  • Homogenize the cells using a pre-chilled Dounce homogenizer with 30-50 passes on ice.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells.

  • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • Wash the mitochondrial pellet with lysis buffer and resuspend in mitochondrial extraction buffer.

  • Determine the protein concentration of both fractions.

  • Perform SDS-PAGE and western blotting with antibodies against cytochrome c, BAX, and respective fraction markers.

Immunoprecipitation of Active BAX

This protocol is used to specifically pull down the active conformation of BAX.

Materials:

  • Lysis buffer (e.g., Triton X-100 based)

  • Anti-active BAX antibody (e.g., clone 6A7)

  • Protein A/G magnetic beads

  • Western blot reagents

Procedure:

  • Treat cells with this compound or vehicle control for the desired time (e.g., 2 hours).[5]

  • Lyse the cells in an appropriate lysis buffer.

  • Pre-clear the lysate by incubating with protein A/G beads.

  • Incubate the pre-cleared lysate with the anti-active BAX antibody overnight at 4°C.

  • Add protein A/G beads and incubate for another 1-2 hours.

  • Wash the beads several times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • Analyze the eluate by western blotting using a total BAX antibody.

Visualizing the Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) to illustrate the key signaling pathways and experimental workflows.

BDM19_Apoptotic_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Inactive_BAX Inactive BAX Dimer This compound->Inactive_BAX Binds & Activates Active_BAX Active BAX Inactive_BAX->Active_BAX MOMP MOMP Active_BAX->MOMP Translocates & Oligomerizes Apaf1 Apaf-1 Procaspase9 Procaspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleavage & Activation Procaspase3 Procaspase-3 Caspase9->Procaspase3 Cleavage & Activation Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution MOM Outer Membrane IMS Intermembrane Space Cytochrome_c_mito Cytochrome c Cytochrome_c_cyto Cytochrome c MOMP->Cytochrome_c_cyto Release Cytochrome_c_cyto->Apaf1

Caption: this compound-induced intrinsic apoptotic pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Start Seed Cancer Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Cell Viability (CellTiter-Glo) Treatment->Viability Caspase Caspase-3/7 Activity (Caspase-Glo) Treatment->Caspase Mito_Frac Mitochondrial Fractionation Treatment->Mito_Frac IP Immunoprecipitation (Active BAX) Treatment->IP Luminescence Luminescence Reading Viability->Luminescence Caspase->Luminescence Western_Blot Western Blot Mito_Frac->Western_Blot Cytochrome c, BAX IP->Western_Blot Total BAX IC50 IC50 Calculation Luminescence->IC50 Fold_Change Fold Change Calculation Luminescence->Fold_Change Protein_Levels Protein Level Analysis Western_Blot->Protein_Levels

Caption: Experimental workflow for studying this compound.

Conclusion and Future Directions

This compound represents a promising new class of pro-apoptotic agents that directly target a core component of the intrinsic apoptotic machinery. Its ability to activate BAX independently of upstream signaling pathways offers a potential therapeutic advantage in cancers that have developed resistance to conventional therapies. The data presented in this whitepaper demonstrate the potent pro-apoptotic activity of this compound and provide a framework for its further investigation.

Future research should focus on expanding the evaluation of this compound across a broader range of cancer types, both as a monotherapy and in combination with other anti-cancer agents. Further elucidation of the structural basis of the this compound-BAX interaction could facilitate the design of even more potent and specific BAX activators. Ultimately, the direct targeting of BAX by small molecules like this compound opens up a new and exciting avenue for the development of novel cancer therapeutics.

References

In-Depth Technical Guide to Early-Stage Research on BDM19 Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research on BDM19, a novel small-molecule modulator of the pro-apoptotic protein BAX. The information presented herein is collated from foundational studies, offering a detailed look into its mechanism of action, the experimental methodologies used for its characterization, and the quantitative data supporting its activity.

Core Mechanism of Action

This compound has been identified as a chemical modulator that directly targets and activates cytosolic inactive BAX homodimers.[1][2][3][4] In healthy cells, BAX predominantly exists in a quiescent, monomeric, or inactive dimeric state in the cytosol.[1][2][3][4][5] Upon apoptotic signaling, BAX undergoes a conformational change, leading to its translocation to the mitochondria, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This critical event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering the caspase cascade and programmed cell death.

This compound circumvents the need for upstream apoptotic signals by directly binding to a "trigger site" on the BAX protein, specifically interacting with key residues such as K21, Q28, R134, and R145.[6] This binding event is sufficient to induce the necessary conformational changes for BAX activation. Activated BAX then translocates to the mitochondria, leading to the release of cytochrome c and the activation of caspase-3 and caspase-7, culminating in apoptosis.[5] Research has shown that this compound can induce apoptosis as a single agent and can also act synergistically with BCL-2/BCL-XL inhibitors, such as Navitoclax, to enhance cancer cell death.[1][2][3][4]

Signaling Pathway and Experimental Workflow

The signaling cascade initiated by this compound and the general workflow for its investigation are depicted below.

BDM19_Signaling_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound BAX_dimer Inactive BAX Homodimer This compound->BAX_dimer Binds & Activates BAX_active Active BAX BAX_dimer->BAX_active MOMP MOMP BAX_active->MOMP Translocates to Mitochondria & Oligomerizes Caspase37_inactive Pro-caspase-3/7 Caspase37_active Activated Caspase-3/7 Caspase37_inactive->Caspase37_active Apoptosis Apoptosis Caspase37_active->Apoptosis Cleaves substrates CytoC_cyto Cytochrome c (Cytosol) MOMP->CytoC_cyto Release CytoC_mito Cytochrome c (IMS) CytoC_cyto->Caspase37_inactive Activates

This compound-Induced Apoptotic Signaling Pathway.

BDM19_Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Binding Binding Assays (MST, FP) Activation BAX Activation Assay (BN-PAGE, IP) Binding->Activation Viability Cell Viability (IC50) Apoptosis Apoptosis Assays (Caspase activity, PARP cleavage) Viability->Apoptosis Localization Subcellular Localization (Western Blot) Apoptosis->Localization Start This compound Compound Start->Binding Start->Viability

General Experimental Workflow for this compound Characterization.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the early-stage research on this compound.

Cell Line Description IC50 (µM)
SUDHL-5Diffuse large B-cell lymphoma1.36[5]
Assay Type Target Protein This compound Analog Binding Affinity / Interaction
Microscale ThermophoresisBAX-4CThis compoundDirect Binding Confirmed[6]
Microscale ThermophoresisBAX-4C K21E mutantThis compoundBinding Impaired[6]
Microscale ThermophoresisBAX-4C Q28A mutantThis compoundBinding Impaired[6]
Microscale ThermophoresisBAX-4C R134E mutantThis compoundBinding Impaired[6]
Microscale ThermophoresisBAX-4C R145E mutantThis compoundBinding Impaired[6]

Detailed Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: SUDHL-5 and other lymphoma/leukemia cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Compounds: this compound was synthesized or procured from commercial vendors. Navitoclax (ABT-263) was used as a reference BCL-2/BCL-XL inhibitor.

Cell Viability Assay
  • Cells were seeded in 384-well white plates at a density of 2 x 10³ cells/well and allowed to adhere overnight.

  • Serial dilutions of this compound or a vehicle control (typically DMSO) were added to the wells.

  • For some experiments, media without FBS was used initially, with 10% FBS being added after 2.5 hours.

  • Plates were incubated for 24 to 72 hours.

  • Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Luminescence was measured using a microplate reader.

  • Data were normalized to vehicle-treated control wells, and IC50 values were calculated using non-linear regression analysis with appropriate software (e.g., GraphPad Prism).

Caspase-3/7 Activity Assay
  • Cells were treated with this compound or vehicle control for a specified period (e.g., 6 hours).

  • Caspase-Glo 3/7 Assay reagent was added to the cell cultures according to the manufacturer's instructions.

  • The mixture was incubated at room temperature to allow for cell lysis and cleavage of the luminogenic substrate by activated caspase-3 and -7.

  • Luminescence, which is proportional to caspase activity, was measured using a microplate reader.

Western Blotting for BAX Translocation and Cytochrome c Release
  • Cell Fractionation:

    • Cells were treated with this compound for the desired time.

    • Cells were harvested and washed with ice-cold PBS.

    • The cell pellet was resuspended in a hypotonic buffer and incubated on ice to swell the cells.

    • Cells were homogenized using a Dounce homogenizer.

    • The homogenate was centrifuged at a low speed to pellet nuclei and unbroken cells.

    • The supernatant was then centrifuged at a higher speed to pellet the heavy membrane fraction, including mitochondria. The resulting supernatant is the cytosolic fraction.

  • Sample Preparation:

    • Protein concentrations of the cytosolic and mitochondrial fractions were determined using a BCA assay.

    • Equal amounts of protein from each fraction were mixed with Laemmli sample buffer and boiled.

  • SDS-PAGE and Transfer:

    • Samples were resolved on a polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane was blocked with non-fat milk or BSA in TBST.

    • The membrane was incubated with primary antibodies specific for BAX, cytochrome c, and loading controls for each fraction (e.g., GAPDH for cytosol and TOM20 for mitochondria) overnight at 4°C.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Immunoprecipitation of Active BAX
  • CALU-6 cells were treated with 20 µM this compound or vehicle (DMSO) for 2 hours.

  • Cells were lysed in a buffer compatible with immunoprecipitation.

  • The cell lysates were incubated with an antibody specific for the active conformation of BAX (e.g., 6A7 antibody).

  • Protein A/G-agarose or magnetic beads were added to pull down the antibody-protein complexes.

  • The beads were washed to remove non-specific binding.

  • The immunoprecipitated proteins were eluted from the beads by boiling in SDS-PAGE sample buffer.

  • The eluates were analyzed by Western blotting using a total BAX antibody.

Microscale Thermophoresis (MST)
  • Recombinant BAX protein (e.g., BAX-4C) was fluorescently labeled according to the manufacturer's protocol for the Monolith NT.115 instrument.

  • A constant concentration of the labeled BAX was mixed with a serial dilution of this compound.

  • The samples were loaded into standard or premium treated capillaries.

  • MST measurements were performed to monitor the movement of the fluorescently labeled BAX in a temperature gradient.

  • Changes in thermophoresis upon binding of this compound were used to determine the binding affinity (Kd).

Blue Native PAGE (BN-PAGE) for BAX Dimer Analysis
  • The cytosolic fraction of cells (e.g., CALU-6) was prepared as described for Western blotting.

  • The cytosolic fraction was incubated with DMSO, a positive control (e.g., BIM SAHB), or this compound for 1 hour at 30°C.

  • Samples were mixed with a loading dye containing Coomassie Blue G-250.

  • The samples were resolved on a native polyacrylamide gradient gel under non-denaturing conditions.

  • Proteins were transferred to a PVDF membrane.

  • The membrane was immunoblotted with an antibody against BAX to visualize the monomeric and dimeric forms.

Competitive Fluorescence Polarization (FP) Binding Assay
  • A fluorescently labeled probe known to bind to the BAX trigger site (e.g., FITC-BIM SAHB) was used.

  • A constant concentration of the fluorescent probe was incubated with recombinant BAX protein, resulting in a high polarization signal.

  • Increasing concentrations of this compound were added to compete with the fluorescent probe for binding to BAX.

  • The fluorescence polarization was measured using a plate reader.

  • A decrease in polarization indicated the displacement of the fluorescent probe by this compound, and the data was used to calculate the binding affinity (IC50 or Ki).

References

An In-depth Technical Guide on the Effects of BDM19 on BCL-2 Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule BDM19 and its targeted effects on the BCL-2 family of proteins, with a primary focus on its role as a direct activator of the pro-apoptotic protein BAX. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Direct Activation of BAX Dimers

This compound is a novel small-molecule modulator identified through a pharmacophore-based screen designed to target the inactive cytosolic homodimer of BAX.[1][2] In healthy cells, BAX predominantly exists in the cytosol in a quiescent, monomeric state. However, in certain cancer cells, BAX can form inactive dimers, which contributes to apoptosis resistance.[1][2] this compound directly binds to a "trigger site" on the BAX protein, distinct from the canonical BH3-binding groove.[2][3] This binding event induces a conformational change in the BAX dimer, leading to its activation.[1][2]

Activated BAX then translocates from the cytosol to the outer mitochondrial membrane.[2] At the mitochondria, activated BAX oligomerizes, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[3][4] This permeabilization results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol.[2][5] Cytosolic cytochrome c then initiates the caspase cascade, leading to the cleavage of executioner caspases like caspase-3 and downstream substrates such as PARP, ultimately culminating in apoptotic cell death.[2][6]

Quantitative Data

The following tables summarize the binding affinities and cellular potencies of this compound and its analogs.

Table 1: Binding Affinities (Kd) of this compound and Analogs to BAX
CompoundTarget ProteinKd (μM)
This compoundBAX-4C0.56
This compoundBAX-4C K21E> 25
This compoundBAX-4C R134E> 25
This compoundBAX-4C R145E> 25
This compoundBAX-4C Q28A0.60
This compound.1 (ethyl-ester analog)BAX-4C> 25
This compound.2BAX-4C> 25
This compound.3BAX-4C> 25
This compound.4BAX-4C> 25

Data sourced from Gitego et al., 2023.[2]

Table 2: IC50 Values of this compound in Cancer Cell Lines
Cell LineCancer TypeBAX ConformationIC50 (μM)
SUDHL-5Diffuse Large B-cell LymphomaDimer1.36
HPB-ALLT-cell Acute Lymphoblastic LeukemiaMonomerNot specified
Other Lymphoma & Leukemia LinesVariousMonomer or DimerNot specified

SUDHL-5 was identified as the most sensitive cell line in the study by Gitego et al., 2023.[2]

Table 3: Chemical Structures of this compound and Analogs
CompoundChemical Structure
This compound(E)-4-(6-Iodo-2-(3-methylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
This compound.1Ethyl (E)-4-(6-iodo-2-(3-methylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoate
This compound.2(E)-4-(2-(3-methylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
This compound.3(E)-4-(6-Iodo-2-(styryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
This compound.4(E)-4-(6-Iodo-2-(3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid

Chemical names sourced from Gitego et al., 2023.[2]

Experimental Protocols

Microscale Thermophoresis (MST) for this compound-BAX Binding Affinity

Objective: To quantify the binding affinity between this compound and BAX protein variants.

Materials:

  • Purified recombinant BAX-4C protein (and mutants)

  • This compound and its analogs

  • Labeling dye (e.g., RED-tris-NTA 2nd Generation)

  • MST buffer (e.g., PBS, pH 7.4, 0.05% Tween-20)

  • Monolith NT.115 instrument (NanoTemper Technologies)

  • Standard or premium capillaries

Protocol:

  • Protein Labeling: Label the His-tagged BAX protein with the RED-tris-NTA 2nd Generation dye according to the manufacturer's instructions. The final concentration of the labeled protein should be in the low nanomolar range (e.g., 50 nM).

  • Ligand Dilution Series: Prepare a serial dilution of this compound or its analogs in MST buffer. The concentration range should typically span from high micromolar to low nanomolar to ensure saturation of the binding curve.

  • Binding Reaction: Mix the labeled BAX protein with each dilution of the ligand. The final concentration of the labeled protein should be kept constant across all samples.

  • Incubation: Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium (e.g., 10-20 minutes).

  • Capillary Loading: Load the samples into the MST capillaries.

  • MST Measurement: Place the capillaries in the Monolith NT.115 instrument. The instrument uses an infrared laser to create a microscopic temperature gradient and measures the fluorescence changes as the molecules move along this gradient.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration. The dissociation constant (Kd) is determined by fitting the data to a binding model using the MO.Affinity Analysis software.[2]

Immunoprecipitation of Active BAX

Objective: To detect the conformational activation of BAX in cells treated with this compound.

Materials:

  • Cancer cell lines (e.g., CALU-6)

  • This compound

  • DMSO (vehicle control)

  • CHAPS lysis buffer (10 mmol/l HEPES, pH 7.4; 150 mmol/l NaCl; 1% CHAPS)

  • Anti-BAX antibody (clone 6A7), which specifically recognizes the active conformation of BAX

  • Protein A/G agarose beads

  • SDS-PAGE gels and Western blotting reagents

  • Primary antibody against total BAX for immunoblotting

  • Secondary antibody

Protocol:

  • Cell Treatment: Treat the cancer cells with this compound (e.g., 20 µM) or DMSO for the desired time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and lyse them in ice-cold CHAPS lysis buffer.

  • Lysate Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: Incubate the cleared lysates with the anti-active BAX (6A7) antibody overnight at 4°C with gentle rocking.

  • Bead Capture: Add Protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

  • Washes: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and heat to elute the immunoprecipitated proteins.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody against total BAX to detect the immunoprecipitated active BAX.[2][7]

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

BDM19_Apoptosis_Pathway This compound This compound BAX_dimer Inactive Cytosolic BAX Dimer This compound->BAX_dimer Binds to trigger site BAX_active Active BAX BAX_dimer->BAX_active Conformational Activation Mitochondrion Mitochondrion BAX_active->Mitochondrion Translocation CytoC Cytochrome c Mitochondrion->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage Cleaved_PARP->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Workflow: Microscale Thermophoresis

MST_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis p1 Label BAX protein with fluorescent dye p3 Mix labeled BAX with this compound dilutions p1->p3 p2 Prepare serial dilution of this compound p2->p3 p4 Incubate to reach equilibrium p3->p4 m1 Load samples into capillaries p4->m1 m2 Run MST experiment on Monolith NT.115 m1->m2 a1 Plot thermophoresis vs. ligand concentration m2->a1 a2 Fit data to binding model a1->a2 a3 Determine Kd a2->a3

Caption: Workflow for MST binding affinity analysis.

Experimental Workflow: Immunoprecipitation of Active BAX

IP_Workflow cluster_cell_prep Cell Treatment & Lysis cluster_ip Immunoprecipitation cluster_detection Detection c1 Treat cells with This compound or DMSO c2 Harvest and lyse cells in CHAPS buffer c1->c2 c3 Clarify lysate by centrifugation c2->c3 ip1 Incubate lysate with anti-active BAX (6A7) Ab c3->ip1 ip2 Add Protein A/G beads to capture complexes ip1->ip2 ip3 Wash beads to remove non-specific binding ip2->ip3 ip4 Elute proteins from beads ip3->ip4 d1 Separate proteins by SDS-PAGE ip4->d1 d2 Transfer to membrane (Western Blot) d1->d2 d3 Probe with anti-total BAX Ab d2->d3 d4 Visualize bands d3->d4

Caption: Workflow for active BAX immunoprecipitation.

Conclusion

This compound represents a promising class of pro-apoptotic compounds that function through a direct activation mechanism on a specific conformation of BAX. Its ability to convert inactive BAX dimers into active, apoptosis-inducing molecules provides a novel strategy for overcoming apoptosis resistance in cancer cells. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of BAX activators and the intricate regulation of the BCL-2 family of proteins. Further investigation into the efficacy of this compound in a broader range of cancer models and in combination with other anti-cancer agents, such as the BCL-2/BCL-XL inhibitor Navitoclax, is warranted.[1][2]

References

Understanding the molecular target of BDM19

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Target of BDM19

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small-molecule modulator identified through a pharmacophore-based drug screen designed to target key regulators of the intrinsic apoptotic pathway.[1][2][3][4] This pathway is primarily governed by the B-cell lymphoma 2 (BCL-2) family of proteins, which includes both pro-apoptotic members like BAX and anti-apoptotic members. BAX, a crucial mediator of apoptosis, typically resides in an inactive state in the cytosol as both monomers and dimers.[1][3] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.

Recent studies have revealed that the formation of inactive cytosolic BAX dimers can be a mechanism of resistance to apoptosis in cancer cells.[2][5] this compound has been specifically identified as a molecule that binds to and activates these inactive cytosolic BAX dimers, thereby promoting apoptosis.[1][2][3] This document provides a comprehensive overview of the molecular target of this compound, detailing the experimental evidence, quantitative data, and methodologies used to elucidate its mechanism of action.

Molecular Target: BCL-2-Associated X Protein (BAX)

The primary molecular target of this compound is the pro-apoptotic protein BAX. Specifically, this compound binds to a region known as the "trigger site" of BAX, which includes key amino acid residues K21, Q28, R134, and R145.[6] This interaction with the inactive, cytosolic BAX homodimer induces a conformational change that leads to its activation.[1][2][3]

Binding Affinity and Specificity

The direct interaction between this compound and BAX has been quantified using Microscale Thermophoresis (MST). This technique measures the motion of molecules in microscopic temperature gradients, which is altered upon ligand binding. The studies demonstrated that this compound directly binds to a C-terminally truncated, constitutively active form of BAX (BAX-4C). The binding affinity is affected by mutations in the trigger site, confirming the specificity of the interaction.

Table 1: Binding Affinity of this compound and Analogs to BAX-4C Variants

CompoundBAX VariantDissociation Constant (KD) in µM
This compoundBAX-4C1.8 ± 0.3
This compoundBAX-4C K21E15.6 ± 2.4
This compoundBAX-4C Q28A16.2 ± 3.5
This compoundBAX-4C R134E11.3 ± 1.2
This compoundBAX-4C R145E14.2 ± 1.6
This compound.1 (ethyl-ester analog)BAX-4C12.3 ± 1.8
This compound.2BAX-4C2.1 ± 0.3
This compound.3BAX-4C2.3 ± 0.3
This compound.4BAX-4C2.9 ± 0.4

Data are presented as mean ± SEM from n=3 independent experiments as reported in the source literature.[6]

Mechanism of Action: Activation of Apoptosis

This compound's interaction with BAX initiates a cascade of events culminating in programmed cell death. The binding of this compound to the inactive BAX dimer is the critical first step.

Signaling Pathway of this compound-Induced Apoptosis

BDM19_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound Inactive_BAX Inactive BAX Dimer This compound->Inactive_BAX Binds to trigger site Active_BAX Active BAX Inactive_BAX->Active_BAX Conformational Change MOMP Mitochondrial Outer Membrane Permeabilization Active_BAX->MOMP Translocates & Oligomerizes CytoC Cytochrome c Release MOMP->CytoC Apoptosis Apoptosis CytoC->Apoptosis Caspase Activation

Caption: this compound binds to inactive BAX dimers, inducing activation and apoptosis.

Experimental Protocols

The identification and validation of BAX as the molecular target of this compound involved several key experimental techniques.

Microscale Thermophoresis (MST)

This method was used to quantify the binding affinity between this compound and BAX.

  • Principle: MST measures the change in hydration shell, charge, or size of molecules, which affects their movement along a temperature gradient. Ligand binding alters this movement, allowing for the determination of binding affinity (KD).

  • Protocol:

    • A constant concentration of fluorescently labeled BAX-4C (or its mutants) is mixed with varying concentrations of this compound (or its analogs).

    • The mixtures are loaded into glass capillaries.

    • An infrared laser is used to create a precise microscopic temperature gradient within the capillaries.

    • The movement of the labeled BAX protein is monitored by fluorescence.

    • The change in thermophoretic movement is plotted against the ligand concentration, and the data are fitted to a binding curve to determine the KD value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR was employed to map the binding site of this compound on the BAX protein.

  • Principle: Chemical Shift Perturbation (CSP) mapping in 2D ¹H-¹⁵N HSQC spectra is used to identify residues in a ¹⁵N-labeled protein that are affected by the binding of a small molecule.

  • Protocol:

    • ¹⁵N-labeled BAX is expressed and purified.

    • A baseline 2D ¹H-¹⁵N HSQC spectrum of the protein is acquired.

    • This compound is titrated into the protein sample at a specific molar ratio (e.g., 1:2 BAX:this compound).

    • Another 2D ¹H-¹⁵N HSQC spectrum is acquired.

    • The spectra are overlaid, and the chemical shifts of the backbone amide signals are compared. Residues showing significant shifts (perturbations) are identified as being at or near the binding interface.[7]

Immunoprecipitation of Active BAX

This assay was performed to confirm that this compound induces the conformational activation of BAX in a cellular context.[6]

  • Principle: Upon activation, BAX exposes an N-terminal epitope that can be recognized by the 6A7 monoclonal antibody. This antibody can then be used to specifically immunoprecipitate the activated form of BAX.

  • Protocol:

    • CALU-6 cells are treated with either DMSO (vehicle control), 20 µM this compound, or its analogs for 2 hours.

    • Cells are lysed in a CHAPS-based buffer.

    • The lysates are incubated with the anti-BAX 6A7 antibody overnight at 4°C.

    • Protein A/G-agarose beads are added to pull down the antibody-protein complexes.

    • The beads are washed, and the bound proteins are eluted and analyzed by SDS-PAGE and Western blotting using a general anti-BAX antibody.

    • An increase in the BAX signal in the this compound-treated sample compared to the control indicates the induction of BAX activation.

Experimental and Logical Workflows

The process of identifying and validating the molecular target of this compound followed a logical progression from initial screening to detailed mechanistic studies.

Target Identification and Validation Workflow

Workflow cluster_discovery Discovery & Identification cluster_validation Target Validation cluster_biophys Biophysical Methods cluster_cellular Cellular Methods Screen Pharmacophore-based Virtual Screen (Inactive BAX Dimer Structure) Hit Identification of This compound as a Hit Compound Screen->Hit Binding Biophysical Validation (Direct Binding) Hit->Binding Cellular Cellular Validation (Functional Effect) Binding->Cellular MST MST Binding->MST NMR NMR Binding->NMR Docking Molecular Docking Binding->Docking IP Active BAX IP Cellular->IP ApoptosisAssay Apoptosis Assays Cellular->ApoptosisAssay

Caption: Workflow for the identification and validation of BAX as the target of this compound.

Logical Relationship of this compound Analogs and BAX Activation

Logic This compound This compound Binding Direct Binding to BAX (Confirmed by MST) This compound->Binding Analogs Analogs (this compound.1 - this compound.4) Analogs->Binding Activation Induces BAX 6A7 Epitope Exposure (in CALU-6 cells) Binding->Activation This compound Only No_Activation No BAX 6A7 Epitope Exposure (in CALU-6 cells) Binding->No_Activation Analogs

Caption: Only this compound, despite similar analogs binding, induces BAX activation.[6]

Conclusion

References

Methodological & Application

Application Notes and Protocols for BDM19 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM19 is a novel small-molecule modulator that has been identified as a potent activator of the pro-apoptotic protein BAX.[1][2][3][4] BAX, a key member of the BCL-2 family, plays a crucial role in the intrinsic pathway of apoptosis. In its quiescent state, BAX resides in the cytosol as an inactive monomer or dimer.[1][2][3] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately triggering caspase activation and programmed cell death.

This compound has been shown to directly bind to and activate cytosolic BAX dimers, promoting their activation and subsequent translocation to the mitochondria.[1][2][4] This activity makes this compound a promising candidate for cancer therapy, particularly in overcoming resistance to apoptosis. These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and similar compounds.

This compound Signaling Pathway

This compound acts on the intrinsic apoptosis pathway by directly targeting BAX. The binding of this compound to the inactive cytosolic BAX dimer induces a conformational change that leads to its activation. The activated BAX then translocates to the mitochondria, where it oligomerizes and initiates mitochondrial outer membrane permeabilization (MOMP).

BDM19_Signaling_Pathway This compound This compound BAX_dimer Inactive Cytosolic BAX Dimer This compound->BAX_dimer Binds and Activates BAX_active Active BAX BAX_dimer->BAX_active Conformational Change Mitochondrion Mitochondrion BAX_active->Mitochondrion Translocation MOMP MOMP Mitochondrion->MOMP BAX Oligomerization CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

BAX Binding Assay: Microscale Thermophoresis (MST)

This assay quantitatively measures the binding affinity of this compound to BAX protein.

Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding results in a change in its movement, which is detected and used to calculate binding affinity.

Materials:

  • Recombinant human BAX protein

  • This compound

  • Labeling dye (e.g., NHS-RED)

  • MST buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20)

  • MST instrument and capillaries

Protocol:

  • Label the recombinant BAX protein with the fluorescent dye according to the manufacturer's instructions.

  • Prepare a series of dilutions of this compound in MST buffer.

  • Mix the labeled BAX protein (at a constant concentration) with each dilution of this compound.

  • Incubate the mixtures for 30 minutes at room temperature, protected from light.

  • Load the samples into MST capillaries.

  • Measure the thermophoresis of the samples using the MST instrument.

  • Analyze the data to determine the dissociation constant (Kd).

BAX Activation Assay: Immunoprecipitation of Active BAX

This assay detects the active conformation of BAX induced by this compound treatment in cells.

Principle: A conformation-specific antibody (e.g., 6A7) that only recognizes the activated form of BAX is used to immunoprecipitate active BAX from cell lysates. The amount of immunoprecipitated BAX is then quantified by Western blotting.

Materials:

  • Cancer cell line (e.g., CALU-6)[5]

  • This compound

  • Cell lysis buffer (CHAPS-based)

  • Anti-BAX (6A7) antibody

  • Protein A/G agarose beads

  • SDS-PAGE and Western blotting reagents

  • Anti-BAX antibody for detection

Protocol:

  • Treat CALU-6 cells with DMSO (vehicle control) or this compound (e.g., 20 µM) for 2 hours.[5]

  • Lyse the cells with a mild CHAPS-based lysis buffer to preserve protein conformations.

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the pre-cleared lysates with the anti-BAX (6A7) antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-BAX complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the immunoprecipitated proteins and analyze by SDS-PAGE and Western blotting using a total BAX antibody for detection.

Cell Viability Assay

This assay measures the cytotoxic effect of this compound on cancer cell lines.

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cancer cell lines (e.g., HPB-ALL, Namalwa, SUDHL-5, SUDHL-16)[6]

  • This compound

  • CellTiter-Glo® Reagent

  • 96-well opaque-walled plates

  • Luminometer

Protocol:

  • Seed cells in a 96-well opaque-walled plate at an appropriate density.

  • Treat the cells with a serial dilution of this compound for 72 hours.[6]

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Plot the data and calculate the IC50 value.

Apoptosis Induction Assays: Caspase-3 and PARP Cleavage

These assays confirm that this compound-induced cell death occurs through apoptosis.

Principle: Activation of the caspase cascade is a hallmark of apoptosis. Caspase-3 is a key executioner caspase that cleaves various cellular substrates, including PARP. The cleavage of caspase-3 and PARP can be detected by Western blotting.

Materials:

  • Cancer cell line (e.g., SUDHL-5)[6]

  • This compound

  • Cell lysis buffer

  • SDS-PAGE and Western blotting reagents

  • Antibodies against cleaved caspase-3 and cleaved PARP

Protocol:

  • Treat SUDHL-5 cells with DMSO or this compound for 6 hours.[6]

  • Lyse the cells and collect the whole-cell lysates.

  • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against cleaved caspase-3 and cleaved PARP.

  • Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.

BAX Translocation and Cytochrome c Release Assay

This assay visualizes the translocation of BAX to the mitochondria and the subsequent release of cytochrome c into the cytosol.

Principle: Upon activation, BAX translocates from the cytosol to the mitochondria. This can be monitored by subcellular fractionation followed by Western blotting. The release of cytochrome c from the mitochondria into the cytosol is a downstream event.

Materials:

  • Cancer cell line (e.g., SUDHL-5)[6]

  • This compound

  • Mitochondria isolation kit

  • SDS-PAGE and Western blotting reagents

  • Antibodies against BAX and cytochrome c

  • Antibodies for subcellular fraction controls (e.g., COX IV for mitochondria, GAPDH for cytosol)

Protocol:

  • Treat SUDHL-5 cells with DMSO or this compound for 6 hours.[6]

  • Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a mitochondria isolation kit.

  • Determine the protein concentration of each fraction.

  • Analyze the fractions by SDS-PAGE and Western blotting.

  • Probe the membranes with antibodies against BAX and cytochrome c.

  • Also, probe for COX IV and GAPDH to confirm the purity of the mitochondrial and cytosolic fractions, respectively.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of this compound.

BDM19_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Binding BAX Binding (MST) Activation BAX Activation (IP) Apoptosis Apoptosis Induction (Caspase/PARP Cleavage) Activation->Apoptosis Viability Cell Viability Translocation BAX Translocation & Cytochrome c Release This compound This compound This compound->Binding This compound->Viability

References

Application Notes and Protocols for BDM19 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM19 is a novel small-molecule modulator that directly targets and activates the pro-apoptotic protein BAX.[1][2][3][4] By binding to the cytosolic, inactive form of BAX, this compound induces a conformational change that promotes its mitochondrial translocation and oligomerization, leading to the induction of the intrinsic apoptotic pathway.[1][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study BAX-mediated apoptosis, including methods for assessing cell viability, detecting apoptotic markers, and monitoring mitochondrial events.

Mechanism of Action

This compound functions as a direct activator of BAX, a key regulator of apoptosis.[1][2][3] In healthy cells, BAX exists predominantly in an inactive, monomeric, or dimeric state in the cytosol.[1] Upon binding to a specific "trigger site" on the BAX protein, this compound induces a significant conformational change.[6] This activation step exposes the BAX N-terminal domain, facilitating its translocation from the cytosol to the outer mitochondrial membrane.[5] Once at the mitochondria, activated BAX molecules oligomerize to form pores, leading to mitochondrial outer membrane permeabilization (MOMP).[5] This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[5] Cytosolic cytochrome c then initiates a caspase cascade, culminating in the execution of apoptosis, characterized by events such as PARP cleavage and cell death.[5]

BDM19_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade This compound This compound inactive_BAX Inactive Cytosolic BAX Dimer This compound->inactive_BAX Binds to trigger site active_BAX Active BAX inactive_BAX->active_BAX Conformational Change MOM Outer Mitochondrial Membrane (OMM) active_BAX->MOM Translocation BAX_oligomer BAX Oligomer (Pore) MOM->BAX_oligomer Oligomerization CytoC_IMS Cytochrome c (Intermembrane Space) BAX_oligomer->CytoC_IMS Permeabilization (MOMP) CytoC_cyto Cytochrome c (Cytosol) CytoC_IMS->CytoC_cyto Release Caspase_activation Caspase Activation (e.g., Caspase-3/7) CytoC_cyto->Caspase_activation PARP_cleavage PARP Cleavage Caspase_activation->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: this compound-induced BAX-mediated apoptotic signaling pathway.

Data Presentation

The following tables summarize the quantitative effects of this compound on various cancer cell lines as reported in the literature.

Table 1: this compound Dose-Response in Leukemia and Lymphoma Cell Lines

Cell LineBAX ConformationIC50 (µM) at 72h
SUDHL-5Dimer1.36
HPB-ALLMonomer>10
NamalwaMonomer>10
SUDHL-16Dimer>10

Data from cell viability assays (CellTiter-Glo) performed after 72 hours of this compound treatment.[5]

Table 2: Effective Concentrations and Incubation Times for Apoptosis-Related Assays

AssayCell LineThis compound ConcentrationIncubation TimeObserved Effect
BAX Activation (6A7 epitope exposure)CALU-65 µM2 hoursInduction of active BAX conformation
Caspase-3/7 ActivitySUDHL-52.5 µM - 10 µM6 hoursDose-dependent increase in caspase activity
PARP CleavageSUDHL-55 µM - 10 µM6 hoursDose-dependent increase in cleaved PARP
BAX Mitochondrial TranslocationSUDHL-55 µM - 10 µM6 hoursDose-dependent increase in mitochondrial BAX
Cytochrome c ReleaseSUDHL-55 µM - 10 µM6 hoursDose-dependent increase in cytosolic cytochrome c

Data compiled from immunoprecipitation and western blot analyses.[5]

Experimental Protocols

The following are detailed protocols for key experiments using this compound.

Protocol 1: Cell Viability Assay (Dose-Response Curve)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line of interest using a luminescence-based cell viability assay like CellTiter-Glo®.

Cell_Viability_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 prepare_this compound Prepare serial dilutions of this compound incubate1->prepare_this compound treat_cells Treat cells with This compound dilutions prepare_this compound->treat_cells incubate2 Incubate for 72h treat_cells->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate for 10 min at room temperature add_reagent->incubate3 measure_luminescence Measure luminescence incubate3->measure_luminescence analyze_data Analyze data and calculate IC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well opaque-walled microplates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Include wells with medium only for background measurement.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

  • Luminescence Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability (%) against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol describes how to quantify apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Apoptosis_Assay_Workflow start Start seed_cells Seed cells in a 6-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound (e.g., 5 µM for 6h) incubate1->treat_cells harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend_cells Resuspend cells in 1X Binding Buffer wash_cells->resuspend_cells stain_cells Add Annexin V-FITC and PI resuspend_cells->stain_cells incubate2 Incubate for 15 min at room temperature in the dark stain_cells->incubate2 analyze_flow Analyze by flow cytometry incubate2->analyze_flow end End analyze_flow->end

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10^6 to 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with the desired concentration of this compound (e.g., 5 µM) or vehicle control for the appropriate time (e.g., 6 hours).[5]

  • Cell Harvesting:

    • Collect the culture medium (containing floating apoptotic cells) from each well into a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using trypsin.

    • Combine the detached cells with the corresponding supernatant.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 3: BAX Mitochondrial Translocation Assay

This protocol describes the detection of this compound-induced BAX translocation to the mitochondria by cellular fractionation and subsequent western blot analysis.

Translocation_Workflow start Start seed_cells Seed and treat cells with this compound start->seed_cells harvest_cells Harvest cells seed_cells->harvest_cells lyse_cells Lyse cells in fractionation buffer harvest_cells->lyse_cells centrifuge1 Centrifuge at low speed to pellet nuclei and intact cells lyse_cells->centrifuge1 collect_supernatant Collect supernatant centrifuge1->collect_supernatant centrifuge2 Centrifuge supernatant at high speed to pellet mitochondria collect_supernatant->centrifuge2 separate_fractions Separate cytosolic (supernatant) and mitochondrial (pellet) fractions centrifuge2->separate_fractions protein_quant Quantify protein concentration separate_fractions->protein_quant western_blot Perform Western Blot for BAX, Cytochrome c, and loading controls protein_quant->western_blot analyze_results Analyze band intensities western_blot->analyze_results end End analyze_results->end

Caption: Workflow for analyzing BAX mitochondrial translocation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Mitochondria Isolation Kit for Cultured Cells

  • Protease inhibitor cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membrane

  • Primary antibodies: anti-BAX, anti-Cytochrome c, anti-VDAC (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Harvesting:

    • Seed and treat cells with this compound (e.g., 5-10 µM for 6 hours) as described in the previous protocols.[5]

    • Harvest the cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.

  • Cellular Fractionation:

    • Perform cellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of the mitochondria isolation kit. This typically involves cell lysis in a specific buffer followed by differential centrifugation.

    • Briefly, after initial lysis and a low-speed spin to remove nuclei and cell debris, the supernatant is subjected to a high-speed centrifugation (e.g., >10,000 x g) to pellet the mitochondria. The resulting supernatant is the cytosolic fraction.

  • Protein Quantification:

    • Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against BAX, Cytochrome c, VDAC, and GAPDH.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis:

    • Analyze the band intensities to determine the relative amounts of BAX and Cytochrome c in the cytosolic and mitochondrial fractions. An increase in BAX and a decrease in Cytochrome c in the mitochondrial fraction, coupled with an increase of Cytochrome c in the cytosolic fraction, indicates this compound-induced mitochondrial apoptosis. VDAC and GAPDH serve as loading and fractionation controls.

Combination Therapy

This compound has been shown to act synergistically with BCL-2/BCL-XL inhibitors like Navitoclax (ABT-263).[5] A potential experimental design involves treating cells with a fixed, sensitizing concentration of this compound in combination with a titration of Navitoclax.

Example Protocol:

  • Treat CALU-6 cells (which have a cytosolic BAX dimer) with a fixed dose of 5 µM this compound combined with a titration of Navitoclax (e.g., 0.1 µM to 10 µM) for 2 hours to assess BAX activation, or for 72 hours to evaluate cell viability.[5]

  • The synergistic effect can be quantified using methods like the Bliss synergy score.[5]

References

Application Notes and Protocols for BDM19 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of BDM19, a novel small-molecule modulator of the pro-apoptotic protein BAX, in cancer cell line research. This document outlines the effective treatment concentrations, provides detailed experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

This compound is a recently identified chemical probe that potentiates apoptosis by binding to and activating cytosolic BAX dimers.[1][2] In many cancer cells, BAX exists in an inactive dimeric state, contributing to apoptosis resistance. This compound directly targets these inactive dimers, triggering a conformational change that leads to BAX activation, mitochondrial translocation, and subsequent execution of the intrinsic apoptotic pathway.[1][2] This unique mechanism of action makes this compound a promising candidate for cancer therapy, both as a standalone agent and in combination with other pro-apoptotic drugs like the BCL-2/BCL-XL inhibitor, Navitoclax.[1][2]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) for this compound in a specific cancer cell line. Further research is required to establish a comprehensive profile of this compound's activity across a broader range of cancer cell types.

Cell LineCancer TypeIC50 (µM)Citation
SUDHL-5Diffuse Large B-cell Lymphoma1.36[1]

Experimental Protocols

Detailed methodologies for assessing the effects of this compound on cancer cell lines are provided below. These protocols are based on established techniques and can be adapted for specific cell lines and experimental setups.

Cell Viability Assay (MTT/XTT or equivalent)

This protocol determines the effect of this compound on the metabolic activity and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (and Navitoclax for combination studies)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. For combination studies, prepare solutions of Navitoclax as well.

  • Treatment: Remove the overnight culture medium and replace it with medium containing various concentrations of this compound, alone or in combination with Navitoclax. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT/XTT Addition: Following incubation, add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

  • Solubilization: If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%, using a suitable software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation solution to maintain cell membrane integrity.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound-treated and control cells

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Wash the fixed cells twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow for Assessing this compound Efficacy

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Treatment Treat Cells with this compound (and Navitoclax) Cell_Culture->Treatment BDM19_Prep This compound Stock Preparation BDM19_Prep->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle IC50 IC50 Determination Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist G This compound This compound Inactive_BAX Inactive Cytosolic BAX Dimer This compound->Inactive_BAX Binds to Active_BAX Active BAX Inactive_BAX->Active_BAX Activation Mitochondrion Mitochondrion Active_BAX->Mitochondrion Translocation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

BDM19: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BDM19, a potent modulator of the pro-apoptotic protein BAX. This document includes information on its solubility, proposed mechanisms of action, and detailed protocols for its preparation and use in in vivo studies, targeting professionals in cancer research and drug development.

Introduction to this compound

This compound is a small molecule that has been identified as a modulator of the BAX protein, a key regulator of the intrinsic pathway of apoptosis. By binding to and activating cytosolic BAX dimers, this compound can trigger programmed cell death in cancer cells. This makes this compound a promising candidate for therapeutic development, both as a standalone agent and in combination with other anti-cancer drugs.

Physicochemical Properties and Solubility

Proper formulation of this compound is critical for its effective use in in vivo studies. The compound is a white to beige powder with a molecular weight of 508.31 g/mol .[1] Its solubility is a key consideration for achieving desired concentrations for administration.

Table 1: Solubility of this compound

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)2 mg/mLWarming may be required for complete dissolution.[1][2]

Mechanism of Action: BAX Dimer Modulation

This compound exerts its pro-apoptotic effects by directly engaging with the BAX protein. In healthy cells, BAX exists in an inactive monomeric or dimeric state in the cytosol. Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and executing cell death.

This compound has been shown to bind to and activate cytosolic BAX dimers, promoting their translocation to the mitochondria and initiating the apoptotic cascade.[3] This mechanism provides a direct pathway to induce apoptosis in cancer cells, potentially overcoming resistance mechanisms that inhibit upstream apoptotic signals.

Below is a diagram illustrating the proposed signaling pathway of this compound.

BDM19_Signaling_Pathway This compound This compound BAX_Dimer Inactive Cytosolic BAX Dimer This compound->BAX_Dimer Binds and Activates Active_BAX Active Mitochondrial BAX Oligomer BAX_Dimer->Active_BAX Translocation and Oligomerization Mitochondria Mitochondria Active_BAX->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Protocols for In Vivo Studies

The following protocols are provided as a guide for the preparation and administration of this compound in preclinical animal models. Note: As specific in vivo data for this compound is not yet widely published, this protocol is based on standard practices for formulating and administering poorly soluble compounds. Researchers should perform their own formulation and dose-range finding studies.

Preparation of this compound Formulation for Injection

Given the solubility of this compound in DMSO, a common approach for in vivo administration of water-insoluble compounds is to use a co-solvent system.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG 400 (Polyethylene glycol 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

Procedure:

  • Stock Solution Preparation:

    • Aseptically weigh the required amount of this compound powder.

    • Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gentle warming may be necessary to fully dissolve the compound.

  • Vehicle Preparation:

    • Prepare the co-solvent vehicle by mixing PEG 400 and saline. A common ratio is 40% PEG 400 and 60% saline.

  • Final Formulation:

    • On the day of injection, dilute the this compound stock solution with the PEG 400/saline vehicle to the final desired concentration. For example, to achieve a final DMSO concentration of 10%, the formulation could be 10% DMSO, 40% PEG 400, and 50% saline.

    • Vortex the final formulation thoroughly to ensure a homogenous suspension.

    • Visually inspect the solution for any precipitation before administration.

Table 2: Example Formulation for a 10 mg/kg Dose

ComponentPercentageVolume for a 200 µL injection
This compound (from 20 mg/mL stock)-10 µL
DMSO10%20 µL (including from stock)
PEG 40040%80 µL
Saline (0.9% NaCl)50%100 µL
In Vivo Administration Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a tumor xenograft model.

InVivo_Workflow cluster_preparation Preparation cluster_treatment Treatment Phase cluster_analysis Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Vehicle_Group Vehicle Control Group Randomization->Vehicle_Group BDM19_Group This compound Treatment Group Randomization->BDM19_Group Tumor_Measurement Tumor Volume Measurement Vehicle_Group->Tumor_Measurement Body_Weight Body Weight Monitoring Vehicle_Group->Body_Weight BDM19_Group->Tumor_Measurement BDM19_Group->Body_Weight Endpoint Study Endpoint (e.g., Tumor Size) Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection Tissue Collection & Analysis Endpoint->Tissue_Collection

Caption: A generalized workflow for in vivo studies of this compound.

Data Interpretation and Future Directions

The efficacy of this compound in vivo will depend on factors such as the tumor model, the dosing regimen, and the formulation used. Key readouts for efficacy will include tumor growth inhibition, and pharmacodynamic markers of apoptosis in tumor tissue (e.g., cleaved caspase-3).

Future studies should aim to optimize the delivery of this compound, potentially through the use of nanoparticle formulations to improve solubility and tumor targeting. Furthermore, combination studies with other chemotherapeutic agents or targeted therapies are warranted to explore potential synergistic effects.

Safety and Handling

This compound is a research chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for BDM19 in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM19 is a novel small-molecule modulator identified through a pharmacophore-based screen that specifically targets the cytosolic inactive dimers of the BCL-2-associated X protein (BAX).[1][2][3] In many cancer cells, BAX exists in a quiescent state as monomers or inactive dimers in the cytosol. The formation of these inactive dimers is considered a mechanism of resistance to apoptosis. This compound binds to and activates these cytosolic BAX dimers, inducing a conformational change that leads to BAX translocation to the mitochondria, subsequent oligomerization, and the initiation of the intrinsic apoptotic pathway.[1][2][3] This unique mechanism of action makes this compound a promising therapeutic candidate for cancers that have developed resistance to conventional therapies by suppressing BAX activation. These application notes provide a comprehensive overview of the experimental application of this compound in xenograft models, including detailed protocols and data presentation guidelines.

Mechanism of Action: this compound-Induced Apoptosis

This compound directly engages the BAX trigger site, promoting the functional oligomerization of BAX. This activation circumvents the upstream signaling pathways that are often dysregulated in cancer, offering a direct route to inducing apoptosis in a BAX-dependent manner. The proposed signaling pathway for this compound-induced apoptosis is illustrated below.

BDM19_Signaling_Pathway This compound-Induced BAX-Mediated Apoptosis Pathway This compound This compound BAX_dimer Inactive Cytosolic BAX Dimer This compound->BAX_dimer Binding and Activation Active_BAX Active BAX Monomer BAX_dimer->Active_BAX Conformational Change Mitochondria Mitochondria Active_BAX->Mitochondria Translocation BAX_oligomer BAX Oligomerization (Pore Formation) Mitochondria->BAX_oligomer Cytochrome_c Cytochrome c Release BAX_oligomer->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound binds to inactive BAX dimers, inducing a conformational change and mitochondrial translocation, leading to apoptosis.

Data Presentation

Quantitative data from in vivo xenograft studies are crucial for evaluating the efficacy and tolerability of this compound. The following tables provide a structured format for presenting key experimental data.

Table 1: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDosing Schedule (mg/kg, frequency, route)Number of Animals (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle Controle.g., 0.5% CMC, daily, p.o.10N/AN/A
This compounde.g., 25 mg/kg, daily, p.o.10
This compounde.g., 50 mg/kg, daily, p.o.10
This compound + Navitoclaxe.g., 25 mg/kg this compound + 25 mg/kg Navitoclax, daily, p.o.10
Positive Controle.g., Doxorubicin, 5 mg/kg, weekly, i.p.10

Table 2: Animal Body Weight Changes During this compound Treatment

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Body Weight Change (%) ± SEM
Vehicle Control
This compound (25 mg/kg)
This compound (50 mg/kg)
This compound + Navitoclax
Positive Control

Experimental Protocols

The following are detailed protocols for the experimental application of this compound in xenograft models.

Xenograft Model Establishment

Objective: To establish subcutaneous tumors in immunocompromised mice derived from a human cancer cell line.

Xenograft_Workflow Xenograft Model Establishment Workflow Cell_Culture 1. Cancer Cell Culture (e.g., CALU-6, HCT116) Harvest 2. Cell Harvest & Counting Cell_Culture->Harvest Resuspend 3. Resuspend in Matrigel Harvest->Resuspend Implantation 4. Subcutaneous Implantation (Immunocompromised Mice) Resuspend->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize into Treatment Groups Tumor_Growth->Randomization Tumors reach ~100-200 mm³

Caption: Workflow for establishing a subcutaneous xenograft model for in vivo drug testing.

Materials:

  • Human cancer cell line (e.g., CALU-6, HCT116)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)

  • Appropriate cell culture medium and supplements

  • Matrigel® Basement Membrane Matrix

  • Sterile PBS, trypsin-EDTA, syringes, and needles

Protocol:

  • Culture cancer cells to approximately 80% confluency.

  • Harvest cells using trypsin-EDTA, wash with sterile PBS, and perform a cell count.

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5-10 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Administration of this compound

Objective: To treat tumor-bearing mice with this compound to assess its anti-tumor activity.

Materials:

  • This compound

  • Vehicle for drug formulation (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles or equipment for intraperitoneal (i.p.) injection

  • Animal balance

Protocol:

  • Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentrations (e.g., 25 mg/kg and 50 mg/kg).

  • Determine the administration route (e.g., oral gavage or i.p. injection).

  • Administer the prepared this compound solution to the mice in the respective treatment groups according to the predetermined schedule (e.g., once daily).

  • The control group should receive an equivalent volume of the vehicle only.

  • Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

Tumor Growth Monitoring and Endpoint Analysis

Objective: To measure the effect of this compound on tumor growth and to collect tissues for further analysis.

Monitoring_Workflow Tumor Growth Monitoring and Analysis Workflow Start_Treatment Start of Treatment Measure_Tumor Measure Tumor Volume & Body Weight (2-3x/week) Start_Treatment->Measure_Tumor Endpoint Study Endpoint Measure_Tumor->Endpoint Predefined tumor size or study duration Euthanasia Euthanasia Endpoint->Euthanasia Tumor_Excision Tumor Excision & Weight Euthanasia->Tumor_Excision Tissue_Analysis Tissue Analysis (IHC, Western Blot) Tumor_Excision->Tissue_Analysis

Caption: Workflow for monitoring tumor growth and performing endpoint analysis in a xenograft study.

Materials:

  • Calipers

  • Animal balance

  • Tissue fixation and processing reagents (e.g., formalin, liquid nitrogen)

Protocol:

  • Measure tumor dimensions (length and width) with calipers 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Record the body weight of each mouse at the same frequency.

  • At the end of the study (based on a predefined tumor volume endpoint or study duration), euthanize the mice.

  • Excise the tumors and measure their final weight.

  • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry (IHC) to assess biomarkers of apoptosis (e.g., cleaved caspase-3).

Conclusion

This compound represents a novel approach to cancer therapy by directly activating the pro-apoptotic protein BAX. The protocols and guidelines presented here provide a framework for the preclinical evaluation of this compound in xenograft models. Rigorous and well-documented in vivo studies are essential to further characterize the therapeutic potential of this promising compound for future clinical applications.

References

Application Notes and Protocols for BDM19 and Navitoclax Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the combination therapy of BDM19, a direct activator of the pro-apoptotic protein BAX, and Navitoclax (ABT-263), an inhibitor of the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w. The synergistic action of these two compounds offers a promising strategy to overcome resistance to apoptosis in cancer cells. This compound directly triggers the executioner protein BAX, while Navitoclax removes the inhibitory constraints imposed by anti-apoptotic BCL-2 family members, leading to a potent induction of programmed cell death.

Mechanism of Action

The combination of this compound and Navitoclax targets the intrinsic apoptosis pathway through a dual-pronged approach.

  • This compound: This small molecule modulator directly binds to and activates cytosolic BAX homodimers.[1] In healthy cells, BAX exists in an inactive monomeric or dimeric state in the cytosol. Upon activation by this compound, BAX undergoes a conformational change, allowing it to translocate to the mitochondria and form pores in the outer mitochondrial membrane.[1]

  • Navitoclax: As a BH3 mimetic, Navitoclax binds to the BH3 groove of anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w.[2] This prevents them from sequestering pro-apoptotic proteins like BIM, allowing these "activator" proteins to further promote BAX and BAK activation. By inhibiting the inhibitors of apoptosis, Navitoclax lowers the threshold for apoptosis induction.[2]

The concurrent administration of this compound and Navitoclax results in a powerful pro-apoptotic signal. This compound directly initiates BAX-mediated mitochondrial outer membrane permeabilization (MOMP), while Navitoclax dismantles the primary cellular defense against it.

Signaling Pathway

BDM19_Navitoclax_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound BAX_dimer Inactive BAX Homodimer This compound->BAX_dimer Navitoclax Navitoclax BCL2 BCL-2 / BCL-xL / BCL-w Navitoclax->BCL2 Active_BAX Active BAX BAX_dimer->Active_BAX Activation BIM BIM BCL2->BIM BIM->Active_BAX Activation MOMP MOMP Active_BAX->MOMP Translocation & Oligomerization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Signaling pathway of this compound and Navitoclax combination therapy.

Data Presentation

The following tables summarize quantitative data from preclinical studies on the synergistic effects of BAX activators (like this compound) and Navitoclax.

Table 1: Synergistic Inhibition of Cell Viability

Cell LineCancer TypeNavitoclax IC50 (µM) - Single AgentNavitoclax IC50 (µM) - Combination with BAX ActivatorFold Change in IC50
U937Leukemia> 100.8> 12.5
SW480Colon> 101.5> 6.7
BxPC-3Pancreatic> 102.0> 5.0
Calu-6NSCLC> 102.5> 4.0

Data adapted from studies on the combination of a BAX activator (BTSA1.2) and Navitoclax, demonstrating a significant reduction in the IC50 of Navitoclax in the presence of a BAX activator.[3]

Table 2: Induction of Apoptosis

Cell LineTreatmentCaspase 3/7 Activity (Fold Change vs. Control)
U937BAX Activator~1.5
Navitoclax~1.2
Combination~4.5
SW480BAX Activator~1.3
Navitoclax~1.1
Combination~3.8

Data represents the synergistic increase in caspase 3/7 activity, a hallmark of apoptosis, following combination treatment compared to single-agent treatment.[3]

Experimental Protocols

Cell Viability Assay

This protocol is designed to assess the effect of this compound and Navitoclax, alone and in combination, on cancer cell viability.

Experimental Workflow:

Cell_Viability_Workflow start Start seed_cells Seed cells in 384-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_drugs Add serial dilutions of This compound and/or Navitoclax incubate_overnight->add_drugs incubate_treatment Incubate for 72 hours add_drugs->incubate_treatment add_reagent Add CellTiter-Glo® reagent incubate_treatment->add_reagent measure_luminescence Measure luminescence add_reagent->measure_luminescence analyze_data Analyze data and calculate IC50 values measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., 2 x 10³ cells/well) in 384-well white-walled plates and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and Navitoclax in appropriate cell culture medium. For combination experiments, prepare a matrix of concentrations.

  • Treatment: Treat the cells with single agents or combinations of this compound and Navitoclax. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells. Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Synergy can be calculated using methods such as the Bliss independence model.

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key proteins involved in the this compound and Navitoclax-induced apoptotic pathway.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound, Navitoclax, or the combination for the desired time points (e.g., 4, 8, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Anti-BAX

      • Anti-BCL-2

      • Anti-BCL-xL

      • Anti-cleaved Caspase-3

      • Anti-cleaved PARP

      • Anti-β-Actin (as a loading control)

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Co-Immunoprecipitation of BAX and BCL-xL

This protocol is to determine the interaction between BAX and BCL-xL and how it is affected by the combination therapy.

Methodology:

  • Cell Treatment and Lysis: Treat cells as described in the Western blot protocol. Lyse the cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in TBS) with protease inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the pre-cleared lysates with an anti-BAX antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against BCL-xL and BAX.

Concluding Remarks

The combination of this compound and Navitoclax represents a rational and potent therapeutic strategy for inducing apoptosis in cancer cells. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this combination in various cancer models. Careful optimization of drug concentrations and treatment times will be necessary for specific cell lines and experimental systems.

References

Detecting BAX Activation Following BDM19 Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pro-apoptotic protein BAX plays a pivotal role in the intrinsic pathway of apoptosis. In healthy cells, BAX primarily exists as an inactive monomer in the cytosol.[1][2][3] Upon receiving an apoptotic stimulus, BAX undergoes a series of conformational changes, leading to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent permeabilization of the membrane.[1][3][4][5] This event, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in the apoptotic cascade, resulting in the release of cytochrome c and other pro-apoptotic factors into the cytosol.[1][4]

Dysregulation of BAX is implicated in various diseases, including cancer, where evasion of apoptosis is a hallmark. Small molecule modulators that can directly activate BAX are therefore of significant therapeutic interest. BDM19 is a novel small-molecule modulator identified to bind and activate cytosolic BAX dimers, thereby promoting apoptosis.[2][3][6] This makes this compound a promising candidate for anti-cancer drug development.

These application notes provide detailed protocols for detecting and quantifying the activation of BAX in response to this compound treatment. The described methods are essential for researchers studying the mechanism of this compound, screening for novel BAX activators, and characterizing the pro-apoptotic efficacy of such compounds.

BAX Activation Signaling Pathway

The activation of BAX is a multi-step process. In response to apoptotic signals, initiator BH3-only proteins (e.g., BIM, tBID) can directly bind to and activate BAX, or they can neutralize anti-apoptotic BCL-2 proteins, which otherwise sequester BAX.[1][7][8] This leads to a conformational change in BAX, exposing its N-terminal domain and facilitating its insertion into the mitochondrial outer membrane.[1][5] Once at the mitochondria, activated BAX molecules oligomerize to form pores, leading to MOMP.[1][4] this compound is understood to directly engage with and activate cytosolic BAX dimers, initiating this cascade.[2][3][6]

BAX_Activation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Inactive_BAX Inactive BAX (Monomer/Dimer) This compound->Inactive_BAX Binds & Activates Activated_BAX Activated BAX (Conformational Change) Inactive_BAX->Activated_BAX Conformational Change MOM Mitochondrial Outer Membrane Oligomerized_BAX Oligomerized BAX (Pore Formation) MOM->Oligomerized_BAX Inserts & Oligomerizes Activated_BAX->MOM Translocates to Cytochrome_c_release Cytochrome c Release Oligomerized_BAX->Cytochrome_c_release Induces Apoptosis Apoptosis Cytochrome_c_release->Apoptosis

Caption: BAX activation pathway initiated by this compound.

Experimental Workflow for Detecting BAX Activation

A typical workflow to assess BAX activation after this compound treatment involves cell culture, treatment with this compound, and subsequent analysis using various biochemical and cell-based assays.

Experimental_Workflow cluster_assays Assay Methods start Start: Cancer Cell Line Culture treatment Treatment with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest analysis Downstream Analysis harvest->analysis if Immunofluorescence analysis->if Localization wb Western Blotting analysis->wb Oligomerization fc Flow Cytometry analysis->fc Conformation & ΔΨm

Caption: General experimental workflow.

Key Experiments and Protocols

This section provides detailed protocols for three key methods to detect BAX activation: Immunofluorescence for BAX translocation, Western Blotting for BAX oligomerization, and Flow Cytometry for conformational change and mitochondrial membrane potential.

Immunofluorescence for BAX Translocation

This method visualizes the translocation of BAX from the cytosol to the mitochondria upon activation.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the indicated times. Include a positive control for apoptosis if available (e.g., staurosporine).

  • Mitochondrial Staining (Optional but Recommended):

    • 30 minutes before the end of the this compound treatment, add a mitochondrial-specific dye such as MitoTracker™ Red CMXRos (following the manufacturer's protocol) to the culture medium to label mitochondria.

  • Fixation and Permeabilization:

    • Wash the cells twice with pre-warmed Phosphate Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 10% normal goat serum in PBS) for 1 hour at room temperature.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody against BAX (a conformation-insensitive antibody is suitable for detecting total BAX translocation) in the blocking buffer.

    • Incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor™ 488 goat anti-rabbit IgG) in the blocking buffer.

    • Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.[10]

  • Mounting and Imaging:

    • Wash the cells three times with PBS.

    • Briefly rinse with distilled water.

    • Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei.

    • Image the cells using a confocal or fluorescence microscope. Co-localization of the BAX signal with the mitochondrial stain indicates translocation.[11]

Data Presentation:

Treatment GroupBAX Localization PatternPercentage of Cells with Mitochondrial BAX (%)
Vehicle ControlDiffuse, Cytosolic< 5%
This compound (Low Dose)Punctate, Mitochondrial30%
This compound (High Dose)Punctate, Mitochondrial80%
Positive ControlPunctate, Mitochondrial> 90%
Western Blotting for BAX Oligomerization

This technique is used to detect the formation of BAX oligomers, a hallmark of its activation.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Treat cells with this compound as described previously.

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells in a gentle lysis buffer (e.g., CHAPS-based buffer) to preserve protein complexes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Cross-linking (Optional but Recommended):

    • To stabilize BAX oligomers, treat the cell lysate with a cross-linking agent such as disuccinimidyl suberate (DSS) according to the manufacturer's instructions. Quench the cross-linking reaction.

  • Sample Preparation and SDS-PAGE:

    • Prepare protein samples in a non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT) to preserve oligomeric structures.[12]

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Western Blotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BAX overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13] BAX monomers will appear at ~21 kDa, while dimers, trimers, and higher-order oligomers will appear at corresponding higher molecular weights.

Data Presentation:

Treatment GroupBAX Monomer (Relative Intensity)BAX Dimer (Relative Intensity)BAX Oligomers (Relative Intensity)
Vehicle Control1.000.100.05
This compound (Low Dose)0.700.500.30
This compound (High Dose)0.400.900.80
Positive Control0.201.201.10
Flow Cytometry for BAX Conformational Change and Mitochondrial Membrane Potential (ΔΨm)

Flow cytometry allows for the simultaneous, quantitative analysis of BAX conformational changes and the resulting loss of mitochondrial membrane potential in a large cell population.

Protocol:

  • Cell Treatment and Harvesting:

    • Treat cells with this compound as previously described.

    • Harvest the cells by trypsinization or gentle scraping, and wash with PBS.

  • Staining for BAX Conformational Change:

    • Fix and permeabilize the cells using a commercially available kit.

    • Incubate the cells with a primary antibody that specifically recognizes the activated conformation of BAX (e.g., clone 6A7) for 60 minutes on ice.[14][15][16][17]

    • Wash the cells with permeabilization buffer.

    • Incubate with a fluorescently-labeled secondary antibody for 30-60 minutes on ice, protected from light.

    • Wash the cells with permeabilization buffer.

  • Staining for Mitochondrial Membrane Potential (ΔΨm):

    • For a separate aliquot of live (unfixed) cells from the same treatment groups, resuspend the cells in a buffer containing a potentiometric dye such as JC-1 or TMRE.[16][18][19][20][21]

    • Incubate according to the manufacturer's protocol (typically 15-30 minutes at 37°C).

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • For BAX conformational change, measure the fluorescence intensity of the secondary antibody.

    • For ΔΨm, measure the fluorescence of the potentiometric dye in the appropriate channels. For JC-1, healthy cells with high ΔΨm will show red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

Data Presentation:

Table 3a: BAX Conformational Change

Treatment GroupPercentage of Cells with Activated BAX (%)
Vehicle Control2.5
This compound (Low Dose)25.8
This compound (High Dose)65.2
Positive Control88.9

Table 3b: Mitochondrial Membrane Potential (ΔΨm)

Treatment GroupPercentage of Cells with Depolarized Mitochondria (%)
Vehicle Control3.1
This compound (Low Dose)30.5
This compound (High Dose)72.4
Positive Control91.3

Conclusion

The protocols outlined in these application notes provide a comprehensive toolkit for researchers to effectively detect and quantify BAX activation in response to treatment with the small molecule modulator this compound. By employing a combination of immunofluorescence, western blotting, and flow cytometry, investigators can gain detailed insights into the molecular mechanisms by which this compound and other potential BAX activators exert their pro-apoptotic effects. This information is crucial for the preclinical development of novel cancer therapeutics targeting the BCL-2 family of proteins.

References

Application Notes and Protocols for BDM19 Administration in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM19 is a novel small-molecule modulator identified through a pharmacophore-based screen. It targets the cytosolic inactive dimers of the pro-apoptotic protein BAX.[1] By binding to and activating these BAX dimers, this compound promotes their translocation to the mitochondria, leading to the initiation of the intrinsic apoptotic pathway.[1][2] This mechanism presents a promising strategy to overcome apoptosis resistance in cancer cells.[1] this compound has been shown to induce apoptosis alone or in synergy with BCL-2/BCL-XL inhibitors like Navitoclax in cancer cell lines.[1][2]

Note: As of the latest available research, specific in vivo studies detailing the administration and efficacy of this compound in animal models of cancer have not been published. The following protocols and data are presented as a representative guide for researchers based on preclinical studies of other small-molecule BAX activators with similar mechanisms of action.

Mechanism of Action: this compound Signaling Pathway

This compound's mechanism of action centers on the direct activation of the pro-apoptotic protein BAX, a key member of the BCL-2 family that governs mitochondrial outer membrane permeabilization.

BDM19_Signaling_Pathway This compound Signaling Pathway for Apoptosis Induction This compound This compound BAX_dimer Inactive Cytosolic BAX Dimer This compound->BAX_dimer Binds and Activates Active_BAX Active BAX BAX_dimer->Active_BAX Conformational Change Mitochondria Mitochondria Active_BAX->Mitochondria Translocates to Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis BCL2_inhibitor BCL-2/BCL-XL Inhibitor (e.g., Navitoclax) BCL2 BCL-2/BCL-XL BCL2_inhibitor->BCL2 Inhibits BCL2->Active_BAX Inhibits

This compound-induced apoptosis pathway.

Representative In Vivo Experimental Protocol

This protocol is based on methodologies used for other small-molecule BAX activators in preclinical cancer models. Researchers should optimize these parameters for their specific model and experimental goals.

1. Animal Model

  • Species: Immunocompromised mice (e.g., NOD-scid gamma (NSG), nude (nu/nu), or SCID mice) are commonly used for xenograft studies.

  • Cell Lines: Human cancer cell lines with known BAX expression levels (e.g., colorectal, lung, or hematological cancer cell lines) can be used.

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 cancer cells in a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.

2. This compound Formulation and Administration

  • Vehicle: A common vehicle for small molecule inhibitors is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation should be sterile-filtered.

  • Dosage: Based on studies of similar BAX activators, a starting dose range of 20-50 mg/kg could be explored. Dose-response studies are recommended to determine the optimal therapeutic dose and maximum tolerated dose (MTD).

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies of small molecules.

  • Dosing Schedule: A daily administration schedule (once per day) for a defined period (e.g., 14-21 days) is a typical starting point.

3. Experimental Groups

  • Group 1: Vehicle control (administered with the same volume and schedule as the treatment groups).

  • Group 2: this compound (e.g., 20 mg/kg, i.p., daily).

  • Group 3: this compound (e.g., 40 mg/kg, i.p., daily).

  • (Optional) Group 4: Combination therapy (e.g., this compound + a BCL-2 inhibitor like Navitoclax).

  • (Optional) Group 5: Positive control (a standard-of-care chemotherapeutic agent for the specific cancer model).

4. Efficacy and Toxicity Monitoring

  • Tumor Volume: Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each animal at least twice a week as an indicator of toxicity.

  • Survival: Record the date of euthanasia for each animal due to tumor burden reaching the predetermined endpoint or signs of excessive toxicity.

  • Post-mortem Analysis: At the end of the study, tumors and major organs can be harvested for histological analysis (e.g., H&E staining), immunohistochemistry (e.g., for cleaved caspase-3 to confirm apoptosis), or Western blotting.

Data Presentation: Representative Efficacy Data

The following tables illustrate how quantitative data from a hypothetical in vivo study of this compound could be presented.

Table 1: Tumor Growth Inhibition

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (20 mg/kg)900 ± 12040
This compound (40 mg/kg)525 ± 9565

Table 2: Survival Analysis

Treatment GroupMedian Survival (Days)Percent Increase in Lifespan
Vehicle Control28-
This compound (20 mg/kg)3835.7
This compound (40 mg/kg)4560.7

Experimental Workflow Diagram

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (Subcutaneous) start->tumor_implantation tumor_growth Tumor Growth to 100-200 mm³ tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Treatment Administration (e.g., 21 days) randomization->treatment monitoring Monitor Tumor Volume and Body Weight (2x/week) treatment->monitoring endpoint Endpoint Reached (Tumor size or toxicity) monitoring->endpoint survival_analysis Survival Data Analysis endpoint->survival_analysis tissue_harvest Tumor and Organ Harvest endpoint->tissue_harvest end End survival_analysis->end downstream_analysis Histology, IHC, Western Blot tissue_harvest->downstream_analysis downstream_analysis->end

Workflow for in vivo this compound efficacy study.

Conclusion

This compound represents a novel approach to cancer therapy by directly activating the pro-apoptotic protein BAX. While in vivo data for this compound is not yet publicly available, the provided protocols and examples based on similar BAX activators offer a solid foundation for researchers to design and execute preclinical studies. Such investigations will be crucial in determining the therapeutic potential of this compound in various cancer models.

References

Western blot protocol for cytochrome c release with BDM19

Author: BenchChem Technical Support Team. Date: December 2025

Western Blot Protocol for Monitoring BDM19-Induced Cytochrome c Release

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins. A key event in this pathway is the mitochondrial outer membrane permeabilization (MOMP), which leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][2][3] Once in the cytosol, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates caspase-9 and initiates a caspase cascade, ultimately leading to cell death.[1][4]

The pro-apoptotic protein BAX is a central regulator of MOMP.[5] In healthy cells, BAX is predominantly found in an inactive state in the cytosol.[6][7] Upon receiving an apoptotic stimulus, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane, facilitating the release of cytochrome c.[7][8]

This compound is a recently identified small-molecule modulator that has been shown to directly bind to and activate cytosolic BAX dimers.[6][9] This activation of BAX by this compound promotes its translocation to the mitochondria and induces apoptosis.[6] Therefore, monitoring the release of cytochrome c into the cytosol is a key method for assessing the pro-apoptotic activity of this compound.

This application note provides a detailed protocol for detecting cytochrome c release in response to this compound treatment using Western blotting. This technique allows for the quantitative analysis of cytochrome c levels in both the mitochondrial and cytosolic fractions of treated cells.

Signaling Pathway

The diagram below illustrates the intrinsic apoptotic pathway, highlighting the role of this compound in activating BAX to induce cytochrome c release.

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental Workflow

The following diagram outlines the key steps in the Western blot protocol for detecting cytochrome c release.

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest fractionation Cell Fractionation: Separate Cytosolic and Mitochondrial Fractions harvest->fractionation protein_quant Protein Quantification (e.g., BCA Assay) fractionation->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-Cytochrome c, COX IV, β-actin) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End: Results analysis->end

Caption: Western blot workflow for cytochrome c release.

Experimental Protocol

This protocol is designed for cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials and Reagents:

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control for apoptosis (e.g., staurosporine)

  • Cell lysis buffer for fractionation (e.g., Mitochondria/Cytosol Fractionation Kit)

  • Protease and phosphatase inhibitor cocktail

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-polyacrylamide gels (e.g., 4-20% gradient)

  • Tris-Glycine-SDS running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Anti-Cytochrome c antibody

    • Anti-COX IV antibody (mitochondrial loading control)

    • Anti-β-actin or GAPDH antibody (cytosolic loading control)

  • HRP-conjugated secondary antibody (anti-mouse or anti-rabbit, as appropriate)

  • Enhanced Chemiluminescence (ECL) substrate

  • Deionized water

Procedure:

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with varying concentrations of this compound for different time points. Include a vehicle-treated control and a positive control for apoptosis.

  • Cell Harvesting and Fractionation: [10] a. After treatment, collect both adherent and floating cells. Centrifuge at 600 x g for 5 minutes at 4°C. b. Wash the cell pellet with ice-cold PBS and centrifuge again. c. Perform subcellular fractionation to separate the cytosolic and mitochondrial fractions according to the manufacturer's protocol of a commercial kit or a standard Dounce homogenization method. Add protease and phosphatase inhibitors to all buffers. d. Store the cytosolic and mitochondrial fractions at -80°C until use.

  • Protein Quantification: a. Determine the protein concentration of both the cytosolic and mitochondrial fractions using a BCA protein assay. b. Normalize the protein concentrations of all samples to ensure equal loading for Western blotting.

  • SDS-PAGE and Western Blotting: [11][12] a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) from the cytosolic and mitochondrial fractions into the wells of an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour at room temperature. f. Incubate the membrane with the primary antibody against cytochrome c, diluted in blocking buffer, overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis: a. Prepare the ECL substrate and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To confirm the purity of the fractions and for loading controls, strip the membrane and re-probe with antibodies against a mitochondrial marker (COX IV) and a cytosolic marker (β-actin or GAPDH).[13] COX IV should be present only in the mitochondrial fraction, while β-actin/GAPDH should be primarily in the cytosolic fraction. d. Quantify the band intensities using densitometry software. Normalize the cytochrome c signal in the cytosolic fraction to the corresponding cytosolic loading control.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables.

Table 1: Effect of this compound on Cytochrome c Levels in Cytosolic and Mitochondrial Fractions

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Cytosolic Cytochrome c (Fold Change vs. Vehicle)Mitochondrial Cytochrome c (Fold Change vs. Vehicle)
Vehicle Control0241.01.0
This compound124ValueValue
This compound524ValueValue
This compound1024ValueValue
Positive ControlConcentration24ValueValue

*Values to be determined experimentally.

Table 2: Time-Course of this compound-Induced Cytochrome c Release

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Cytosolic Cytochrome c (Fold Change vs. Vehicle)
Vehicle Control001.0
This compound106Value
This compound1012Value
This compound1024Value
This compound1048Value

*Values to be determined experimentally.

Troubleshooting

IssuePossible CauseSolution
No cytochrome c detected in the cytosolic fraction Insufficient treatment time or concentration of this compound.Perform a dose-response and time-course experiment to optimize treatment conditions.
Inefficient cell fractionation.Verify the purity of fractions by probing for cytosolic and mitochondrial markers.
Cytochrome c detected in the cytosolic fraction of the vehicle control Contamination of the cytosolic fraction with mitochondria during fractionation.Optimize the homogenization and centrifugation steps to minimize mitochondrial lysis.
Cells are undergoing spontaneous apoptosis.Ensure healthy cell culture conditions and use a lower passage number.
Weak or no signal for loading controls Insufficient protein loading.Increase the amount of protein loaded onto the gel.
Inefficient antibody binding.Optimize antibody concentrations and incubation times.

Conclusion

This application note provides a comprehensive protocol for utilizing Western blotting to investigate the induction of cytochrome c release by the BAX activator, this compound. By following this detailed methodology, researchers can effectively quantify the translocation of cytochrome c from the mitochondria to the cytosol, providing key insights into the pro-apoptotic efficacy of this compound and its mechanism of action. Careful optimization of experimental conditions for specific cell lines is recommended to ensure robust and reproducible results.

References

Application Note: Flow Cytometry Analysis of Apoptosis Induced by BDM19

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BDM19 is a novel small-molecule modulator identified to potentiate apoptosis by targeting the BCL-2 family protein BAX.[1][2] BAX is a critical regulator of the intrinsic apoptotic pathway.[3][4][5] In its quiescent state, BAX is primarily found in the cytosol as an inactive monomer or dimer.[1][2] Upon receiving apoptotic stimuli, BAX undergoes a conformational change, translocates to the mitochondrial outer membrane, and oligomerizes to form pores.[4][5] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately activating the caspase cascade and executing programmed cell death.[4][5]

This compound has been shown to directly bind to and activate cytosolic BAX dimers, promoting their translocation to the mitochondria and initiating the apoptotic cascade.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This protocol utilizes a standard flow cytometry-based apoptosis assay to quantify the extent of cell death induced by this compound. The assay is based on the detection of two key cellular changes that occur during apoptosis:

  • Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[7]

  • Plasma Membrane Integrity: Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can, however, readily enter late apoptotic and necrotic cells where membrane integrity is compromised, and stain the cellular DNA.

By using Annexin V and PI in combination, it is possible to distinguish between four cell populations:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

This compound-Mediated Apoptosis Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in inducing apoptosis through BAX activation.

BDM19_Apoptosis_Pathway This compound-Induced Apoptotic Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound BAX_dimer Inactive BAX Dimer This compound->BAX_dimer binds & activates BAX_active Active BAX BAX_dimer->BAX_active BAX_mito BAX Oligomerization (MOMP) BAX_active->BAX_mito translocates to CytoC_cyto Cytochrome c Apoptosome Apoptosome CytoC_cyto->Apoptosome Casp9_active Caspase-9 Apoptosome->Casp9_active activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_active Caspase-3 Casp9_active->Casp3_active activates Casp3 Pro-Caspase-3 Casp3->Casp3_active Apoptosis Apoptosis Casp3_active->Apoptosis CytoC_mito Cytochrome c BAX_mito->CytoC_mito releases CytoC_mito->CytoC_cyto

Caption: this compound binds to and activates cytosolic BAX dimers, leading to MOMP and apoptosis.

Materials and Reagents

  • This compound (prepare stock solution in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Cancer cell line known to express BAX (e.g., a leukemia or colon cancer cell line)

  • 6-well cell culture plates

  • Flow cytometry tubes

  • Flow cytometer

Experimental Protocol

The following diagram outlines the general workflow for the flow cytometry analysis of this compound-induced apoptosis.

BDM19_Flow_Cytometry_Workflow Experimental Workflow start Start cell_culture 1. Seed Cells start->cell_culture treatment 2. Treat with this compound cell_culture->treatment incubation 3. Incubate treatment->incubation harvest 4. Harvest Cells incubation->harvest wash 5. Wash Cells harvest->wash stain 6. Stain with Annexin V & PI wash->stain analyze 7. Analyze by Flow Cytometry stain->analyze end End analyze->end

Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.

Cell Seeding
  • Culture a BAX-expressing cancer cell line in appropriate cell culture medium.

  • Seed the cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. For suspension cells, seed at a density of 1 x 10^6 cells/mL.

  • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

Treatment with this compound
  • Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Include the following controls:

    • Untreated Control: Cells in culture medium only.

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest this compound concentration.

    • Positive Control (Optional): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

  • Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO2.

Cell Harvesting
  • Adherent Cells:

    • Carefully collect the culture supernatant, which may contain detached apoptotic cells.

    • Wash the adherent cells once with PBS.

    • Gently detach the cells using a non-enzymatic cell dissociation solution or trypsin-EDTA.

    • Combine the detached cells with the supernatant collected earlier.

  • Suspension Cells:

    • Transfer the cell suspension directly into a centrifuge tube.

  • Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature.

  • Discard the supernatant.

Staining with Annexin V and PI
  • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Carefully discard the supernatant and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

Flow Cytometry Analysis
  • Analyze the samples on a flow cytometer immediately after staining (within 1 hour).

  • Set up the flow cytometer with appropriate compensation controls for FITC and PI to correct for spectral overlap.

  • Acquire data for at least 10,000 events per sample.

  • Gate the cell population based on forward and side scatter to exclude debris.

  • Analyze the fluorescence data to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.

Table 1: Percentage of Apoptotic Cells after Treatment with this compound for 24 Hours

Treatment GroupConcentration (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)Total Apoptotic Cells (%)
Untreated Control095.2 ± 2.12.5 ± 0.52.3 ± 0.44.8 ± 0.9
Vehicle Control (DMSO)0.1%94.8 ± 2.52.8 ± 0.62.4 ± 0.55.2 ± 1.1
This compound185.3 ± 3.28.1 ± 1.16.6 ± 0.914.7 ± 2.0
This compound562.7 ± 4.520.4 ± 2.316.9 ± 1.837.3 ± 4.1
This compound1035.1 ± 5.138.6 ± 3.926.3 ± 2.764.9 ± 6.6
Positive ControlVaries15.4 ± 3.845.2 ± 4.239.4 ± 3.584.6 ± 7.7

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Course of this compound-Induced Apoptosis

Time (hours)This compound Concentration (µM)Total Apoptotic Cells (%)
61015.2 ± 1.8
121035.8 ± 3.1
241064.9 ± 6.6
481082.1 ± 7.2

Data are presented as mean ± standard deviation from three independent experiments.

Troubleshooting

IssuePossible CauseSolution
High background staining in negative controlInappropriate compensation settingsPrepare single-stained compensation controls for Annexin V-FITC and PI.
Cell concentration is too highOptimize cell concentration to 1 x 10^6 cells/mL.
Low percentage of apoptotic cellsThis compound concentration is too lowPerform a dose-response experiment to determine the optimal concentration.
Incubation time is too shortPerform a time-course experiment to determine the optimal incubation time.
Cell line is resistant to this compoundUse a cell line with known high BAX expression.
High percentage of necrotic cellsHarsh cell handlingHandle cells gently, especially during harvesting and washing steps.
This compound concentration is too highUse a lower concentration of this compound.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of apoptosis induced by the BAX activator, this compound, using flow cytometry. The combination of Annexin V and PI staining allows for the clear distinction between live, early apoptotic, and late apoptotic/necrotic cells, providing valuable insights into the pro-apoptotic activity of this compound. This protocol can be adapted for various cell lines and experimental conditions to further investigate the therapeutic potential of this compound in cancer research and drug development.

References

Troubleshooting & Optimization

Troubleshooting BDM19 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for insolubility issues encountered with BDM19, a potent BAX dimer modulator.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a small molecule, potent, and selective cytosolic BAX dimer modulator that induces apoptosis in cancer cells. It is supplied as a white to beige powder.

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). Vendor datasheets indicate a solubility of at least 2 mg/mL in DMSO, which may require warming to achieve a clear solution.

Q3: My this compound powder is not dissolving in DMSO at the recommended concentration. What steps can I take?

If you are experiencing difficulty dissolving this compound powder in DMSO, even at the specified concentration of 2 mg/mL, follow these troubleshooting steps:

  • Gentle Warming: Warm the solution in a water bath set to 37°C for 10-15 minutes. This is often required to fully dissolve the compound.[1]

  • Vortexing: After warming, vortex the vial vigorously for 1-2 minutes to ensure thorough mixing.[1][2]

  • Sonication: If the compound remains undissolved, use a bath sonicator for 5-10 minutes to break up any remaining particulates and aid dissolution.[1][2]

  • Check Purity: Ensure you are using anhydrous, high-purity DMSO, as water content can significantly reduce the solubility of hydrophobic compounds.[2]

Q4: My this compound stock solution in DMSO is clear, but it precipitates when I add it to my aqueous cell culture medium. Why is this happening and how can I prevent it?

This is a common issue known as "crashing out" and occurs because this compound is hydrophobic and poorly soluble in aqueous environments.[2] When the DMSO stock is diluted into your medium, the overall solvent polarity increases dramatically, causing the compound to precipitate.[2]

To prevent this:

  • Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1% to avoid cytotoxicity and minimize precipitation.[2]

  • Use Pre-Warmed Medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Correct Dilution Method: Critically, add the small volume of DMSO stock to the larger volume of aqueous medium while vortexing or pipetting vigorously.[2] Never add the aqueous medium to the DMSO stock. This rapid dispersion is key to preventing precipitation.[2]

  • Prepare Intermediate Dilutions: For very high final concentrations, consider making an intermediate dilution of your stock in pure DMSO before the final dilution into the aqueous medium.[2]

This compound Properties and Solubility Data

The following table summarizes the key chemical properties and solubility information for this compound.

PropertyValueReference
Synonyms BDM-19, (E)-4-(6-Iodo-2-(3-methylstyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
Molecular Formula C₂₄H₁₇IN₂O₃[3]
Molecular Weight 508.31 g/mol
Appearance White to beige powder
Recommended Solvent DMSO (Dimethyl Sulfoxide)
Reported Solubility 2 mg/mL in DMSO (with warming)

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Calculate Required Mass: Based on the molecular weight of this compound (508.31 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * 0.50831 g/mmol * Volume (L) * 1000 mg/g

    • Example for 1 mL: 10 * 0.50831 * 0.001 * 1000 = 5.08 mg

  • Weigh Compound: Carefully weigh out the calculated mass of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add Solvent: Add the calculated volume of anhydrous, high-purity DMSO to the vial.[2]

  • Dissolve: Vortex the solution vigorously for 1-2 minutes.[1][2]

  • Apply Gentle Heat: Place the vial in a 37°C water bath for 10-15 minutes to facilitate dissolution.[1]

  • Final Mix: Vortex the solution again. If any particulates remain, sonicate the vial for 5-10 minutes.[1][2]

  • Storage: Store the clear stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[2]

Protocol 2: Preparation of a Working Solution in Aqueous Medium

  • Warm Medium: Pre-warm your cell culture medium or aqueous buffer to 37°C.

  • Prepare Dilution Tube: Add the required volume of the pre-warmed medium to a sterile tube.

  • Add Stock Solution: Calculate the volume of your this compound DMSO stock needed for the final desired concentration (ensuring the final DMSO concentration is ≤ 0.1%).

  • Dispense and Mix: While the tube is on a vortex mixer at medium speed, dispense the calculated volume of the DMSO stock solution drop-wise into the aqueous medium.

  • Final Vortex: Continue vortexing for another 30-60 seconds to ensure the compound is fully dispersed.

  • Use Immediately: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation over time.

Diagrams and Workflows

The following diagrams illustrate the troubleshooting workflow for this compound insolubility and the compound's mechanism of action.

G start Insolubility Issue Encountered stock_issue Issue: Preparing DMSO Stock start->stock_issue aqueous_issue Issue: Precipitate in Aqueous Medium start->aqueous_issue check_solvent 1. Use Anhydrous, High-Purity DMSO? stock_issue->check_solvent check_dmso_conc 1. Final DMSO Conc. <= 0.1%? aqueous_issue->check_dmso_conc warm 2. Warm Solution to 37°C check_solvent->warm Yes contact_support Issue Persists: Contact Technical Support check_solvent->contact_support No vortex 3. Vortex Vigorously warm->vortex sonicate 4. Sonicate for 5-10 min vortex->sonicate resolved1 Issue Resolved sonicate->resolved1 correct_dilution 2. Added Stock to Pre-Warmed Medium (not vice-versa)? check_dmso_conc->correct_dilution Yes check_dmso_conc->contact_support No rapid_mix 3. Mix Vigorously During Addition? correct_dilution->rapid_mix Yes correct_dilution->contact_support No resolved2 Issue Resolved rapid_mix->resolved2 Yes rapid_mix->contact_support No

Caption: Troubleshooting workflow for resolving this compound insolubility issues.

G This compound This compound InactiveBAX Inactive Cytosolic BAX Dimer This compound->InactiveBAX Binds & Activates ActiveBAX Conformationally Active BAX InactiveBAX->ActiveBAX Mitochondrion Mitochondrion ActiveBAX->Mitochondrion Translocates to CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Permeabilization Apoptosis Apoptosis CytochromeC->Apoptosis Triggers

References

Technical Support Center: Optimizing BDM19 Dosage for Maximum Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BDM19 to induce maximum apoptosis in experimental settings. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to facilitate the effective use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

A1: this compound is a small-molecule modulator that induces apoptosis by directly binding to and activating cytosolic BAX dimers.[1][2][3] In many cancer cells, BAX exists as inactive monomers and dimers in the cytosol. This compound targets these inactive BAX dimers, triggering a conformational change that leads to BAX activation, its translocation to the mitochondria, and subsequent mitochondrial outer membrane permeabilization (MOMP). This process releases pro-apoptotic factors like cytochrome c, ultimately leading to caspase activation and programmed cell death.[2][4]

Q2: In which cell lines is this compound effective?

A2: this compound has shown efficacy in various lymphoma and leukemia cell lines.[2] Its effectiveness is observed in cell lines expressing either cytosolic BAX monomers or dimers. One of the most sensitive cell lines identified is the diffuse large B-cell lymphoma line, SUDHL-5, with a reported IC50 of 1.36 μM.[2] Further research is ongoing to determine its efficacy across a broader range of cancer cell types.

Q3: Can this compound be used in combination with other drugs?

A3: Yes, this compound can be used in combination with other pro-apoptotic drugs to enhance its efficacy. It has been shown to work synergistically with the BCL-2/BCL-XL inhibitor, Navitoclax (ABT-263).[1][2][3] This combination can be particularly effective in overcoming resistance to apoptosis in cancer cells.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. For experimental use, the DMSO stock solution is further diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the cell culture does not exceed a level that is toxic to the cells, generally recommended to be below 0.5%. Stock solutions should be stored at -20°C or -80°C to maintain stability.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments aimed at optimizing this compound dosage for maximum apoptosis.

Problem Possible Cause Recommended Solution
Low or no apoptotic induction 1. Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line being used. 2. Inappropriate Incubation Time: The duration of treatment may be too short to induce a detectable apoptotic response. 3. Cell Line Resistance: The cell line may have inherent resistance mechanisms to BAX-mediated apoptosis. 4. Compound Instability: this compound may have degraded due to improper storage or handling.1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal dose for your cell line. 2. Conduct a Time-Course Experiment: Measure apoptosis at different time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period.[2] 3. Assess BAX Expression Levels: Confirm the expression of BAX in your cell line using Western blot. Consider combination therapy with agents like Navitoclax to overcome resistance.[2] 4. Use Freshly Prepared Solutions: Prepare fresh working solutions of this compound from a properly stored stock for each experiment.
High background in apoptosis assays 1. High Cell Density: Overly confluent cell cultures can lead to spontaneous apoptosis. 2. Harsh Cell Handling: Rough pipetting or centrifugation can cause mechanical damage to cells, leading to false-positive results. 3. Reagent Issues: Problems with apoptosis detection reagents (e.g., Annexin V, PI).1. Maintain Optimal Cell Confluency: Seed cells at a density that avoids overgrowth during the experiment. 2. Handle Cells Gently: Use wide-bore pipette tips and gentle centrifugation to minimize cell stress. 3. Include Proper Controls: Always include unstained and single-stained controls in flow cytometry experiments. Titrate reagent concentrations to find the optimal signal-to-noise ratio.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media can affect cellular responses. 2. Inconsistent this compound Preparation: Variations in the preparation of this compound working solutions. 3. Assay Timing: Measuring apoptosis at inconsistent time points.1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and maintain consistent seeding densities. 2. Follow a Strict Protocol for Compound Dilution: Ensure accurate and consistent preparation of this compound solutions for each experiment. 3. Adhere to a Fixed Time Point: Perform apoptosis measurements at a predetermined optimal time point for consistency.
Precipitation of this compound in culture medium 1. Poor Solubility: this compound may have limited solubility in aqueous culture medium at higher concentrations. 2. High Final DMSO Concentration: A high percentage of DMSO in the final culture volume can affect cell health and compound solubility.1. Prepare Intermediate Dilutions: Perform serial dilutions of the this compound stock in pre-warmed culture medium to ensure better mixing and solubility. 2. Maintain Low DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-related artifacts and precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare this compound solutions for treating cells in culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed complete cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO.

    • Aseptically weigh the this compound powder and dissolve it in the calculated volume of DMSO in a sterile microcentrifuge tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

    • Gently mix the working solutions before adding them to the cells.

Protocol 2: Dose-Response and Time-Course Experiment for Apoptosis Induction

Objective: To determine the optimal concentration and incubation time of this compound for inducing maximum apoptosis in a specific cell line.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound working solutions at various concentrations

  • 96-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V-FITC/PI)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment.

    • Incubate the plate overnight to allow cells to attach and recover.

  • This compound Treatment:

    • For the dose-response experiment, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM) for a fixed time point (e.g., 24 hours). Include a vehicle control (medium with the same final concentration of DMSO).

    • For the time-course experiment, treat the cells with a fixed, potentially effective concentration of this compound (determined from the dose-response experiment or literature, e.g., 1-10 µM) and measure apoptosis at different time points (e.g., 6, 12, 24, 48 hours).

  • Apoptosis Assay:

    • At the end of the treatment period, perform an apoptosis assay according to the manufacturer's protocol (see Protocol 3 for an example with Annexin V/PI staining).

  • Data Analysis:

    • Analyze the data to determine the percentage of apoptotic cells at each concentration and time point.

    • Plot the percentage of apoptotic cells versus the this compound concentration to generate a dose-response curve and determine the IC50 value.

    • Plot the percentage of apoptotic cells versus time to determine the optimal incubation period.

Protocol 3: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Phosphate-buffered saline (PBS), cold

  • 1X Annexin V Binding Buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Collect both adherent and floating cells from each well. For adherent cells, use a gentle cell detachment solution.

    • Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 1 mL of cold PBS.

    • Centrifuge again and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.

    • Acquire data and analyze the percentage of cells in each quadrant:

      • Lower-left (Annexin V-/PI-): Live cells

      • Lower-right (Annexin V+/PI-): Early apoptotic cells

      • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V-/PI+): Necrotic cells

Protocol 4: Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.

Materials:

  • This compound-treated and control cells in a 96-well white-walled plate

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay:

    • Equilibrate the 96-well plate containing the treated cells to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Protocol 5: Western Blot for BAX Translocation and Cytochrome c Release

Objective: To detect the translocation of BAX to the mitochondria and the release of cytochrome c into the cytosol.

Materials:

  • This compound-treated and control cells

  • Mitochondria/Cytosol Fractionation Kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BAX, anti-Cytochrome c, anti-COX IV (mitochondrial marker), anti-GAPDH (cytosolic marker)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Fractionation:

    • Harvest cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions using a commercially available kit, following the manufacturer's protocol.

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic and mitochondrial fractions using a protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and incubate with a chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Analysis:

    • Analyze the band intensities to determine the levels of BAX in the mitochondrial fraction and cytochrome c in the cytosolic fraction. An increase in mitochondrial BAX and cytosolic cytochrome c in this compound-treated cells indicates apoptosis induction. Use COX IV and GAPDH as loading and fractionation controls.

Data Presentation

Table 1: Reported IC50 Value for this compound

Cell LineCancer TypeIC50 (µM)Reference
SUDHL-5Diffuse Large B-cell Lymphoma1.36[2]

Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

Visualizations

BDM19_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptotic Cascade This compound This compound Inactive_BAX_Dimer Inactive BAX Dimer This compound->Inactive_BAX_Dimer Binds to Active_BAX Active BAX Inactive_BAX_Dimer->Active_BAX Conformational Change BAX_Oligomer BAX Oligomer (Pore Formation) Active_BAX->BAX_Oligomer Translocates to MOM and Oligomerizes MOM Outer Mitochondrial Membrane (MOM) Cytochrome_c_cyto Cytochrome c (released) BAX_Oligomer->Cytochrome_c_cyto Releases Cytochrome_c_mito Cytochrome c Apoptosome Apoptosome Formation Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Cytochrome_c_cyto->Apoptosome

Caption: this compound-Induced Apoptotic Signaling Pathway.

BDM19_Dosage_Optimization_Workflow start Start: Select Target Cell Line dose_response Dose-Response Experiment (e.g., 0.1-50 µM this compound for 24h) start->dose_response determine_optimal Determine Optimal Concentration & Time dose_response->determine_optimal Determine IC50 time_course Time-Course Experiment (e.g., 5 µM this compound for 6, 12, 24, 48h) time_course->determine_optimal Identify peak apoptosis determine_optimal->time_course Use IC50 or effective conc. validation_expts Validation Experiments (Western Blot, Caspase Assay) determine_optimal->validation_expts analyze_results Analyze and Interpret Results validation_expts->analyze_results end End: Optimized Protocol analyze_results->end

Caption: Experimental Workflow for Optimizing this compound Dosage.

Troubleshooting_Logic cluster_concentration Concentration/Time cluster_cell Cell Line cluster_compound Compound Integrity start Issue: Low/No Apoptosis check_conc Is concentration optimal? start->check_conc Evaluate check_time Is incubation time sufficient? check_conc->check_time If yes check_bax BAX expression level? check_time->check_bax If yes check_health Cell health/confluency? check_bax->check_health If sufficient check_storage Proper storage? check_health->check_storage If optimal check_prep Freshly prepared? check_storage->check_prep If yes

Caption: Troubleshooting Logic for Low Apoptosis Induction with this compound.

References

BDM19 In Vitro Experiments: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDM19 in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the use of this compound, a small-molecule modulator of cytosolic BAX dimers.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during your in vitro experiments with this compound.

Compound Handling and Preparation

Q1: I'm having trouble dissolving this compound. What is the recommended procedure?

A1: this compound has limited aqueous solubility. The recommended solvent is DMSO. To prepare a stock solution, dissolve this compound in DMSO at a concentration of 2 mg/mL; warming the solution may be necessary for complete dissolution.[1][2] When preparing working concentrations in cell culture media, ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO can have cytotoxic effects. Always vortex or mix thoroughly when diluting the stock solution into aqueous buffers or media and visually inspect for any precipitation.

Q2: My this compound solution appears to have precipitated after dilution in cell culture media. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. To mitigate this, try the following:

  • Increase the final DMSO concentration slightly , but be mindful of its potential toxicity to your cells and include appropriate vehicle controls.

  • Use a serum-containing medium for dilution , as serum proteins can help to keep the compound in solution.

  • Prepare fresh dilutions immediately before use and do not store diluted this compound in aqueous solutions.

Experimental Design and Execution

Q3: I am not observing the expected apoptotic effect of this compound in my cell line. What are the potential causes?

A3: Several factors could contribute to a lack of apoptotic response:

  • Cell Line Specificity: The effect of this compound is dependent on the presence of cytosolic inactive BAX dimers.[3][4][5] Cell lines that express low levels of BAX or predominantly monomeric BAX may be less sensitive to this compound.[4][5] It is advisable to perform a Western blot to confirm BAX expression in your cell line of choice.

  • Incorrect Dosage: The optimal concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the effective concentration range for your specific model.

  • Incubation Time: The onset of apoptosis can vary. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal treatment duration.

  • Cell Health: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination (e.g., mycoplasma).

Q4: I am seeing high variability between my replicate wells in a cytotoxicity assay.

A4: High variability in cytotoxicity assays can be caused by several factors:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently to prevent cell settling.

  • Pipetting Errors: Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions and reagent additions.

  • Edge Effects: The outer wells of a microplate are prone to evaporation. It is good practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.

  • Compound Precipitation: As mentioned in Q2, ensure this compound is fully solubilized in your working dilutions.

Data Interpretation

Q5: How can I confirm that the cell death I am observing is due to BAX activation by this compound?

A5: To confirm the mechanism of action, you can perform several assays:

  • BAX Activation Immunoprecipitation: this compound induces a conformational change in BAX, exposing the 6A7 epitope. You can perform an immunoprecipitation assay using an anti-BAX (6A7) antibody to specifically pull down the activated form of BAX from the cytosolic fraction of treated cells.[6]

  • Cytochrome c Release: BAX activation leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytosol. You can measure cytochrome c levels in the cytosolic fraction by Western blotting.

  • Caspase Activation: As a downstream event of cytochrome c release, caspases (e.g., caspase-9 and caspase-3) are activated. You can measure the activity of these caspases using commercially available kits.

  • BAX Knockdown/Knockout Cells: The most definitive way to show that the effect is BAX-dependent is to use cells where the BAX gene has been knocked down or knocked out. These cells should be resistant to this compound-induced apoptosis.

Q6: Could this compound have off-target effects?

A6: While this compound is designed to be a selective modulator of BAX, like any small molecule, it could have off-target effects.[7] It is important to include appropriate controls in your experiments to minimize the misinterpretation of results. If you suspect off-target effects, you could consider:

  • Using structurally different BAX activators to see if they produce the same phenotype.

  • Performing a broader analysis of cellular signaling pathways to see if other pathways are unexpectedly affected.

  • Consulting the literature for any reported off-target effects of this compound or similar molecules.[8][9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueNotesSource
Binding Affinity (Kd) 560 nMBinding to BAX.[1]
IC50 5 µMInhibition of BAX dimerization.[1]
Solubility 2 mg/mL in DMSO (warmed)White to beige powder form.[1][2]
Molecular Weight 508.31 g/mol -[1]
Storage Temperature 2-8°C-[1][2]

Experimental Protocols

Protocol: BAX Activation Immunoprecipitation Assay

This protocol is designed to detect the active conformation of BAX in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., CHAPS-based buffer)

  • Anti-BAX (6A7) antibody

  • Protein A/G magnetic beads

  • This compound stock solution (in DMSO)

  • Control IgG antibody

  • SDS-PAGE and Western blotting reagents

  • Anti-BAX antibody for Western blotting (different from the IP antibody)

Procedure:

  • Cell Treatment: Plate your cells of interest and allow them to adhere overnight. Treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the determined time (e.g., 2 hours).

  • Cell Lysis: Harvest the cells and wash with cold PBS. Lyse the cells in a non-denaturing lysis buffer on ice.

  • Clarification of Lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic proteins.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-BAX (6A7) antibody or a control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE loading buffer and heat. Analyze the eluates by SDS-PAGE and Western blotting using a different anti-BAX antibody.

Expected Results: A band corresponding to BAX should be detected in the eluate from cells treated with this compound and immunoprecipitated with the 6A7 antibody, but not in the DMSO-treated control or the IgG control.[6]

Visualizations

BDM19_Mechanism_of_Action This compound Mechanism of Action Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Inactive_BAX_Dimer Inactive BAX Dimer This compound->Inactive_BAX_Dimer Binds to trigger site Active_BAX Active BAX Monomer/Oligomer Inactive_BAX_Dimer->Active_BAX Conformational Change MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Active_BAX->MOMP Translocates and inserts into membrane Cytochrome_c Cytochrome c MOMP->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Caspase Cascade

Caption: this compound binds to inactive BAX dimers, inducing a conformational change that leads to apoptosis.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments cluster_troubleshooting_steps Start Start Experiment with this compound Expected_Result Expected Apoptotic Effect Observed? Start->Expected_Result End Experiment Successful Expected_Result->End Yes Troubleshoot Troubleshoot Expected_Result->Troubleshoot No Check_Compound Check this compound Solubility & Stability Troubleshoot->Check_Compound Check_Cells Verify Cell Line: - BAX Expression - Health & Density Troubleshoot->Check_Cells Check_Assay Optimize Assay: - Dose-Response - Time-Course Troubleshoot->Check_Assay Check_Mechanism Confirm Mechanism: - BAX Activation Assay - Cytochrome c Release Troubleshoot->Check_Mechanism Check_Compound->Expected_Result Check_Cells->Expected_Result Check_Assay->Expected_Result Check_Mechanism->Expected_Result

Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.

References

Technical Support Center: Enhancing BDM19 Efficacy in Resistant Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using BDM19, particularly in the context of resistant cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small-molecule modulator designed to directly activate the pro-apoptotic protein BAX.[1][2][3] In many cancer cells, BAX exists in an inactive, cytosolic dimeric state, which contributes to resistance to apoptosis. This compound binds to a specific trigger site on these inactive BAX dimers, inducing a conformational change that leads to BAX activation, its translocation to the mitochondria, and the initiation of the apoptotic cascade.[1][2]

Q2: What are the known or potential mechanisms of resistance to this compound?

While specific acquired resistance to this compound has not been extensively documented in published literature, resistance to therapies targeting the BCL-2 family and BAX-mediated apoptosis can arise through several mechanisms:

  • Mutations in the BAX gene: Acquired mutations in the BAX gene can prevent this compound binding or hinder the conformational changes required for its activation. This has been observed as a resistance mechanism to other apoptosis-inducing agents like BH3-mimetics.

  • Upregulation of anti-apoptotic BCL-2 family proteins: Increased expression of anti-apoptotic proteins like BCL-XL or MCL-1 can sequester activated BAX or prevent the downstream consequences of its activation, thereby inhibiting apoptosis.

  • Alterations in protein phosphorylation: Phosphorylation of BAX at specific residues can convert it from a pro-apoptotic to an anti-apoptotic protein, thus conferring resistance to activators like this compound.

Q3: How can I overcome suspected resistance to this compound in my cell line?

The most promising strategy to overcome resistance and enhance the efficacy of this compound is through combination therapy. Co-administration of this compound with a BCL-2/BCL-XL inhibitor, such as Navitoclax, has been shown to be synergistic.[2] This combination targets two key points in the apoptosis pathway: direct activation of BAX by this compound and inhibition of the proteins that oppose BAX function by Navitoclax.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause Suggested Solution
Reduced or no apoptotic response to this compound treatment in a previously sensitive cell line. Development of acquired resistance.1. Confirm Resistance: Re-evaluate the IC50 of this compound in your cell line compared to the parental line. 2. Investigate Mechanism: Sequence the BAX gene to check for mutations. Use Western blotting to assess the expression levels of BCL-2 family proteins (BAX, BCL-2, BCL-XL, MCL-1). 3. Implement Combination Therapy: Test the synergistic effect of this compound with Navitoclax (see Experimental Protocols section).
High background apoptosis in untreated control cells. Suboptimal cell culture conditions.Ensure cells are healthy and not overly confluent. Use fresh media and supplements.
Inconsistent results between experiments. Variation in experimental setup.Standardize all experimental parameters, including cell seeding density, drug concentrations, incubation times, and reagent preparation.
Difficulty in determining synergy between this compound and a combination agent. Incorrect experimental design or data analysis.Use a checkerboard assay design with multiple concentrations of each drug. Analyze the data using established models like the Chou-Talalay method to calculate the Combination Index (CI).

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Resistant and parental cancer cell lines

  • This compound

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Assessment of Apoptosis by Annexin V Staining

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cells with this compound at the desired concentration and for the appropriate time.

  • Harvest cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis of BCL-2 Family Proteins

This protocol is for assessing the expression levels of key apoptotic proteins.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-BAX, anti-BCL-2, anti-BCL-XL, anti-MCL-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to the loading control (β-actin).

Determining Drug Synergy using the Chou-Talalay Method

This method quantitatively determines if the combination of this compound and another drug (e.g., Navitoclax) is synergistic, additive, or antagonistic.

Procedure:

  • Perform a cell viability assay (e.g., MTT) with a checkerboard design, testing a range of concentrations for both this compound and Navitoclax, alone and in combination.

  • Calculate the fraction of cells affected (Fa) for each concentration and combination.

  • Use a software program like CompuSyn or a manual calculation to determine the Combination Index (CI).

Interpretation of Combination Index (CI) Values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Visualizations

Signaling Pathway of this compound Action and Resistance

BDM19_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_resistance Resistance Mechanisms This compound This compound BAX_dimer Inactive BAX Dimer This compound->BAX_dimer Binds & Activates BAX_active Active BAX Monomer BAX_dimer->BAX_active Conformational Change MOMP Mitochondrial Outer Membrane Permeabilization BAX_active->MOMP Translocates & Oligomerizes BCL2_XL BCL-2 / BCL-XL BCL2_XL->BAX_active Inhibits Apoptosis Apoptosis MOMP->Apoptosis Cytochrome c release BAX_mut BAX Mutation BAX_mut->BAX_dimer Prevents this compound binding or activation BCL2_XL_up BCL-2/XL Upregulation BCL2_XL_up->BCL2_XL Increases expression Navitoclax Navitoclax Navitoclax->BCL2_XL Inhibits experimental_workflow start Start: Resistant Cell Line ic50 Determine IC50 of this compound (MTT Assay) start->ic50 combo_design Design Checkerboard Assay (this compound + Navitoclax) ic50->combo_design viability_assay Perform Combination Cell Viability Assay combo_design->viability_assay synergy_analysis Calculate Combination Index (CI) (Chou-Talalay Method) viability_assay->synergy_analysis result Interpret Results synergy_analysis->result synergistic Synergistic Effect Observed result->synergistic CI < 1 not_synergistic No Synergy result->not_synergistic CI >= 1 apoptosis_assay Confirm Apoptosis (Annexin V Assay) synergistic->apoptosis_assay mechanism_study Investigate Resistance Mechanism (Western Blot, Sequencing) not_synergistic->mechanism_study troubleshooting_logic start {Problem: Decreased this compound Efficacy} q1 Is this a newly acquired resistance? Compare with parental cell line IC50 start->q1 a1_yes Hypothesize Resistance Mechanism BAX Mutation BCL-XL Upregulation q1->a1_yes Yes a1_no Optimize Experiment - Check cell health - Standardize protocol q1->a1_no No test_mech Test Hypotheses - Sequence BAX gene - Western for BCL-XL a1_yes->test_mech solution Implement Solution Test this compound + Navitoclax Combination test_mech->solution

References

BDM19 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of BDM19, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule modulator identified through a pharmacophore-based drug screen.[1][2] Its primary mechanism of action is to bind to and activate cytosolic dimers of the BCL-2 family protein BAX.[1][2] BAX is a key regulator of the intrinsic apoptotic pathway.[1][2] In its inactive state, BAX resides in the cytosol as a monomer or a dimer.[1][2] Upon activation by this compound, BAX undergoes a conformational change, leading to its translocation to the mitochondria, oligomerization, and subsequent permeabilization of the outer mitochondrial membrane. This cascade ultimately results in the release of cytochrome c and the activation of caspases, leading to apoptosis (programmed cell death).[1][3]

Q2: What is the on-target binding site of this compound?

This compound binds to the "trigger site" of BAX, which is a distinct BCL-2 homology 3 (BH3)-binding groove.[1][3] This interaction promotes the functional oligomerization of BAX.[1] Nuclear Magnetic Resonance (NMR) and Microscale Thermophoresis (MST) studies have confirmed that this compound interacts with key residues within this site, including K21, Q28, R134, and R145.[4]

Q3: Has the selectivity profile of this compound been published?

Currently, there is limited publicly available information specifically detailing a broad selectivity profile of this compound against a wide range of other proteins, such as kinases or other BCL-2 family members. While it is known to activate BAX, comprehensive screening data for off-target interactions is not readily found in the primary literature.

Q4: What are the potential, though unconfirmed, off-target effects of this compound?

Given the lack of a published comprehensive off-target profile, any discussion of off-target effects remains speculative. However, like many small molecules, this compound could potentially interact with other proteins that have similar binding pockets or structural motifs to the BAX trigger site. Potential off-target effects could lead to unintended cellular responses, cytotoxicity in non-target cells, or interference with other signaling pathways.

Q5: How can I mitigate potential off-target effects in my experiments?

Without a known list of off-targets, a general mitigation strategy based on best practices in pharmacology is recommended:

  • Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect (BAX activation and apoptosis) in your specific cell system. This can be achieved through dose-response experiments.

  • Employ Control Compounds: Include inactive analogs of this compound, if available, in your experiments. These compounds are structurally similar but do not bind to or activate BAX, helping to distinguish on-target from off-target effects.

  • Use BAX-deficient cell lines: As a critical negative control, use cell lines that do not express BAX (BAX knockout or knockdown). In these cells, any observed effects of this compound can be attributed to off-target interactions.

  • Orthogonal Assays: Confirm your findings using multiple, independent assays. For example, in addition to cell viability assays, use assays that directly measure BAX activation, mitochondrial membrane potential, and caspase activation.

  • Perform Selectivity Profiling: If resources permit, consider performing your own selectivity screening. This could involve commercially available services that screen compounds against a panel of kinases or other relevant protein families.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low induction of apoptosis after this compound treatment. 1. Cell line is resistant to BAX-mediated apoptosis. 2. This compound concentration is too low. 3. Incorrect experimental conditions. 4. This compound has degraded.1. Confirm that your cell line expresses BAX and is sensitive to apoptosis induction. Consider using a positive control for apoptosis. 2. Perform a dose-response experiment to determine the optimal concentration of this compound. 3. Ensure proper incubation times and conditions as per the experimental protocol. 4. Store this compound as recommended and use a fresh stock.
High background apoptosis in control (DMSO-treated) cells. 1. Cells are unhealthy or stressed. 2. High concentration of DMSO. 3. Contamination of cell culture.1. Ensure optimal cell culture conditions and handle cells gently. 2. Use a final DMSO concentration of ≤0.1%. 3. Check for mycoplasma or other contaminants.
Inconsistent results between experiments. 1. Variation in cell density or passage number. 2. Inconsistent this compound concentration. 3. Variability in incubation times.1. Use cells at a consistent confluency and within a defined passage number range. 2. Prepare fresh dilutions of this compound for each experiment. 3. Standardize all incubation steps.
Suspected off-target effects. 1. This compound concentration is too high. 2. The observed phenotype is not rescued in BAX-deficient cells.1. Lower the concentration of this compound to the minimal effective dose. 2. If the effect persists in BAX-deficient cells, it is likely an off-target effect. Further investigation using target deconvolution methods may be necessary.

Quantitative Data

The following table summarizes the reported in vitro activity of this compound.

CompoundCell LineAssayIC50Reference
This compoundSUDHL-5Cell Viability1.36 µM[1]

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is adapted from a study investigating the effect of this compound on cancer cell lines.[1]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., SUDHL-5)

  • 96-well white-walled plates

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed cells at a density of 2 x 104 cells/well in a 96-well plate in 100 µL of culture medium and incubate overnight.

  • Prepare a serial dilution of this compound in DMSO. Further dilute in serum-free medium.

  • Add the this compound dilutions to the wells. Include a vehicle control (DMSO-treated) group.

  • Incubate the plate for 6 hours.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Immunoprecipitation of Active BAX

This protocol is based on the methodology used to confirm this compound-induced BAX activation.[4]

Materials:

  • This compound

  • CALU-6 cells (or other suitable cell line)

  • Cell lysis buffer (e.g., CHAPS-based buffer)

  • Anti-active BAX antibody (e.g., 6A7 clone)

  • Protein A/G magnetic beads

  • Wash buffer

  • SDS-PAGE sample buffer

  • Western blot reagents

Procedure:

  • Treat CALU-6 cells with 20 µM this compound or DMSO (vehicle control) for 2 hours.

  • Harvest and lyse the cells in a suitable lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate the lysates with an anti-active BAX antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

  • Wash the beads several times with wash buffer.

  • Elute the immunoprecipitated proteins by adding SDS-PAGE sample buffer and heating.

  • Analyze the eluates by Western blotting using a total BAX antibody.

Visualizations

BAX_Activation_Pathway cluster_cytosol Cytosol cluster_mito Mitochondrion This compound This compound Inactive_BAX Inactive BAX Dimer This compound->Inactive_BAX binds & activates Active_BAX Active BAX Inactive_BAX->Active_BAX conformational change MOMP MOMP Active_BAX->MOMP translocates & oligomerizes CytoC Cytochrome c MOMP->CytoC release Apoptosis Apoptosis CytoC->Apoptosis activates caspases

Caption: this compound-induced BAX activation pathway leading to apoptosis.

Off_Target_Workflow Start Start: Observe unexpected phenotype with this compound Dose_Response 1. Dose-response curve to find lowest effective concentration Start->Dose_Response BAX_KO 2. Test in BAX knockout/knockdown cells Dose_Response->BAX_KO Phenotype_Persists Phenotype persists? BAX_KO->Phenotype_Persists On_Target Likely on-target effect Phenotype_Persists->On_Target No Off_Target Potential off-target effect Phenotype_Persists->Off_Target Yes Profiling 3. Perform selectivity profiling (e.g., kinase screen) Off_Target->Profiling Identify_Off_Target 4. Identify potential off-target(s) Profiling->Identify_Off_Target Validate 5. Validate off-target interaction Identify_Off_Target->Validate

Caption: Workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: Refining BDM19 Treatment Protocols for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at: Researchers, scientists, and drug development professionals.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help refine experimental protocols for treating primary cells with BDM19, a small molecule modulator identified as a binder and activator of cytosolic BAX dimers.[1] Given the inherent variability of primary cells, this resource is designed to help standardize procedures and troubleshoot common issues to ensure reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for determining the optimal concentration of this compound for my primary cells?

Answer: The optimal concentration for this compound is highly dependent on the primary cell type, its passage number, seeding density, and the specific experimental endpoint. A systematic approach is crucial.

A common starting point for a new small molecule inhibitor is to perform a dose-response curve ranging from low nanomolar to micromolar concentrations (e.g., 1 nM to 10 µM).[2] This initial experiment will help determine the concentration range that elicits a biological response and identify the maximum non-toxic concentration.

Recommended Initial Experiment: Dose-Response Curve

  • Cell Seeding: Plate primary cells at their optimal seeding density and allow them to adhere and stabilize for 24 hours.

  • Serial Dilution: Prepare a serial dilution of this compound in your culture medium. A logarithmic or half-log dilution series is recommended (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM, 0 nM).[2]

  • Controls: Always include "untreated" (medium only) and "vehicle" (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration) controls. The final DMSO concentration should ideally be ≤0.1% to avoid solvent-induced toxicity.[3]

  • Incubation: Treat the cells for a duration relevant to your assay (e.g., 24-72 hours for viability or gene expression changes).[2]

  • Endpoint Analysis: Use a reliable method to measure your endpoint. For cytotoxicity, assays like CellTiter-Glo® or MTT are standard.

The results will allow you to calculate the IC50 (half-maximal inhibitory concentration) for the desired effect and the CC50 (half-maximal cytotoxic concentration), guiding your choice of concentration for future experiments.

Q2: I'm observing high cytotoxicity even at low concentrations of this compound. What should I do?

Answer: High cytotoxicity can stem from several factors, including off-target effects of the compound, sensitivity of the specific primary cell type, or issues with the experimental setup.

Troubleshooting Steps for High Cytotoxicity:

  • Confirm Vehicle Toxicity: Run a dose-response curve of the vehicle (e.g., DMSO) alone to ensure that the observed toxicity is not due to the solvent.

  • Reduce Treatment Duration: Shorten the incubation time with this compound. Some effects may be observable at earlier time points before significant cytotoxicity occurs.

  • Check Cell Health and Density: Ensure your primary cells are healthy, within a low passage number, and not overly confluent, as stressed cells are more susceptible to toxic effects.[4]

  • Use a Structurally Different BAX Activator: If possible, use another compound known to activate BAX. If this compound does not produce the same level of toxicity, it suggests this compound may have off-target effects in your cell model.[5]

  • Assess Apoptosis Markers: Since this compound's known mechanism involves activating the pro-apoptotic protein BAX, the observed cytotoxicity may be the intended on-target effect.[1] Confirm this by measuring markers of apoptosis, such as caspase-3 activation or DNA fragmentation.

G start High Cytotoxicity Observed q1 Is Vehicle (e.g., DMSO) Concentration >0.1%? start->q1 a1 Reduce Vehicle Concentration and Repeat Experiment q1->a1 Yes q2 Are Primary Cells Healthy? (Low Passage, Not Over-Confluent) q1->q2 No a1->q2 a2 Use a New, Low-Passage Batch of Cells q2->a2 No q3 Is Toxicity the Expected On-Target Effect (Apoptosis)? q2->q3 Yes a2->q3 a3 Measure Apoptosis Markers (e.g., Caspase-3 Assay) q3->a3 Yes a4 Reduce this compound Concentration or Treatment Duration q3->a4 No/Unsure end Refined Protocol a3->end a4->end

Q3: My experimental results with this compound are inconsistent across different batches of primary cells. How can I reduce this variability?

Answer: Batch-to-batch variability is a significant challenge in primary cell research.[6] It arises from genetic differences between donors, variations in cell isolation, and culture conditions. Standardization is key to mitigating this issue.

Strategies to Reduce Inter-Batch Variability:

  • Standardize Protocols (SOPs): Implement strict Standard Operating Procedures (SOPs) for all steps, including cell isolation, seeding density, media preparation, and treatment protocols.[7]

  • Use a Single Large Batch: If feasible, cryopreserve a large, single batch of characterized primary cells. Using cells from the same batch for a series of experiments eliminates donor variability.[6]

  • Limit Passage Number: Primary cells change phenotypically and genotypically with each passage.[8] Define a narrow window of passage numbers (e.g., passages 2-5) for all experiments.

  • Quality Control: Before starting an experiment, perform a quality control check on each new batch of cells, including viability counts and morphology assessment.[4]

  • Include a Positive Control: Use a known BAX activator or a well-characterized compound (like β-sitosterol, which also impacts apoptosis pathways) as a positive control in every experiment to normalize the response of different cell batches.[9]

Q4: How can I confirm that the observed cellular effects are due to this compound's action on the BAX signaling pathway?

Answer: Confirming on-target activity is crucial to avoid misinterpreting results due to off-target effects.[5] Since this compound is known to bind and activate BAX, your validation should focus on measuring downstream events of BAX activation.

Experimental Workflow for Target Validation:

  • Treat Cells: Expose primary cells to your optimized this compound concentration.

  • Measure BAX Translocation: Upon activation, BAX translocates from the cytosol to the mitochondria.[1] Use immunofluorescence or subcellular fractionation followed by Western blotting to visualize or quantify this shift.

  • Assess Mitochondrial Outer Membrane Permeabilization (MOMP): BAX activation leads to MOMP. This can be measured by a cytochrome c release assay (Western blot of cytosolic fractions) or by using fluorescent dyes that measure mitochondrial membrane potential.

  • Measure Downstream Apoptosis: Check for the activation of executioner caspases (e.g., Caspase-3, -7) and look for DNA fragmentation (e.g., TUNEL assay).

  • Genetic Knockdown (Optional but Recommended): If possible, use siRNA or shRNA to knock down BAX expression in your primary cells. The cellular response to this compound should be significantly diminished in BAX-knockdown cells compared to control cells.[5]

G

Data Presentation Tables

To ensure clarity and comparability, all quantitative data should be summarized in tables.

Table 1: Example Dose-Response Data for this compound

This compound Conc. (nM)% Cell Viability (Mean ± SD)% Apoptosis (Mean ± SD)
0 (Vehicle)100 ± 4.55.2 ± 1.1
1098.1 ± 5.16.8 ± 1.5
3095.3 ± 4.812.4 ± 2.3
10082.4 ± 6.225.7 ± 3.9
30055.1 ± 7.148.9 ± 5.4
100025.8 ± 5.975.3 ± 6.8
300010.2 ± 3.388.1 ± 4.7
Calculated Value CC50 = 350 nM EC50 = 310 nM

Table 2: Summary of this compound Potency Across Different Primary Cell Batches

Cell Batch IDDonor AgePassage No.CC50 (nM)
HUVEC-01A323350
HUVEC-01B325410
HUVEC-02A453525
HUVEC-03A283290

Experimental Protocols

Protocol 1: Determining Optimal Seeding Density

Objective: To find the cell density that supports healthy growth and provides an optimal window for assay measurements.

Methodology:

  • Preparation: Coat a 96-well plate with an appropriate attachment factor for your primary cells (e.g., collagen, fibronectin).

  • Cell Seeding: Create a two-fold serial dilution of your primary cell suspension. Seed cells in triplicate at densities ranging from 2,500 to 40,000 cells/well.

  • Incubation: Culture the cells for your intended experimental duration (e.g., 48 hours).

  • Analysis: Each day, visually inspect the wells using a microscope to assess confluence. At the end of the incubation period, use a viability reagent (e.g., AlamarBlue™, CellTiter-Glo®) to quantify the number of viable cells.

  • Determination: Plot cell density against the assay signal. The optimal seeding density is typically the highest point on the curve before the plateau, representing log-phase growth without over-confluence.[10]

Protocol 2: Western Blot for Cytochrome c Release

Objective: To quantify the release of cytochrome c from the mitochondria into the cytosol as a marker of this compound-induced MOMP.

Methodology:

  • Cell Treatment: Seed primary cells in 6-well plates. Once they reach optimal confluence, treat them with this compound (at the determined EC50 concentration) and controls for the desired time.

  • Cell Lysis & Fractionation:

    • Harvest and wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in a digitonin-based lysis buffer that selectively permeabilizes the plasma membrane but not the mitochondrial membrane.

    • Centrifuge to pellet the mitochondria and other organelles. The supernatant is the cytosolic fraction.

    • Lyse the remaining pellet with a stronger RIPA buffer to obtain the mitochondrial fraction.

  • Protein Quantification: Determine the protein concentration of each cytosolic fraction using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk).

    • Incubate with a primary antibody specific for cytochrome c.

    • Incubate with an HRP-conjugated secondary antibody.

    • To ensure proper fractionation, probe the same membrane for a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV).

  • Detection: Use an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the cytochrome c signal in the cytosolic fractions.

G

References

Overcoming BDM19 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the BAX activator, BDM19. Our goal is to help you overcome potential issues with this compound stability and ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Overcoming this compound Degradation

While specific degradation pathways for this compound are not extensively documented in publicly available literature, issues with the stability of small molecules in experimental setups are common. This guide provides a structured approach to troubleshoot and mitigate potential degradation of this compound.

Problem Potential Cause Recommended Solution
Inconsistent or lower-than-expected activity of this compound. Degradation of this compound in stock solution. 1. Prepare fresh stock solutions in high-quality, anhydrous DMSO. 2. Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. 3. Store stock solutions at -20°C or -80°C, protected from light.
Degradation of this compound in working solution/media. 1. Prepare working solutions fresh for each experiment. 2. Minimize the time this compound is in aqueous buffer or cell culture media before use. 3. Evaluate the pH of your experimental buffer; extreme pH values can promote hydrolysis of susceptible chemical moieties. Maintain a physiological pH (7.2-7.4) where possible.
Photodegradation. 1. Protect this compound solutions (both stock and working) from light by using amber vials or wrapping tubes in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures.
Precipitation of this compound in aqueous solutions. Poor solubility. 1. This compound is soluble in DMSO.[1] When diluting into aqueous buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. 2. Consider using a surfactant like Pluronic F-127 or Kolliphor EL to improve solubility in aqueous media, but validate for any interference with your assay.
Loss of activity over the course of a long-term experiment. Instability in culture media. 1. For long-term incubations (e.g., >24 hours), consider replenishing the media with freshly prepared this compound at intermediate time points. 2. Perform a time-course experiment to assess the stability of this compound in your specific cell culture media by measuring its effects at different time points.
Reaction with media components. 1. Some media components, like certain amino acids or reducing agents, can potentially react with small molecules. 2. If reactivity is suspected, simplify your buffer system to identify the interacting component.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for this compound is DMSO (dimethyl sulfoxide). A clear solution can be achieved at a concentration of 2 mg/mL, potentially with warming.[1]

Q2: How should I store this compound powder and stock solutions?

A2: this compound powder should be stored at 2-8°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Protect both the powder and solutions from light.

Q3: What are the signs of this compound degradation?

A3: While there are no specific visual cues for this compound degradation, a loss of biological activity in your assays is the primary indicator. This could manifest as a reduced ability to induce apoptosis or a decrease in BAX activation at a previously effective concentration.

Q4: Can I prepare a large batch of working solution in my cell culture media for multiple experiments?

A4: It is not recommended. To ensure consistent activity, you should prepare fresh working solutions of this compound in your cell culture media or aqueous buffer for each experiment, immediately before use.

Q5: Is this compound sensitive to light?

Q6: What quality control steps can I take to ensure my this compound is active?

A6: It is advisable to perform a positive control experiment to confirm the activity of a new batch of this compound. This can be done by treating a sensitive cell line with a range of this compound concentrations and measuring a downstream marker of apoptosis, such as caspase activation or cytochrome c release.

This compound Properties and Storage Conditions

PropertyValueSource
Molecular Weight 405.5 g/mol [2]
Form Powder[1]
Color White to beige[1]
Solubility DMSO: 2 mg/mL (clear with warming)[1]
Storage Temperature (Powder) 2-8°C[1]
Storage Temperature (Stock Solution) -20°C or -80°CGeneral Best Practice
Assay Purity (HPLC) ≥98%[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of this compound Powder:

    • Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex gently and, if necessary, warm the solution briefly (e.g., in a 37°C water bath) to ensure complete dissolution.

  • Aliquoting and Storage of Stock Solution:

    • Dispense the stock solution into small, single-use aliquots in light-protecting tubes (e.g., amber microcentrifuge tubes).

    • Store the aliquots at -20°C or -80°C.

  • Preparation of Working Solution:

    • For each experiment, thaw a fresh aliquot of the this compound stock solution.

    • Dilute the stock solution to the final desired concentration in your pre-warmed cell culture media or experimental buffer. Mix thoroughly by gentle inversion or pipetting.

    • Use the working solution immediately. Do not store working solutions in aqueous buffers.

Protocol 2: In Vitro BAX Activation Assay

This protocol is a generalized procedure to assess the activity of this compound by measuring BAX-dependent mitochondrial outer membrane permeabilization (MOMP).

  • Isolate Mitochondria:

    • Isolate mitochondria from a suitable cell line (e.g., a cancer cell line known to express BAX) using differential centrifugation.

  • Prepare Experimental Buffer:

    • Use a standard mitochondrial assay buffer (e.g., 125 mM KCl, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).

  • Set up the Reaction:

    • In a 96-well plate, add the isolated mitochondria.

    • Add your freshly prepared this compound working solution at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known BAX activator like BIM peptide).

  • Incubation:

    • Incubate the plate at 30°C for 1-2 hours, protected from light.

  • Measure Cytochrome c Release:

    • Centrifuge the plate to pellet the mitochondria.

    • Transfer the supernatant to a new plate.

    • Measure the amount of cytochrome c released into the supernatant using a commercially available ELISA kit or by Western blotting.

  • Data Analysis:

    • Compare the amount of cytochrome c released in the this compound-treated samples to the vehicle control. An increase in cytochrome c release indicates BAX activation.

Visualizations

BDM19_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis This compound This compound Inactive_BAX_Dimer Inactive BAX Dimer This compound->Inactive_BAX_Dimer Binds and Activates Active_BAX Active BAX Monomer Inactive_BAX_Dimer->Active_BAX Conformational Change MOM Mitochondrial Outer Membrane (MOM) Active_BAX->MOM Translocates to BAX_Oligomer BAX Oligomer Pore MOM->BAX_Oligomer Forms Cytochrome_c_in Cytochrome c (Intermembrane space) BAX_Oligomer->Cytochrome_c_in Releases Cytochrome_c_out Cytochrome c (Cytosol) Cytochrome_c_in->Cytochrome_c_out Caspase_Activation Caspase Activation Cytochrome_c_out->Caspase_Activation Initiates Apoptosis_Outcome Apoptosis Caspase_Activation->Apoptosis_Outcome Leads to

Caption: this compound signaling pathway leading to apoptosis.

Caption: Troubleshooting workflow for this compound experiments.

References

BDM19 stability in different laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and use of BDM19 in laboratory settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Stability of this compound in Laboratory Conditions

Proper storage and handling of this compound are crucial for maintaining its activity and ensuring reproducible experimental outcomes.

Storage and Handling Recommendations

ConditionRecommendationSource
Storage Temperature Store powder at 2-8°C or -20°C.[1]
Solution Storage Prepare fresh solutions in DMSO for each experiment. If short-term storage is necessary, store at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.General small molecule handling best practices.
Solubility Soluble in DMSO.
Aqueous Solutions This compound is intended for use in cell culture media for treatment, but long-term stability in aqueous solutions has not been extensively documented. It is recommended to prepare stock solutions in DMSO and dilute to the final concentration in aqueous media immediately before use.General small molecule handling best practices.
Photostability Specific photostability data is not available. As a general precaution for small molecules, it is advisable to protect solutions from direct light exposure.General small molecule handling best practices.
Freeze-Thaw Cycles The effect of multiple freeze-thaw cycles on this compound stability is unknown. To ensure compound integrity, it is best to aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.General small molecule handling best practices.

Troubleshooting Guide

Encountering unexpected results is a common part of research. This guide addresses potential issues you might face when using this compound.

IssuePossible CauseTroubleshooting Steps
No or low apoptotic response Compound Inactivity: this compound may have degraded due to improper storage or handling.- Ensure this compound has been stored correctly at the recommended temperature and protected from light. - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - As a positive control, test the compound on a sensitive cell line, such as SUDHL-5, where its activity has been previously demonstrated.[2]
Suboptimal Concentration: The concentration of this compound may be too low to induce apoptosis in your specific cell line.- Perform a dose-response experiment to determine the optimal concentration for your cells. A starting point for many cell lines is in the low micromolar range.[2]
Insufficient Treatment Time: The incubation time may not be long enough for the apoptotic cascade to be initiated and detected.- Conduct a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration. Significant apoptosis induction has been observed as early as 6 hours in sensitive cell lines.[2]
Cell Line Resistance: Your chosen cell line may be resistant to this compound-induced apoptosis.- Confirm that the cell line expresses BAX, the target of this compound. - Consider that the expression level of cytosolic inactive BAX dimers may influence sensitivity.[2]
Inconsistent results between experiments Variability in Cell Health: Differences in cell confluency, passage number, or overall health can affect their response to treatment.- Use cells that are in the logarithmic growth phase and ensure consistent confluency at the time of treatment. - Maintain a consistent cell passage number for all experiments.
Inconsistent Compound Preparation: Variability in the preparation of this compound solutions can lead to inconsistent effective concentrations.- Ensure complete dissolution of the this compound powder in DMSO. Gentle warming may be required. - Vortex stock solutions before making dilutions.
Evidence of cell death, but not apoptosis High Compound Concentration: Very high concentrations of this compound may lead to off-target effects or necrosis.- Lower the concentration of this compound and perform a dose-response experiment to find a concentration that induces apoptosis without significant necrosis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small-molecule modulator that directly binds to and activates cytosolic inactive dimers of the pro-apoptotic protein BAX.[2][3] This activation leads to a conformational change in BAX, causing its translocation to the mitochondrial outer membrane.[2] At the mitochondria, activated BAX oligomerizes, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in apoptosis.[2]

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. Ensure the powder is completely dissolved; gentle warming can aid in this process. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the key downstream markers to confirm this compound-induced apoptosis?

A3: To confirm that this compound is inducing apoptosis, you should assess the activation of the caspase cascade and the cleavage of their substrates. Key markers include:

  • Cleaved Caspase-3 and Caspase-7: Detection of the cleaved (active) forms of these executioner caspases is a hallmark of apoptosis.[2]

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3, and its cleavage is another indicator of apoptosis.[2]

  • Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol can be assessed by subcellular fractionation followed by western blotting.[2]

  • BAX Translocation: The translocation of BAX from the cytosol to the mitochondria can also be monitored by subcellular fractionation and western blotting.[2]

Experimental Protocols

Protocol: Induction of Apoptosis in Cell Culture using this compound

This protocol provides a general framework for treating cultured cells with this compound to induce apoptosis. Optimization of concentrations and incubation times for your specific cell line is recommended.

Materials:

  • This compound

  • Anhydrous DMSO

  • Appropriate cell culture medium

  • Cultured cells (e.g., SUDHL-5 lymphoma cell line)[2]

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., caspase activity assay kit, antibodies for western blotting)

Procedure:

  • Prepare this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Cell Seeding: Seed your cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere and recover overnight if they are adherent.

  • This compound Treatment:

    • On the day of the experiment, prepare fresh dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired period (e.g., 6 hours).[2]

  • Downstream Analysis: Following incubation, harvest the cells and proceed with your chosen method for apoptosis detection. This can include:

    • Caspase-3/7 Activity Assay: Follow the manufacturer's instructions for your specific assay kit.

    • Western Blotting for Cleaved Caspase-3 and Cleaved PARP: Lyse the cells, quantify protein concentration, and perform western blotting using antibodies specific for the cleaved forms of these proteins.

    • Subcellular Fractionation for BAX Translocation and Cytochrome c Release: Use a commercially available kit or a standard protocol to separate cytosolic and mitochondrial fractions. Analyze the fractions by western blotting for BAX and cytochrome c.

Visualizing the this compound Signaling Pathway and Experimental Workflow

This compound-Induced Apoptosis Signaling Pathway

BDM19_Signaling_Pathway This compound This compound BAX_dimer Inactive Cytosolic BAX Dimer This compound->BAX_dimer Binds and Activates BAX_active Active BAX BAX_dimer->BAX_active Mitochondrion Mitochondrion BAX_active->Mitochondrion Translocates to MOMP MOMP Mitochondrion->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound activates BAX, leading to apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

BDM19_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_assays Specific Assays Cell_Seeding Seed Cells Cell_Treatment Treat cells with this compound Cell_Seeding->Cell_Treatment BDM19_Prep Prepare this compound dilutions BDM19_Prep->Cell_Treatment Harvest_Cells Harvest Cells Cell_Treatment->Harvest_Cells Apoptosis_Assay Apoptosis Assays Harvest_Cells->Apoptosis_Assay WB Western Blot Harvest_Cells->WB Fractionation Subcellular Fractionation Harvest_Cells->Fractionation Caspase_Activity Caspase-3/7 Activity Apoptosis_Assay->Caspase_Activity Cleaved_PARP Cleaved PARP WB->Cleaved_PARP CytoC_Release Cytochrome c Release Fractionation->CytoC_Release BAX_Translocation BAX Translocation Fractionation->BAX_Translocation

Caption: Workflow for this compound apoptosis experiments.

References

Troubleshooting unexpected results with BDM19 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BDM19, a small-molecule modulator that induces apoptosis by activating cytosolic BAX dimers.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a pro-apoptotic small molecule that directly binds to and activates cytosolic BAX dimers.[3] This binding induces a conformational change in BAX, promoting its translocation to the mitochondria.[4] At the mitochondria, activated BAX forms pores in the outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[5][6]

Q2: In which cell lines is this compound effective?

A2: this compound has shown efficacy in various cancer cell lines, including lymphoma, leukemia, non-small cell lung cancer, and colorectal cancer cell lines.[5] Its effectiveness is often correlated with the expression of cytosolic BAX dimers.

Q3: What are the recommended working concentrations and incubation times for this compound?

A3: The optimal concentration and incubation time for this compound are cell-line dependent. However, effective concentrations generally range from 1 µM to 50 µM, with incubation times typically between 6 and 24 hours.[5] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the optimal conditions.

Q4: How should this compound be prepared and stored?

A4: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10 mM).[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C.[2] When preparing working solutions, dilute the stock in your cell culture medium.

Troubleshooting Unexpected Results

Issue 1: No or low induction of apoptosis observed.

If you do not observe the expected apoptotic phenotype after this compound treatment, consider the following potential causes and solutions.

Potential Cause Recommended Action
Sub-optimal this compound Concentration or Incubation Time Perform a dose-response (e.g., 0.5 µM to 50 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for your specific cell line.
Low or Absent BAX Expression Verify the expression levels of BAX in your cell line using Western blot or qPCR. Cell lines with low or no BAX expression will be resistant to this compound-induced apoptosis.
Predominance of Inactive BAX Monomers This compound is most effective in cell lines expressing cytosolic BAX dimers. The monomer/dimer ratio can influence sensitivity.
High Expression of Anti-Apoptotic Proteins Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL can inhibit BAX activation and apoptosis. Consider co-treatment with a Bcl-2/Bcl-xL inhibitor, such as Navitoclax.[3]
Compound Instability or Degradation Ensure proper storage of your this compound stock solution. Prepare fresh working solutions for each experiment.
Issues with Apoptosis Detection Assay Use multiple methods to assess apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity assay, and PARP cleavage by Western blot) to confirm your results.
Issue 2: High variability between experiments.

Inconsistent results can be frustrating. The following table outlines common sources of variability and how to address them.

Potential Cause Recommended Action
Inconsistent Cell Health and Density Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment. Avoid using cells that are over-confluent.
Variability in this compound Preparation Prepare a large batch of this compound stock solution to be used across multiple experiments. Ensure complete dissolution in DMSO before further dilution.
Inconsistent Incubation Conditions Maintain consistent incubator conditions (temperature, CO2, humidity). Even minor fluctuations can impact cell health and drug response.
Lot-to-Lot Variability of this compound If you suspect variability in the compound, test a new lot against a previously validated lot in parallel.

Experimental Protocols

General Protocol for this compound Treatment and Apoptosis Analysis
  • Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis.

  • This compound Preparation: Prepare fresh working solutions of this compound by diluting the DMSO stock solution in pre-warmed cell culture medium. Include a DMSO-only vehicle control.

  • Treatment: Remove the existing media from the cells and replace it with the media containing the desired concentration of this compound or the vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal time.

  • Apoptosis Analysis: Harvest the cells and proceed with your chosen apoptosis detection method(s). For example:

    • Annexin V/PI Staining: Follow the manufacturer's protocol for your Annexin V and PI reagents. Analyze by flow cytometry.

    • Caspase Activity Assay: Use a commercially available kit to measure the activity of caspases, such as caspase-3 and caspase-7.

    • Western Blot Analysis: Prepare cell lysates and perform Western blotting for key apoptotic proteins, such as cleaved PARP, cleaved caspase-3, and cytochrome c in cytosolic fractions.

Visualizing Key Processes

BDM19_Signaling_Pathway This compound Signaling Pathway This compound This compound BAX_Dimer Cytosolic Inactive BAX Dimer This compound->BAX_Dimer Binds and Activates BAX_Active Active BAX BAX_Dimer->BAX_Active Conformational Change Mitochondrion Mitochondrion BAX_Active->Mitochondrion Translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase_Cascade Caspase Cascade (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes Experimental_Workflow General Experimental Workflow start Start seed_cells Seed Cells start->seed_cells prepare_this compound Prepare this compound and Vehicle Control seed_cells->prepare_this compound treat_cells Treat Cells prepare_this compound->treat_cells incubate Incubate treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Apoptosis Analysis (e.g., Flow Cytometry, Western Blot) harvest->analysis end End analysis->end Troubleshooting_Logic Troubleshooting Logic for No Apoptosis start No Apoptosis Observed check_dose_time Dose-Response and Time-Course Performed? start->check_dose_time perform_dose_time Perform Dose-Response and Time-Course check_dose_time->perform_dose_time No check_bax BAX Expression Confirmed? check_dose_time->check_bax Yes perform_dose_time->check_bax perform_western Check BAX Expression (Western Blot/qPCR) check_bax->perform_western No check_bcl2 High Anti-Apoptotic Protein Expression? check_bax->check_bcl2 Yes perform_western->check_bcl2 cotreatment Consider Co-treatment (e.g., Navitoclax) check_bcl2->cotreatment Yes check_assay Apoptosis Assay Validated? check_bcl2->check_assay No contact_support Consult Further Technical Support cotreatment->contact_support use_multiple_assays Use Multiple Assays (Annexin V, Caspase, PARP) check_assay->use_multiple_assays No check_assay->contact_support Yes use_multiple_assays->contact_support

References

Validation & Comparative

Validating the Pro-Apoptotic Efficacy of BDM19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic compound BDM19 with established apoptosis inducers, Navitoclax and Staurosporine. The information presented is supported by experimental data to aid in the evaluation and potential application of this compound in apoptosis-related research and drug development.

Comparative Analysis of Pro-Apoptotic Compounds

The following table summarizes the key characteristics and reported efficacy of this compound, Navitoclax, and Staurosporine. This compound is a novel small-molecule modulator that directly activates the pro-apoptotic protein BAX. Navitoclax is a BH3 mimetic that inhibits anti-apoptotic BCL-2 family proteins, while Staurosporine is a broad-spectrum kinase inhibitor known to induce apoptosis through various pathways.

FeatureThis compoundNavitoclax (ABT-263)Staurosporine
Mechanism of Action Directly binds to and activates cytosolic BAX homodimers, promoting their mitochondrial translocation and subsequent apoptosis.Inhibits the anti-apoptotic proteins BCL-2, BCL-xL, and BCL-w, releasing pro-apoptotic proteins to initiate apoptosis.[1][2][3]A potent, non-selective protein kinase inhibitor that induces apoptosis through multiple pathways, including the intrinsic mitochondrial pathway.[4][5][6][7][8]
Molecular Target(s) Cytosolic inactive BAX homodimers.BCL-2, BCL-xL, BCL-w.[1][2][3]Multiple protein kinases (e.g., PKC, PKA, CAMKII).[4][5][6][7][8]
Reported IC50 Values 1.36 µM (SUDHL-5 cell line).Cell line dependent, with values ranging from nanomolar to micromolar. For example, some leukemia and lymphoma cell lines show high sensitivity.Highly potent, with IC50 values for kinase inhibition in the nanomolar range. Apoptosis induction is typically observed at concentrations between 0.2 to 1 µM.[7]
Reported Apoptosis Induction Induces caspase-3/7 activity, PARP cleavage, BAX mitochondrial translocation, and cytochrome c release in sensitive cell lines like SUDHL-5.Induces apoptosis in various cancer cell lines. In combination with irradiation in HNSCC cells, 10 µM Navitoclax led to 40-50% apoptosis.[7]Induces apoptosis in a wide range of cell lines. For example, 1 µM Staurosporine induced apoptosis in 33% to 79% of melanoma cells after 24 hours.[4] In U-937 cells, 1 µM for 24 hours resulted in 38% total apoptosis.[5][6]
Potential Advantages Offers a novel mechanism of direct BAX activation, potentially overcoming resistance mechanisms involving upstream BCL-2 family members.Effective in tumors dependent on BCL-2, BCL-xL, or BCL-w for survival.A well-characterized and potent inducer of apoptosis, often used as a positive control in experiments.
Potential Limitations Efficacy may be dependent on the expression and conformation of cytosolic BAX dimers.Can cause on-target thrombocytopenia due to BCL-xL inhibition.[2] Efficacy is dependent on the expression levels of target BCL-2 family proteins.[9]Lacks target specificity, which can lead to off-target effects and complicates the interpretation of results.

Signaling Pathways and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

BDM19_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_apoptosis Apoptosis Cascade This compound This compound Inactive_BAX_Dimer Inactive BAX Dimer This compound->Inactive_BAX_Dimer Binds & Activates Active_BAX Active BAX Inactive_BAX_Dimer->Active_BAX Conformational Change MOM Outer Mitochondrial Membrane Active_BAX->MOM Translocates to Cytochrome_c Cytochrome c MOM->Cytochrome_c Release Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: this compound Mechanism of Action.

Apoptosis_Validation_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_data Data Analysis cluster_comparison Comparative Evaluation Start Seed Cancer Cells Treatment Treat with this compound, Navitoclax, or Staurosporine Start->Treatment Annexin_V Annexin V/PI Staining (Flow Cytometry) Treatment->Annexin_V Caspase_Assay Caspase-3/7 Activity Assay (Luminescence) Treatment->Caspase_Assay Western_Blot Western Blot Analysis (Cleaved PARP/Caspase-3) Treatment->Western_Blot Mito_Fractionation Mitochondrial Fractionation (Cytochrome c Release) Treatment->Mito_Fractionation Analysis Quantify Apoptotic Cells, Enzyme Activity, and Protein Levels Annexin_V->Analysis Caspase_Assay->Analysis Western_Blot->Analysis Mito_Fractionation->Analysis Comparison Compare Efficacy of This compound vs. Alternatives Analysis->Comparison

Caption: Experimental Workflow for Apoptosis Validation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of further studies.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds.

Materials:

  • Cancer cell lines of interest

  • 96-well clear-bottom, opaque-walled microplates

  • This compound, Navitoclax, Staurosporine

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound, Navitoclax, and Staurosporine in culture medium.

  • Add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound using appropriate software (e.g., GraphPad Prism).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • 1X Annexin-binding buffer

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Protocol:

  • Harvest cells after treatment and wash them with ice-cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin-binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

Objective: To measure the activity of executioner caspases 3 and 7.

Materials:

  • Treated and control cells in a 96-well plate

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Protocol:

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Remove the 96-well plate containing the cells from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Western Blotting for Cleaved Caspase-3 and Cleaved PARP

Objective: To detect the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.

Materials:

  • Treated and control cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mitochondrial Fractionation for Cytochrome c Release

Objective: To separate cytosolic and mitochondrial fractions to assess the translocation of cytochrome c.

Materials:

  • Treated and control cells

  • Mitochondria isolation kit (or buffers for differential centrifugation)

  • Dounce homogenizer

  • Microcentrifuge

Protocol:

  • Harvest and wash the cells with ice-cold PBS.

  • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

  • Homogenize the cells using a Dounce homogenizer.

  • Centrifuge the homogenate at a low speed (e.g., 700 x g) for 10 minutes at 4°C to pellet the nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet the mitochondria.

  • The resulting supernatant is the cytosolic fraction.

  • The pellet contains the mitochondrial fraction.

  • Analyze both fractions for the presence of cytochrome c by Western blotting. Use a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.

References

Confirming BDM19's Binding to the BAX Trigger Site: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (BCL-2) associated X protein (BAX) is a crucial mediator of the intrinsic apoptotic pathway. Its activation at the mitochondrial outer membrane leads to the formation of pores, releasing pro-apoptotic factors and committing the cell to death. The discovery of a specific "trigger site" on BAX has opened new avenues for the direct and selective activation of this protein, offering promising therapeutic strategies for diseases characterized by apoptosis evasion, such as cancer. This guide provides a comparative analysis of BDM19, a novel BAX activator, and other molecules known to bind the BAX trigger site, supported by experimental data and detailed protocols.

Comparison of BAX Trigger Site Binders

Several molecules, including peptides and small molecules, have been identified to bind the BAX trigger site and induce its pro-apoptotic function. This section compares this compound with other notable BAX activators.

MoleculeTypeBinding Affinity (to BAX)Functional Activity (EC50/IC50)Key Features
This compound Small MoleculeNot explicitly reported in primary literature; inhibits BAX dimerization with an IC50 of 5 µM.[1]Induces apoptosis in cancer cell lines; IC50 for cell viability in SUDHL-5 cells is 1.36 µM.[1][2]A recently identified modulator that binds to and activates cytosolic BAX dimers.[2]
BTSA1 Small MoleculeIC50 = 250 nM (competitive FPA); EC50 = 144 nM (direct binding).[3][4][5]Potently induces BAX-mediated apoptosis in leukemia cell lines.[3][6]A pharmacologically optimized BAX activator with high affinity and specificity for the N-terminal activation site.[3][6]
BAM7 Small MoleculeIC50 = 3.3 µM and 4.4 µM (competitive FPA).[7][8]Induces BAX-dependent apoptosis.[5]A precursor to BTSA1, identified through in silico screening.[7]
BIM SAHB Stapled PeptideBinds with five-fold greater potency than BID BH3; IC50 for unlabeled BIM SAHB is comparable to BAM7 (3.3 µM).[7]Directly initiates BAX-mediated mitochondrial apoptosis.[9]A stabilized alpha-helix of the BIM BH3 domain that directly engages the BAX trigger site.[9][10]
BID BH3 PeptideLower affinity for BAX compared to BIM BH3.[11]Preferentially activates BAK over BAX.[12]A BH3 domain peptide from the BID protein.[12]

Signaling Pathway of BAX Activation

The binding of an activator molecule to the BAX trigger site initiates a cascade of conformational changes, leading to its oligomerization and the permeabilization of the outer mitochondrial membrane.

BAX_Activation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane cluster_downstream Downstream Events Inactive_BAX Inactive Monomeric/ Dimetric BAX Activated_BAX_Monomer Conformationally Active BAX Monomer Inactive_BAX->Activated_BAX_Monomer Conformational Change Activator This compound / BTSA1 / BIM SAHB / BID BH3 Activator->Inactive_BAX Binds to Trigger Site BAX_Oligomer BAX Oligomer (Pore Formation) Activated_BAX_Monomer->BAX_Oligomer Translocation & Oligomerization MOMP MOMP BAX_Oligomer->MOMP Induces Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Leads to Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates

BAX activation signaling pathway.

Experimental Protocols

Fluorescence Polarization Assay (FPA) for Binding Affinity

This assay measures the binding of a fluorescently labeled ligand to a protein. The change in polarization of the emitted light upon binding is proportional to the extent of the interaction.

FPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Purified BAX protein - Fluorescently labeled ligand (e.g., FITC-BIM SAHB) - Unlabeled competitor (e.g., this compound) - Assay Buffer Incubation Incubate BAX with labeled ligand and varying concentrations of the unlabeled competitor in a black microplate. Reagents->Incubation Measurement Measure fluorescence polarization using a plate reader. Incubation->Measurement Plotting Plot polarization values against the log of the competitor concentration. Measurement->Plotting Calculation Calculate the IC50 value from the resulting sigmoidal curve. Plotting->Calculation

References

A Comparative Guide to BAX Dimer Modulation: BDM19 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pro-apoptotic protein BAX plays a pivotal role in the intrinsic pathway of apoptosis. Its activation and subsequent oligomerization at the mitochondrial outer membrane are critical steps leading to cell death. In a resting state, BAX exists in the cytosol as an inactive monomer, which can form inactive homodimers.[1] The targeted activation of BAX is a promising therapeutic strategy for diseases characterized by apoptosis evasion, such as cancer. This guide provides a comparative analysis of BDM19, a novel small-molecule modulator of BAX dimers, and other direct BAX activators, namely BTSA1 and BAM7.

Overview of BAX Activators

Small molecules that directly activate BAX represent a promising class of therapeutics. They function by binding to an N-terminal "trigger site" on the BAX protein, mimicking the action of pro-apoptotic BH3-only proteins and initiating a cascade of conformational changes.[2] This leads to BAX translocation to the mitochondria, oligomerization, and ultimately, apoptosis.

This compound is a recently identified small-molecule modulator that specifically targets and activates cytosolic inactive BAX dimers.[1][3] This mechanism is distinct from other known BAX activators that primarily target BAX monomers. The existence of a cytosolic inactive BAX dimer has been linked to resistance to apoptosis, making this compound a potentially valuable tool to overcome this resistance.[1]

BTSA1 (BAX Trigger Site Activator 1) is a pharmacologically optimized direct BAX activator that binds with high affinity to the N-terminal trigger site of monomeric BAX.[3] It has been shown to be a potent inducer of BAX-mediated apoptosis.[3]

BAM7 (BAX Activator Molecule 7) is an earlier-generation BAX activator that also targets the N-terminal trigger site.[2] While effective, it generally exhibits lower potency compared to its successor, BTSA1.[2]

Quantitative Comparison of BAX Activators

CompoundTargetAssayBinding Potency (IC50)Reference
This compound Cytosolic BAX DimerCompetitive Fluorescence PolarizationNot explicitly quantified[1]
BTSA1 Cytosolic BAX MonomerCompetitive Fluorescence Polarization250 nM[3]
BAM7 Cytosolic BAX MonomerCompetitive Fluorescence Polarization3.2 µM[2]

Note: The competitive fluorescence polarization assay measures the ability of a compound to displace a fluorescently labeled BIM SAHB peptide from the BAX trigger site. A lower IC50 value indicates a higher binding affinity. While a specific IC50 value for this compound is not provided in the cited literature, the study demonstrates its ability to compete with the BIM SAHB peptide, confirming its binding to the BAX trigger site.[1]

Specificity and Selectivity

A crucial aspect of any targeted therapeutic is its selectivity for the intended target over other related proteins.

This compound: Quantitative data on the selectivity of this compound for BAX dimers over other Bcl-2 family proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) is not yet available in the public domain. Further studies are required to fully characterize its selectivity profile.

BTSA1: Studies have shown that BTSA1 is selective for BAX and does not significantly interact with the anti-apoptotic Bcl-2 family members BCL-XL, MCL-1, and BFL-1.[3] This selectivity is attributed to differences in the binding pockets of these proteins compared to the BAX trigger site.

BAM7: Similar to BTSA1, BAM7 has been reported to be selective for BAX over anti-apoptotic Bcl-2 proteins.[4]

Signaling Pathway of BAX Activation

The activation of BAX by small-molecule modulators initiates a well-defined signaling cascade culminating in apoptosis. The following diagram illustrates the key steps in this pathway, highlighting the specific action of this compound on BAX dimers.

BAX_Activation_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Outer Membrane cluster_downstream Downstream Apoptotic Events This compound This compound Inactive_Dimer Inactive BAX Dimer This compound->Inactive_Dimer Binds and Activates Inactive_Monomer Inactive BAX Monomer Inactive_Dimer->Inactive_Monomer Dissociation Active_Monomer Active BAX Monomer Inactive_Monomer->Active_Monomer Conformational Change BAX_Oligomer BAX Oligomer (Pore) Active_Monomer->BAX_Oligomer Translocation and Oligomerization MOM Cytochrome_c Cytochrome c BAX_Oligomer->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis CoIP_Workflow Cell_Treatment Cell Treatment (e.g., this compound) Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Lysate_Incubation Incubate Lysate with 6A7 Antibody-Beads Cell_Lysis->Lysate_Incubation Washing Wash Beads Lysate_Incubation->Washing Elution Elute Bound Proteins Washing->Elution Western_Blot Western Blot (anti-BAX antibody) Elution->Western_Blot

References

BDM19: A Novel BAX Activator Compared to Standard Chemotherapy Agents - A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the preclinical profile of a novel therapeutic candidate in the context of established treatments is paramount. This guide provides a detailed comparison of BDM19, a first-in-class small-molecule activator of the pro-apoptotic protein BAX, with standard-of-care chemotherapy agents. We will delve into their distinct mechanisms of action, present available preclinical efficacy data, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and traditional chemotherapy lies in their approach to inducing cancer cell death. This compound employs a targeted strategy by directly activating a central regulator of apoptosis, whereas conventional agents rely on inducing cellular damage to trigger cell death pathways.

This compound: Directly Triggering the Apoptotic Cascade

This compound is a small-molecule modulator that directly binds to and activates cytosolic dimers of the BCL-2-associated X protein (BAX).[1][2] In healthy cells, BAX exists in an inactive state in the cytosol. Upon activation, BAX undergoes a conformational change, translocates to the mitochondria, and oligomerizes to form pores in the outer mitochondrial membrane. This permeabilization leads to the release of cytochrome c and other pro-apoptotic factors, ultimately activating the caspase cascade and executing apoptosis.[3]

Cancer cells can evade apoptosis by keeping BAX in its inactive dimeric state. This compound circumvents this by directly engaging and activating these inactive BAX dimers, providing a targeted approach to induce apoptosis, even in cancers resistant to conventional therapies.[1][2]

BDM19_Signaling_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Inactive_BAX Inactive BAX Dimer This compound->Inactive_BAX Binds to Active_BAX Active BAX Inactive_BAX->Active_BAX Conformational Change MOM Outer Mitochondrial Membrane Active_BAX->MOM Translocates to & Oligomerizes Cytochrome_c Cytochrome c MOM->Cytochrome_c Release of Caspase_Cascade Caspase Cascade Activation Cytochrome_c->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Figure 1: this compound Signaling Pathway

Standard Chemotherapy Agents: Inducing Damage to Promote Cell Death

Standard chemotherapy agents, such as doxorubicin, cisplatin, and paclitaxel, exert their cytotoxic effects through broader, less specific mechanisms.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and repair, which ultimately leads to cell cycle arrest and apoptosis.

  • Cisplatin: A platinum-based compound, cisplatin forms cross-links with DNA, causing damage that triggers DNA repair mechanisms. If the damage is too extensive, the cell undergoes apoptosis.

  • Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their dynamic instability required for cell division. This leads to mitotic arrest and subsequent apoptosis.

Chemo_Signaling_Pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Cisplatin Cisplatin Cisplatin->DNA Cross-links Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilizes DNA_Damage DNA Damage DNA->DNA_Damage Microtubule_Dysfunction Microtubule Dysfunction Microtubules->Microtubule_Dysfunction Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Microtubule_Dysfunction->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2: General Mechanism of Standard Chemotherapies

Data Presentation: A Look at Preclinical Efficacy

Direct comparative studies between this compound and standard chemotherapy agents are not yet publicly available. However, we can summarize the existing preclinical data for each to provide a basis for comparison.

Table 1: Preclinical Efficacy of this compound

Cell LineAssayKey FindingsConcentrationCitation
CALU-6 (Lung Carcinoma)Cell ViabilityDose-dependent decrease in cell viability.10-40 µM[4]
CALU-6 (Lung Carcinoma)Apoptosis (Caspase-3/7 activity)Significant induction of apoptosis.20 µM[4]
Various Cancer Cell LinesBAX ActivationThis compound binds to and activates cytosolic BAX dimers.N/A[1][2]

Table 2: Cytotoxicity of Standard Chemotherapy Agents (IC50 Values)

The following table presents a range of reported IC50 values for doxorubicin, cisplatin, and paclitaxel in various cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.

AgentCancer TypeCell LineIC50 Range (µM)Citations
Doxorubicin Breast CancerMCF-70.04 - 2.5[5][6]
Liver CancerHepG20.1 - 12.2[5][6]
Lung CancerA549> 20[5]
Cisplatin Ovarian CancerA27801 - 5[7]
Lung CancerA5492 - 20[8]
Cervical CancerHeLa1 - 10[9]
Paclitaxel Breast CancerMDA-MB-2310.002 - 0.01[10]
Ovarian CancerSKOV30.005 - 0.05[11]
Lung CancerNCI-H4600.001 - 0.01[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of anticancer agents like this compound and standard chemotherapies.

1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • Cancer cell lines

    • 96-well opaque-walled multiwell plates

    • Culture medium

    • This compound or standard chemotherapy agent

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours.

    • Treat cells with a serial dilution of the test compound (e.g., this compound) or standard chemotherapy. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Equilibrate the plate and its contents to room temperature for 30 minutes.

    • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Cell_Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add test compound/ chemotherapy Incubate_24h->Add_Compound Incubate_Exposure Incubate for exposure period Add_Compound->Incubate_Exposure Add_Reagent Add CellTiter-Glo® Reagent Incubate_Exposure->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Analyze data (calculate IC50) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Figure 3: Cell Viability Assay Workflow

2. Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis, using fluorescently labeled Annexin V.

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • This compound or standard chemotherapy agent

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with the test compound for the desired time.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

3. In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID)

    • Cancer cell line

    • Matrigel (optional)

    • This compound or standard chemotherapy agent formulated for in vivo administration

    • Calipers

  • Protocol:

    • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Administer the test compound or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal, oral gavage).

    • Continue to measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.

Conclusion

This compound represents a novel and targeted approach to cancer therapy by directly activating the pro-apoptotic protein BAX. This mechanism is distinct from the broader, damage-inducing mechanisms of standard chemotherapy agents like doxorubicin, cisplatin, and paclitaxel. While direct comparative efficacy data is not yet available, the unique mechanism of this compound suggests it may hold promise for overcoming resistance to conventional therapies. Further preclinical studies directly comparing this compound with standard-of-care agents in a range of cancer models are warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a framework for conducting such crucial comparative analyses.

References

Unveiling the Pro-Apoptotic Power of BDM19: A Comparative Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of BDM19's mechanism of action. We objectively compare its performance with alternative apoptosis inducers and present supporting experimental data to illuminate its unique therapeutic potential.

At the forefront of innovative cancer therapeutics, this compound has emerged as a novel small-molecule modulator designed to directly activate the intrinsic apoptotic pathway. This guide delves into the experimental evidence that substantiates its mechanism, offering a clear comparison with other apoptosis-inducing agents and providing detailed protocols for key validation assays.

This compound: Direct Activation of the Apoptotic Gatekeeper BAX

This compound's primary mechanism of action revolves around its direct interaction with the pro-apoptotic protein BAX.[1] In healthy cells, BAX predominantly exists in the cytosol as an inactive monomer or homodimer.[1][2] Upon receiving an apoptotic signal, BAX undergoes a conformational change, leading to its translocation to the mitochondria and the formation of pores that trigger the release of cytochrome c, a critical step in the apoptotic cascade.[3][4]

This compound uniquely targets and binds to the inactive cytosolic BAX homodimers.[1] This binding event induces a conformational change that activates BAX, mimicking the natural apoptotic signaling process.[5][6] This direct activation of BAX represents a significant departure from many other pro-apoptotic drugs that target upstream components of the cell death machinery.

Comparative Analysis: this compound vs. BCL-2 Family Inhibitors

A prominent class of apoptosis-inducing drugs, known as BH3 mimetics, function by inhibiting anti-apoptotic BCL-2 family proteins like BCL-2, BCL-XL, and BCL-w.[7][8][9] Navitoclax (ABT-263) is a well-characterized BH3 mimetic that binds to and neutralizes these pro-survival proteins.[7][8][9][10] By doing so, Navitoclax liberates pro-apoptotic proteins, allowing them to activate BAX and BAK, and subsequently initiate apoptosis.[10][11]

The key distinction in their mechanisms is that this compound directly activates the "executioner" protein BAX, whereas Navitoclax and other BH3 mimetics act by "unleashing the executioners" through the inhibition of their inhibitors. This difference in their mode of action suggests that this compound may be effective in cancers that have developed resistance to BH3 mimetics through mechanisms that do not involve the overexpression of anti-apoptotic BCL-2 proteins. Furthermore, studies have explored the synergistic potential of combining this compound with Navitoclax, suggesting that targeting the apoptotic pathway at multiple points could be a powerful therapeutic strategy.[1][2][12]

Quantitative Data Summary

The following tables summarize key quantitative data from experimental validations of this compound and comparative compounds.

Table 1: Binding Affinity of this compound and its Analogs to BAX

CompoundTargetMethodBinding Affinity (Kd)
This compoundBAX-4CMicroscale Thermophoresis (MST)Data not explicitly quantified in provided search results
This compound.1BAX-4CMicroscale Thermophoresis (MST)No binding observed
This compound.2BAX-4CMicroscale Thermophoresis (MST)Data not explicitly quantified in provided search results
This compound.3BAX-4CMicroscale Thermophoresis (MST)Data not explicitly quantified in provided search results
This compound.4BAX-4CMicroscale Thermophoresis (MST)Data not explicitly quantified in provided search results

Note: While the search results confirm direct binding, specific Kd values for this compound were not found in the provided snippets. The data indicates that this compound binds to wild-type BAX-4C, while the ethyl-ester analog this compound.1 does not.[5]

Table 2: Cellular Activity of this compound and Navitoclax

CompoundCell LineAssayIC50 / Effect
This compoundSUDHL-5Cell Viability (CellTiter-Glo)IC50 = 1.36 µM (at 72 hrs)
Navitoclax (ABT-263)HCT116 BAX WTCell ViabilityIC50 = 191 nM (at 24 hrs)
Navitoclax (ABT-263)HCT116 BAX E75KCell ViabilityIC50 = 45 nM (at 24 hrs)
Navitoclax (ABT-263)HCT116 BAX P168GCell ViabilityNo decreased viability up to 2 µM

Data from multiple sources indicates the pro-apoptotic activity of both compounds across different cell lines.[12]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Microscale Thermophoresis (MST) for Protein-Small Molecule Interaction

Objective: To quantify the binding affinity between a fluorescently labeled protein (BAX) and a non-fluorescent small molecule (this compound).[13][14][15]

Principle: MST measures the movement of molecules along a microscopic temperature gradient.[14][15] This movement, or thermophoresis, is sensitive to changes in the molecule's size, charge, and hydration shell.[14] When a small molecule binds to a larger fluorescent protein, these properties are altered, leading to a detectable change in the thermophoretic movement, which is used to calculate the binding affinity (Kd).[13]

Protocol:

  • Protein Labeling: The target protein (e.g., BAX) is fluorescently labeled, typically with a GFP tag or a fluorescent dye.

  • Sample Preparation: A series of dilutions of the non-fluorescent ligand (this compound) is prepared. The concentration of the fluorescently labeled protein is kept constant.

  • Incubation: The labeled protein is mixed with each dilution of the ligand and incubated to allow binding to reach equilibrium.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument. An infrared laser creates a precise temperature gradient within the capillary, and the fluorescence is monitored as the molecules move along this gradient.

  • Data Analysis: The change in fluorescence is plotted against the ligand concentration, and the resulting binding curve is fitted to a suitable model to determine the dissociation constant (Kd).

Immunoprecipitation of Active BAX

Objective: To specifically detect the active conformation of BAX following treatment with a compound like this compound.

Principle: This technique uses an antibody that specifically recognizes the conformationally changed, active form of BAX.[16][17][18] The antibody is used to "pull down" or immunoprecipitate the active BAX from a cell lysate. The presence of the immunoprecipitated BAX is then detected by Western blotting.

Protocol:

  • Cell Treatment: Cells are treated with the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) for a specified time.

  • Cell Lysis: Cells are lysed in a buffer containing a mild detergent, such as CHAPS, which preserves the native conformation of proteins.[16][17][19]

  • Immunoprecipitation:

    • The cell lysate is incubated with a conformation-specific anti-BAX antibody (e.g., 6A7).

    • Protein A/G beads are added to the lysate-antibody mixture to capture the antibody-BAX complexes.

    • The beads are washed to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • The bound proteins are eluted from the beads.

    • The eluate is separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody against BAX, followed by a secondary antibody for detection.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the number of viable cells in culture after treatment with a test compound.[20][21][22]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[20][21][22] The assay reagent lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.[20]

Protocol:

  • Cell Plating: Cells are seeded in a multi-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration.

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added directly to each well.[21][23]

  • Incubation: The plate is mixed on an orbital shaker to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.[21][23]

  • Luminescence Measurement: The luminescence is measured using a luminometer. The signal is proportional to the number of viable cells.

Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

Principle: This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[24] Cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase-3/7 activity.[24]

Protocol:

  • Cell Plating and Treatment: Similar to the cell viability assay, cells are plated and treated with the test compound.

  • Reagent Addition: A single Caspase-Glo® 3/7 Reagent is added to each well.[24] This reagent both lyses the cells and contains the proluminescent substrate.

  • Incubation: The plate is incubated at room temperature to allow for cell lysis, substrate cleavage, and signal generation.

  • Luminescence Measurement: The luminescent signal is measured using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Visualizing the Molecular Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

BDM19_Mechanism_of_Action cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Inactive BAX Dimer Inactive BAX Dimer Active BAX Monomer Active BAX Monomer Inactive BAX Dimer->Active BAX Monomer Conformational Change This compound This compound This compound->Inactive BAX Dimer Binds to Mitochondrial Outer Membrane Mitochondrial Outer Membrane Active BAX Monomer->Mitochondrial Outer Membrane Translocates to & Oligomerizes Cytochrome c Cytochrome c Mitochondrial Outer Membrane->Cytochrome c Releases Apoptosis Apoptosis Cytochrome c->Apoptosis

Caption: this compound binds to and activates cytosolic BAX dimers, leading to apoptosis.

Navitoclax_Mechanism_of_Action cluster_cytosol Cytosol Anti-apoptotic Proteins\n(BCL-2, BCL-XL) Anti-apoptotic Proteins (BCL-2, BCL-XL) Pro-apoptotic Proteins\n(BAX, BAK) Pro-apoptotic Proteins (BAX, BAK) Anti-apoptotic Proteins\n(BCL-2, BCL-XL)->Pro-apoptotic Proteins\n(BAX, BAK) Inhibits Apoptosis Apoptosis Pro-apoptotic Proteins\n(BAX, BAK)->Apoptosis Navitoclax Navitoclax Navitoclax->Anti-apoptotic Proteins\n(BCL-2, BCL-XL) Inhibits

Caption: Navitoclax inhibits anti-apoptotic proteins to induce apoptosis.

MST_Workflow A 1. Prepare serial dilutions of this compound B 2. Mix with constant concentration of fluorescently labeled BAX A->B C 3. Load into capillaries B->C D 4. Measure thermophoresis in MST instrument C->D E 5. Analyze data to determine Kd D->E

Caption: Workflow for Microscale Thermophoresis (MST) analysis.

IP_Workflow A 1. Treat cells with this compound and lyse B 2. Incubate lysate with anti-active BAX antibody A->B C 3. Add Protein A/G beads to capture antibody-BAX complex B->C D 4. Wash beads to remove non-specific proteins C->D E 5. Elute and analyze by Western Blot D->E

Caption: Workflow for Immunoprecipitation of active BAX.

References

Evaluating the Synergistic Effect of Bendamustine with Other Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine is a unique chemotherapeutic agent with a hybrid structure, exhibiting both alkylating and purine analog properties. This dual mechanism of action contributes to its efficacy in treating various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). A growing body of preclinical and clinical evidence suggests that the therapeutic potential of bendamustine can be significantly enhanced when used in combination with other anticancer agents. This guide provides a comparative overview of the synergistic effects of bendamustine with several classes of drugs, supported by experimental data, to inform further research and drug development efforts.

Mechanism of Action of Bendamustine

Bendamustine's primary mode of action involves the creation of DNA crosslinks, leading to DNA damage and ultimately triggering cell death. Unlike other alkylating agents, bendamustine induces a more durable DNA damage response and activates a base excision DNA repair pathway. Its purine analog-like benzimidazole ring is also thought to contribute to its unique activity profile. These distinct mechanistic features provide a strong rationale for exploring its synergistic potential with other drugs that target different cellular pathways.

Synergistic Combinations with Bendamustine: Preclinical Evidence

The following sections summarize the preclinical data on the synergistic effects of bendamustine with various classes of anticancer drugs. The data is presented in tabular format for easy comparison, followed by detailed experimental protocols and visualizations of the proposed mechanisms of synergy.

Bendamustine in Combination with Monoclonal Antibodies

Key Partner Drug: Rituximab

Rituximab is a monoclonal antibody that targets the CD20 antigen on the surface of B-cells, leading to their depletion. The combination of bendamustine and rituximab (BR) has become a standard of care for several B-cell malignancies.

Cell Line(s)Combination DrugSynergy MetricValueReference(s)
Diffuse Large B-cell Lymphoma (DLBCL) cell linesRituximabCombination Index (CI)< 0.8[1]

Experimental Protocol: In Vitro Synergy of Bendamustine and Rituximab

  • Cell Lines: Diffuse Large B-cell Lymphoma (DLBCL) cell lines expressing CD20.[1]

  • Treatment:

    • Bendamustine group: Cells were treated with 200 µM bendamustine for 1.5 days.[1]

    • Rituximab group: Cells were exposed to 10 µM rituximab for 2.5 days.[1]

    • Combination (BR) group: Cells were exposed to 10 µM rituximab for 1 day, followed by a combination of 200 µM bendamustine and 10 µM rituximab for an additional 1.5 days.[1]

  • Synergy Assessment: Cell viability was assessed using the Cell Counting Kit-8 (CCK8) assay. The Combination Index (CI) was calculated using Compusyn software in Non-Constant Ratio mode. A CI value less than 0.8 was considered indicative of synergism.[1]

Proposed Mechanism of Synergy: Bendamustine and Rituximab

The synergy between bendamustine and rituximab in DLBCL cells is multifaceted. The combination promotes apoptosis and induces cell cycle arrest. Furthermore, it activates the cGAS-STING pathway, leading to pyroptosis, a form of inflammatory cell death. This activation also triggers the release of inflammatory factors and upregulates major histocompatibility complex (MHC) molecules, thereby creating an immunologically "hot" tumor microenvironment that can enhance anti-tumor immune responses.[1][2] The cytotoxic effect is further potentiated by complement-dependent cytotoxicity (CDC) mediated by rituximab.[1]

cluster_bendamustine Bendamustine cluster_rituximab Rituximab cluster_cell Tumor Cell Benda Bendamustine DNA_damage DNA Damage Benda->DNA_damage Alkylating Agent Ritux Rituximab CD20 CD20 Ritux->CD20 Binds to cGAS_STING cGAS-STING Pathway DNA_damage->cGAS_STING Activates Apoptosis Apoptosis DNA_damage->Apoptosis Induces CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Induces Pyroptosis Pyroptosis cGAS_STING->Pyroptosis Induces MHC MHC Upregulation cGAS_STING->MHC Upregulates CD20->Apoptosis ADCC/CDC

Figure 1: Proposed synergistic mechanism of Bendamustine and Rituximab.

Bendamustine in Combination with PI3K Inhibitors

Key Partner Drug: Idelalisib

Idelalisib is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the B-cell receptor (BCR) signaling pathway.

Cell Line(s)Combination DrugSynergy MetricValueReference(s)
Primary Chronic Lymphocytic Leukemia (CLL) cellsIdelalisibCombination Index (CI)< 1 (Synergistic)[1][3][4]

Experimental Protocol: In Vitro Synergy of Bendamustine and Idelalisib

  • Cell Lines: Freshly isolated primary CLL cells from patients.[1]

  • Treatment: Cells were incubated with varying concentrations of single-agent idelalisib, single-agent bendamustine, or the combination of both simultaneously for 24 hours.[1]

  • Synergy Assessment: Apoptosis was measured by Annexin V/PI staining and flow cytometry. The Combination Index (CI) was calculated using Calcusyn software based on the fraction of apoptotic cells. A CI value less than 1 indicates synergy.[1]

Proposed Mechanism of Synergy: Bendamustine and Idelalisib

The synergistic effect of bendamustine and idelalisib in CLL cells is attributed to an enhanced DNA damage response. Idelalisib, by inhibiting the PI3K/Akt pathway, can modulate the levels of Bcl-2 family survival proteins. It has been shown to decrease the levels of Mcl-1, a key anti-apoptotic protein. This reduction in Mcl-1 may lower the threshold for apoptosis induction by bendamustine-mediated DNA damage. The combination leads to increased phosphorylation of ATM, Chk2, and p53, all of which are critical players in the DNA damage response pathway.[1][5]

cluster_bendamustine Bendamustine cluster_idelalisib Idelalisib cluster_cell Tumor Cell Benda Bendamustine DNA_damage DNA Damage Benda->DNA_damage Induces Idela Idelalisib DDR Enhanced DNA Damage Response (p-ATM, p-Chk2, p-p53) Idela->DDR Enhances PI3K PI3K/Akt Pathway Idela->PI3K Inhibits DNA_damage->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Induces MCL1 Mcl-1 Downregulation PI3K->MCL1 Regulates MCL1->Apoptosis Sensitizes to cluster_bendamustine Bendamustine cluster_venetoclax Venetoclax cluster_cell Tumor Cell Benda Bendamustine DNA_damage DNA Damage Benda->DNA_damage Induces Veneto Venetoclax BCL2 BCL-2 Veneto->BCL2 Inhibits Intrinsic_Pathway Intrinsic Apoptotic Pathway DNA_damage->Intrinsic_Pathway Activates Apoptosis Apoptosis Intrinsic_Pathway->Apoptosis Leads to BCL2->Intrinsic_Pathway Inhibits

References

Independent Verification of BDM19's Role in Apoptosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of novel apoptotic inducers is paramount. This guide provides an objective comparison of BDM19, a direct activator of the pro-apoptotic protein BAX, with established BCL-2 family inhibitors, Navitoclax and Venetoclax. By examining their distinct mechanisms of action, and presenting supporting experimental data, this guide aims to facilitate informed decisions in apoptosis research and drug development.

Performance Comparison: this compound vs. BCL-2 Inhibitors

This compound represents a novel approach to inducing apoptosis by directly targeting and activating BAX, a key effector protein in the intrinsic apoptotic pathway.[1] In contrast, Navitoclax and Venetoclax function upstream by inhibiting anti-apoptotic BCL-2 family members, thereby releasing the brakes on BAX and another effector protein, BAK. This fundamental difference in their mechanism of action has significant implications for their potential applications and efficacy in different cellular contexts.

The following table summarizes quantitative data from various studies, highlighting the pro-apoptotic activity of each compound. It is important to note that the data are compiled from different studies using various cell lines and experimental conditions, warranting careful interpretation.

CompoundTarget(s)Cell LineConcentrationApoptotic EffectCitation
This compound BAXCALU-620 µMInduces BAX activation and apoptosis[1]
Navitoclax (ABT-263) BCL-2, BCL-xL, BCL-wRKO (Colon Cancer)2.5 µM (24 hr)1.59-fold increase in early apoptotic cells, 2.59-fold increase in late apoptotic cells[2]
BMSC (murine)5 µM (24 hr)117.8% increase in TUNEL-positive cells[3]
Venetoclax (ABT-199) BCL-2T-ALL (Primary cells)Not specifiedSignificant increase in apoptosis vs. control[4]
MDA-MB-231 (Breast Cancer)50 µM~6-fold increase in caspase 3 protein, ~5-fold increase in BAX protein[5]
Follicular Lymphoma (Primary cells)VariousInduces apoptosis (IC50 values correlate with BCL-2/BIM ratio)[6]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound, Navitoclax, and Venetoclax are visualized in the following signaling pathway diagrams.

BDM19_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound Inactive_BAX_Dimer Inactive BAX Dimer This compound->Inactive_BAX_Dimer Binds and Activates Active_BAX Active BAX Inactive_BAX_Dimer->Active_BAX Conformational Change MOM Outer Mitochondrial Membrane Active_BAX->MOM Translocates and Oligomerizes Cytochrome_c Cytochrome c MOM->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Caspase Cascade

Caption: this compound directly binds to and activates inactive BAX dimers in the cytosol.

Navitoclax_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Navitoclax Navitoclax BCL2_xL BCL-2 / BCL-xL Navitoclax->BCL2_xL Inhibits BIM_BID BIM / BID (Pro-apoptotic) BCL2_xL->BIM_BID Sequesters BAX_BAK BAX / BAK BIM_BID->BAX_BAK Activates MOM Outer Mitochondrial Membrane BAX_BAK->MOM Oligomerizes Cytochrome_c Cytochrome c MOM->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Caspase Cascade

Caption: Navitoclax inhibits BCL-2 and BCL-xL, releasing pro-apoptotic proteins.

Venetoclax_Mechanism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 Selectively Inhibits BIM BIM (Pro-apoptotic) BCL2->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOM Outer Mitochondrial Membrane BAX_BAK->MOM Oligomerizes Cytochrome_c Cytochrome c MOM->Cytochrome_c Release Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Caspase Cascade

Caption: Venetoclax selectively inhibits BCL-2, freeing pro-apoptotic activators.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and independent verification.

BAX Activation Assay (Immunoprecipitation)

This protocol is adapted from methods used to assess the conformational change of BAX upon activation.[7]

Objective: To detect the active conformation of BAX by immunoprecipitation using a conformation-specific antibody.

Materials:

  • Cells treated with this compound or control.

  • Lysis buffer (e.g., CHAPS-based buffer).

  • Anti-BAX (6A7) antibody.

  • Protein A/G agarose beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • SDS-PAGE and Western blotting reagents.

  • Anti-BAX antibody for Western blotting.

Procedure:

  • Cell Lysis: Lyse treated and control cells with an appropriate lysis buffer on ice.

  • Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: Incubate the cleared lysates with the anti-BAX (6A7) antibody overnight at 4°C with gentle rotation.

  • Bead Binding: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer.

  • Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-BAX antibody.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This is a standard flow cytometry-based assay to quantify apoptosis.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the compound of interest or control.

  • Annexin V-FITC (or other fluorochrome).

  • Propidium Iodide (PI) staining solution.

  • 1X Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase Activity Assay

This assay measures the activity of executioner caspases, such as caspase-3 and -7.

Objective: To quantify the activity of effector caspases as a measure of apoptosis induction.

Materials:

  • Cells treated with the compound of interest or control.

  • Caspase-Glo® 3/7 Reagent (or similar).

  • Luminometer.

  • White-walled multiwell plates.

Procedure:

  • Cell Plating: Plate cells in a white-walled multiwell plate and treat with the compounds.

  • Reagent Addition: Equilibrate the plate to room temperature and add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by orbital shaking and incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the apoptotic effects of this compound and its alternatives.

Experimental_Workflow Start Start: Select Cell Line Treatment Treat cells with: - this compound - Navitoclax - Venetoclax - Vehicle Control Start->Treatment Apoptosis_Assays Perform Apoptosis Assays Treatment->Apoptosis_Assays AnnexinV Annexin V / PI Staining (Flow Cytometry) Apoptosis_Assays->AnnexinV Caspase Caspase Activity Assay (Luminescence) Apoptosis_Assays->Caspase TUNEL TUNEL Assay (Microscopy/Flow Cytometry) Apoptosis_Assays->TUNEL Data_Analysis Data Analysis and Comparison AnnexinV->Data_Analysis Caspase->Data_Analysis TUNEL->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A generalized workflow for the comparative analysis of pro-apoptotic compounds.

References

Safety Operating Guide

Proper Disposal Procedures for BDM19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of BDM19, a potent BAX dimer modulator that induces apoptosis.

As a compound designed to trigger programmed cell death, this compound requires careful management as a cytotoxic agent. While specific disposal instructions from the manufacturer should always be prioritized, the following guidelines provide a framework for its safe handling and disposal in a laboratory setting.

Chemical and Physical Properties

A summary of the known properties of this compound is provided in the table below. This information is crucial for a comprehensive understanding and safe management of the compound.

PropertyValue
Molecular Formula C₂₄H₁₇IN₂O₃
Molecular Weight 508.31 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO
Storage 2-8°C or -20°C
Classification Combustible Solid

This compound Disposal Protocol

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste. This protocol is based on general guidelines for the disposal of cytotoxic and hazardous laboratory waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene) when handling this compound.

2. Waste Segregation:

  • Solid Waste: All solid waste contaminated with this compound, including unused powder, contaminated gloves, pipette tips, and absorbent paper, should be collected in a designated, clearly labeled, leak-proof container for cytotoxic waste. This container is often color-coded (e.g., yellow or red) depending on institutional guidelines.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous chemical waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated sharps container for cytotoxic waste.

3. Decontamination:

  • Work surfaces and equipment should be decontaminated after handling this compound. A suitable decontamination solution, as recommended by your institution's EHS office, should be used. This may include a high-pH solution or a chemical inactivating agent.

4. Waste Pickup and Disposal:

  • Follow your institution's specific procedures for the pickup and disposal of cytotoxic and hazardous chemical waste. This typically involves contacting the EHS office to schedule a collection.

  • Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination and potential health risks.

Experimental Protocol: BAX Activation Assay

To assess the activity of this compound, a common experiment is to measure the activation of BAX, a key protein in the apoptotic pathway.

Objective: To determine the ability of this compound to induce BAX-dependent apoptosis in a cellular context.

Materials:

  • Cancer cell line expressing BAX (e.g., HeLa)

  • Cell culture medium and supplements

  • This compound compound

  • DMSO (vehicle control)

  • Mitochondrial fractionation kit

  • Antibodies for Western blotting (anti-BAX, anti-cytochrome c, anti-VDAC)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Culture: Plate cells at a suitable density and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time period (e.g., 24 hours).

  • Mitochondrial Fractionation: Following treatment, harvest the cells and perform mitochondrial fractionation according to the kit manufacturer's instructions to separate the cytosolic and mitochondrial fractions.

  • Western Blotting:

    • Quantify the protein concentration of each fraction.

    • Separate equal amounts of protein from the cytosolic and mitochondrial fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against BAX and cytochrome c. Use an antibody against a mitochondrial marker (e.g., VDAC) to confirm the purity of the fractions.

    • Incubate with the appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in BAX and cytochrome c in the mitochondrial fraction of this compound-treated cells compared to the control indicates BAX activation and translocation.

This compound Signaling Pathway

This compound functions by directly interacting with the BAX protein, a critical regulator of the intrinsic apoptotic pathway. The following diagram illustrates the mechanism of action of this compound.

BDM19_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound InactiveBAX Inactive BAX (Monomer/Dimer) This compound->InactiveBAX Binds to ActiveBAX Active BAX InactiveBAX->ActiveBAX Conformational Change MOM Outer Mitochondrial Membrane (MOM) ActiveBAX->MOM Translocates to & Oligomerizes Bcl2 Bcl-2 / Bcl-xL Bcl2->InactiveBAX Inhibits CytochromeC Cytochrome c MOM->CytochromeC Pore Formation & Release Apoptosis Apoptosis CytochromeC->Apoptosis Initiates

Caption: this compound binds to inactive BAX, promoting its activation and translocation to the mitochondria, leading to apoptosis.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and proper disposal of this compound, minimizing risks to themselves and the environment while advancing critical research.

Essential Safety and Logistical Information for Handling BDM19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling and disposal of BDM19, a potent and selective cytosolic BAX Dimer Modulator. Adherence to these protocols is essential to ensure personal safety and environmental protection.

This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3).[1] Appropriate precautions must be taken to mitigate risks associated with its handling, storage, and disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards are required to protect against dust particles and potential splashes.[2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Double gloving is advisable, especially when handling larger quantities.[3][4]
Body Protection Laboratory CoatA flame-resistant lab coat must be worn and fully buttoned.[4]
Full-Length TrousersShould be worn to cover all exposed skin on the lower body.
Footwear Closed-Toe ShoesShoes must fully cover the feet; porous shoes are not permitted.[3]
Respiratory Protection Fume HoodAll handling of this compound powder should be conducted inside a certified chemical fume hood to minimize inhalation risk.[2][3]

Experimental Protocols: Handling and Disposal

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to control exposure.[2][3]

  • Keep this compound away from open flames, sparks, and hot surfaces as it is a combustible solid.[3][5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Assemble all necessary equipment and reagents. Don the required PPE as outlined in the table above.

  • Weighing: Conduct all weighing of this compound powder within a chemical fume hood to prevent the dispersion of dust.

  • Dissolving: this compound is soluble in DMSO.[1] When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface. Wash hands thoroughly with soap and water, even after removing gloves.

Storage:

  • Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[3]

  • Store away from incompatible materials such as strong oxidizing agents.[3]

  • The recommended storage temperature is 2-8°C.[1]

Spill Management:

  • Evacuate and restrict access to the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the absorbed material into a designated waste container.

  • Clean the spill area with a suitable solvent, followed by soap and water.

Disposal Plan:

  • Dispose of this compound waste and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Due to its WGK 3 classification, it is imperative to prevent this compound from entering drains or waterways.[6][7] All waste must be collected in sealed containers for professional disposal.

Experimental Workflow

BDM19_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Management A Don PPE B Prepare Work Area A->B C Weigh this compound Powder B->C D Prepare Solution C->D E Decontaminate Work Area D->E H Collect Waste in Sealed Container D->H F Doff PPE E->F G Wash Hands F->G I Dispose as Hazardous Waste H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。